molecular formula C7H7N3O2S B061884 1H-Indazole-7-sulfonamide CAS No. 160975-45-1

1H-Indazole-7-sulfonamide

Cat. No.: B061884
CAS No.: 160975-45-1
M. Wt: 197.22 g/mol
InChI Key: KONDWGCECBLJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-7-sulfonamide is a high-value, sulfonamide-functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule serves as a critical chemical intermediate and privileged scaffold for the design and synthesis of novel bioactive molecules. Its core structure combines the indazole heterocycle, known for its diverse pharmacological properties, with a sulfonamide group, a key pharmacophore prevalent in many therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONDWGCECBLJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598560
Record name 1H-Indazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160975-45-1
Record name 1H-Indazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indazole-7-sulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-7-sulfonamide is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The addition of a sulfonamide group at the 7-position of the indazole ring can further modulate its physicochemical properties and biological target interactions, making it a valuable building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, along with a representative synthetic approach and a generalized experimental workflow.

Chemical Properties and Structure

PropertyValueSource
Molecular Formula C₇H₇N₃O₂S[Guidechem]
Molecular Weight 197.21 g/mol [Guidechem]
CAS Number 160975-45-1[Guidechem]
IUPAC Name This compoundN/A
Canonical SMILES C1=CC2=C(C(=C1)S(=O)(=O)N)NN=C2[Guidechem]
InChI InChI=1S/C7H7N3O2S/c8-13(11,12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H2,8,11,12)[Guidechem]
InChIKey KONDWGCECBLJDG-UHFFFAOYSA-N[Guidechem]
Topological Polar Surface Area 97.2 Ų[Guidechem]
Hydrogen Bond Donor Count 2[Guidechem]
Hydrogen Bond Acceptor Count 4[Guidechem]
XLogP3-AA (Computed) 1.0[Guidechem]

Note: Experimental values for properties such as melting point, boiling point, solubility, and pKa are not consistently reported in publicly available literature. The XLogP3-AA value is a computed prediction of the logarithm of the octanol-water partition coefficient.

Experimental Protocols

Representative Synthesis of an Indazole Sulfonamide Derivative

This procedure outlines the synthesis of an N-aryl-1H-indazole-sulfonamide, which can be conceptually adapted for this compound by using an appropriate starting material and sulfonating agent.

Materials:

  • 7-Amino-1H-indazole (or a suitable precursor)

  • Benzenesulfonyl chloride (or the desired sulfonyl chloride)

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other appropriate solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-amino-1H-indazole (1 equivalent) in anhydrous pyridine or DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this cooled solution, add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure indazole sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (e.g., 7-substituted Indazole) Reaction Sulfonylation Reaction (e.g., with Sulfonyl Chloride) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., HRMS) Purification->MS HPLC Purity Analysis (e.g., HPLC) Purification->HPLC Final Pure this compound HPLC->Final

Caption: General workflow for the synthesis and characterization of this compound.

logical_relationship Scaffold Indazole Core Molecule This compound Scaffold->Molecule Substituent Sulfonamide Group (-SO₂NH₂) Substituent->Molecule Properties Physicochemical Properties (Solubility, logP, pKa) Molecule->Properties determines Activity Biological Activity (e.g., Kinase Inhibition) Molecule->Activity exhibits

Caption: Logical relationship between the core structure and properties of this compound.

1H-Indazole-7-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazole-7-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental properties, synthesis methodologies, and potential biological activities, drawing upon data from related structural analogs to offer a thorough profile for research and development applications.

Core Compound Data

PropertyValueSource
CAS Number 160975-45-1[cite: ]
Molecular Formula C₇H₇N₃O₂S[cite: ]
Molecular Weight 197.21 g/mol [cite: ]

Synthesis Protocols

Representative Experimental Protocol: Synthesis of N-(7-indazolyl)benzenesulfonamide Derivatives

This protocol is based on established methods for the synthesis of related compounds and serves as a foundational procedure that can be adapted for this compound.

Step 1: Preparation of 7-Amino-1H-indazole

The synthesis of the key intermediate, 7-amino-1H-indazole, can be achieved through the reduction of a corresponding nitro-indazole precursor.

  • Reaction Scheme:

    synthesis_step1 7-Nitro-1H-indazole 7-Nitro-1H-indazole 7-Amino-1H-indazole 7-Amino-1H-indazole 7-Nitro-1H-indazole->7-Amino-1H-indazole Reduction (e.g., H2, Pd/C or SnCl2)

    Figure 1: General reduction of 7-nitro-1H-indazole.

  • Procedure:

    • Dissolve 7-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, palladium on carbon (Pd/C) for catalytic hydrogenation or tin(II) chloride (SnCl₂) in the presence of a strong acid.

    • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • If using a chemical reductant, stir the reaction mixture at room temperature or with gentle heating.

    • Upon completion, filter the reaction mixture to remove the catalyst (if applicable) or perform an aqueous work-up to remove inorganic salts.

    • Purify the crude 7-amino-1H-indazole by recrystallization or column chromatography.

Step 2: Sulfonylation of 7-Amino-1H-indazole

The aminosulfonamide is formed by reacting the aminoindazole with a sulfonyl chloride. To obtain the parent this compound, chlorosulfonic acid followed by ammonolysis would be a plausible route, though this requires careful handling of highly reactive intermediates. A more direct laboratory synthesis would involve a protected sulfamoyl chloride. For the purpose of this guide, a general sulfonylation to produce N-aryl derivatives is described.

  • Reaction Scheme:

    synthesis_step2 7-Amino-1H-indazole 7-Amino-1H-indazole N-(1H-Indazol-7-yl)benzenesulfonamide N-(1H-Indazol-7-yl)benzenesulfonamide 7-Amino-1H-indazole->N-(1H-Indazol-7-yl)benzenesulfonamide Benzenesulfonyl chloride, Pyridine

    Figure 2: Sulfonylation of 7-amino-1H-indazole.

  • Procedure:

    • Dissolve 7-amino-1H-indazole in a suitable aprotic solvent, such as pyridine or dichloromethane, under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

    • Quench the reaction with water or an aqueous solution of a mild acid.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the indazole-sulfonamide scaffold is prevalent in a variety of biologically active molecules, suggesting its potential as a pharmacophore. Research on closely related analogs has identified activities such as cell cycle inhibition and kinase inhibition.

Cell Cycle Inhibition

Derivatives of N-(7-indazolyl)benzenesulfonamide have been synthesized and evaluated for their antiproliferative activities. One such derivative, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, was identified as a potent inhibitor of murine leukemia L1210 cells with an IC₅₀ of 0.44 µM. This suggests that compounds based on the this compound core may interfere with the cell division cycle, a key target in cancer therapy.

Table of Antiproliferative Activity of a Related Compound

CompoundCell LineIC₅₀ (µM)
4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamideL1210 (murine leukemia)0.44

Kinase Inhibition

Other indazole-sulfonamide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, a synthesized 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole showed a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), suggesting a potential role in targeting cancer-related signaling pathways.

Hypothesized Signaling Pathway Involvement

Based on the activity of its analogs, this compound could potentially modulate signaling pathways involved in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be a target for such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Upstream Kinase (e.g., RAF) Receptor->Kinase_1 Signal Transduction Kinase_2 Downstream Kinase (e.g., MEK) Kinase_1->Kinase_2 Kinase_3 Effector Kinase (e.g., MAPK/ERK) Kinase_2->Kinase_3 Transcription_Factors Transcription Factors Kinase_3->Transcription_Factors Indazole_Sulfonamide 1H-Indazole- 7-sulfonamide (Hypothetical Target) Indazole_Sulfonamide->Kinase_3 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays can be employed.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., L1210, HeLa, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay (Example: MAPK1)

This biochemical assay measures the direct inhibitory effect of a compound on a specific kinase.

  • Assay Setup: In a suitable assay plate, combine the kinase (e.g., recombinant human MAPK1), a specific substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate at a controlled temperature to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC₅₀ value.

Workflow for Biological Evaluation

biological_workflow Start Start Compound_Synthesis Synthesis and Purification of This compound Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT) In_Vitro_Screening->Cell_Proliferation_Assay Kinase_Inhibition_Assay Kinase Inhibition Assay (Biochemical) In_Vitro_Screening->Kinase_Inhibition_Assay Data_Analysis_1 IC50 Determination Cell_Proliferation_Assay->Data_Analysis_1 Kinase_Inhibition_Assay->Data_Analysis_1 Mechanism_of_Action Mechanism of Action Studies Data_Analysis_1->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Mechanism_of_Action->Signaling_Pathway_Analysis Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End

In Vitro Mechanism of Action of 1H-Indazole-7-sulfonamide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of 1H-Indazole-7-sulfonamide and its structurally related analogs. While specific data for this compound is limited, research on close derivatives, particularly N-(7-indazolyl)benzenesulfonamides, reveals a primary mechanism involving cell cycle inhibition. Furthermore, patent literature suggests potential roles for this compound as a modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein and as an inhibitor of the Mucosa-associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This document collates available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development in this area.

Cell Cycle Inhibition by N-(7-indazolyl)benzenesulfonamide Derivatives

Research into N-(7-indazolyl)benzenesulfonamide derivatives, close structural analogs of this compound, has demonstrated their potential as potent antiproliferative agents. The primary mechanism of action identified for these compounds is the inhibition of the cell cycle, leading to a halt in cancer cell proliferation.

Quantitative Data: Antiproliferative Activity

A study by Bouissane et al. (2006) synthesized a series of N-(7-indazolyl)benzenesulfonamide derivatives and evaluated their antiproliferative activities against L1210 murine leukemia cells. The half-maximal inhibitory concentrations (IC50) for the most active compounds are summarized in the table below.

CompoundStructureR1R2R3IC50 (µM)
4a N-(7-indazolyl)benzenesulfonamideHHH>50
4b 4-methoxy-N-(7-indazolyl)benzenesulfonamideOCH3HH15
4c 4-chloro-N-(7-indazolyl)benzenesulfonamideClHH8
4d 4-nitro-N-(7-indazolyl)benzenesulfonamideNO2HH10
5a N-(3-chloro-7-indazolyl)benzenesulfonamideHClH2.5
5b 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamideOCH3ClH0.44
5c 4-chloro-N-(3-chloro-7-indazolyl)benzenesulfonamideClClH1.2
5d 4-nitro-N-(3-chloro-7-indazolyl)benzenesulfonamideNO2ClH1.8

Data extracted from Bouissane, L., et al. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry, 14(4), 1078-1088.

The data highlights that substitution on both the indazole and benzene rings significantly influences the antiproliferative activity, with the 3-chloro-indazole and 4-methoxy-benzenesulfonamide substitutions yielding the most potent compound (5b ).

Experimental Protocol: Antiproliferative Activity Assay

The antiproliferative activity of the N-(7-indazolyl)benzenesulfonamide derivatives was determined using a standard cell viability assay with L1210 murine leukemia cells.

Cell Line: L1210 murine leukemia cells. Assay Principle: Measurement of cell viability after a defined period of exposure to the test compounds. Methodology:

  • Cell Culture: L1210 cells were cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Test compounds were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells were seeded into 96-well microplates at a predetermined density.

  • Treatment: The serially diluted compounds were added to the wells containing the cells. A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent) were included.

  • Incubation: The plates were incubated for a period of 48 to 72 hours.

  • Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The absorbance was read using a microplate reader, and the percentage of cell viability was calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for assessing antiproliferative activity and the proposed mechanism of action through cell cycle inhibition.

Antiproliferative_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture L1210 Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Add Compounds to Cells compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for Antiproliferative Activity Assay.

Caption: Proposed Mechanism of Cell Cycle Inhibition.

Potential Mechanism of Action of this compound

While detailed peer-reviewed studies on the specific in vitro mechanism of action of this compound are not yet available, patent literature points towards two potential molecular targets: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Mucosa-associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

A patent application (WO2018154519A1) discloses this compound as a potential modulator of the CFTR protein. CFTR is a chloride and bicarbonate channel, and its dysfunction is the underlying cause of cystic fibrosis. Modulators can act as potentiators (increasing channel opening) or correctors (improving protein folding and trafficking).

Potential Signaling Pathway:

CFTR_Modulation_Pathway Indazole_Sulfonamide 1H-Indazole-7- sulfonamide CFTR CFTR Protein Indazole_Sulfonamide->CFTR Modulates Ion_Transport Anion (Cl-, HCO3-) Transport CFTR->Ion_Transport Mediates Cellular_Function Epithelial Fluid and Electrolyte Homeostasis Ion_Transport->Cellular_Function Regulates

Caption: Potential CFTR Modulation Pathway.

Experimental Protocol: In Vitro CFTR Function Assay (General)

A common method to assess CFTR function in vitro is the Ussing chamber assay.

Cell System: Polarized epithelial cells expressing CFTR (e.g., primary human bronchial epithelial cells or cell lines like CFBE41o-). Assay Principle: Measurement of ion transport across an epithelial monolayer. Methodology:

  • Cell Culture: Epithelial cells are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

  • Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer.

  • Measurement of Short-Circuit Current (Isc): The potential difference across the monolayer is clamped to zero, and the current required to do so (the short-circuit current) is measured. The Isc is a measure of net ion transport.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin is added to stimulate CFTR-mediated chloride secretion via an increase in intracellular cAMP.

    • The test compound (this compound) is added to assess its effect on CFTR activity (either as a potentiator of forskolin-stimulated current or as a corrector that increases the response to forskolin after a pre-incubation period).

    • A CFTR inhibitor (e.g., CFTRinh-172) is added at the end to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to the test compound is measured and compared to controls.

Inhibition of MALT1 Protease Activity

Another patent (WO2024044344A1) suggests that pyridinylsulfonamide compounds, including a derivative of this compound, can act as inhibitors of MALT1. MALT1 is a paracaspase that plays a crucial role in NF-κB signaling in lymphocytes, making it a target for autoimmune and inflammatory diseases.

Potential Signaling Pathway:

MALT1_Inhibition_Pathway Antigen_Receptor Antigen Receptor (TCR/BCR) Signaling CBM_Complex CBM Complex (CARMA1-BCL10-MALT1) Antigen_Receptor->CBM_Complex MALT1_Activity MALT1 Protease Activity CBM_Complex->MALT1_Activity NFkB_Activation NF-κB Activation MALT1_Activity->NFkB_Activation Inflammatory_Response Pro-inflammatory Gene Expression NFkB_Activation->Inflammatory_Response Indazole_Sulfonamide 1H-Indazole-7- sulfonamide Derivative Indazole_Sulfonamide->MALT1_Activity Inhibits

Caption: Potential MALT1 Inhibition Pathway.

Experimental Protocol: In Vitro MALT1 Protease Assay (General)

A fluorogenic substrate cleavage assay is a common method to measure MALT1 protease activity.

Enzyme: Recombinant human MALT1. Substrate: A synthetic peptide substrate linked to a fluorophore that is quenched until the peptide is cleaved by MALT1 (e.g., Ac-LRSR-AMC). Assay Principle: Measurement of the increase in fluorescence upon cleavage of the substrate by MALT1. Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant MALT1 enzyme solution, fluorogenic substrate solution, and a solution of the test inhibitor (this compound derivative) at various concentrations.

  • Assay Reaction:

    • In a microplate, combine the assay buffer, the MALT1 enzyme, and the test inhibitor or vehicle control.

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction (increase in fluorescence per unit time) is calculated. The percentage of inhibition by the test compound is determined relative to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The available in vitro data for the this compound scaffold points to a diverse range of potential mechanisms of action. Close analogs have been confirmed as potent inhibitors of cancer cell proliferation through cell cycle disruption. While detailed studies on this compound itself are pending, preliminary patent information suggests its potential as a modulator of the CFTR ion channel and as an inhibitor of the MALT1 protease. This guide provides a foundation for researchers and drug development professionals to design and execute further in vitro studies to fully elucidate the mechanism of action of this promising compound. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for these future investigations.

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Indazole-Based Compounds in Medicine

Introduction

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to the development of numerous therapeutic agents.[1][2] While rare in nature, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer effects.[3][4] This technical guide provides a comprehensive overview of the discovery and history of indazole-based compounds in medicine, detailing key synthetic methodologies, mechanisms of action, and quantitative biological data for prominent examples.

The Dawn of Indazoles: Early Discoveries and Anti-inflammatory Agents

The history of indazole in medicine can be traced back to the development of non-steroidal anti-inflammatory drugs (NSAIDs). One of the earliest commercially successful indazole-containing drugs was Benzydamine , introduced in the 1960s.[5][6] It exhibits both anti-inflammatory and local anesthetic properties, primarily used for the relief of pain and inflammation of the mouth and throat.[6] Following this, Bendazac emerged as another indazole-based NSAID.[5] These early discoveries highlighted the therapeutic potential of the indazole core and spurred further investigation into its medicinal applications.

The Kinase Inhibitor Revolution: Indazoles in Oncology

The late 20th and early 21st centuries witnessed a paradigm shift in cancer treatment with the advent of targeted therapies, particularly protein kinase inhibitors. The indazole scaffold proved to be an ideal framework for the design of potent and selective kinase inhibitors, leading to the approval of several groundbreaking anticancer drugs.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7] Indazole-based compounds have been successfully developed to target VEGFRs.

Pazopanib , approved by the FDA in 2009, is a multi-targeted tyrosine kinase inhibitor that potently inhibits VEGFR-1, -2, and -3, as well as other kinases such as PDGFR and c-Kit.[8][9] Its mechanism of action involves blocking the ATP-binding site of these receptors, thereby inhibiting downstream signaling pathways crucial for angiogenesis and cell proliferation.[7][9]

Axitinib , another potent VEGFR inhibitor, was approved in 2012 for the treatment of advanced renal cell carcinoma.[1][2] It exhibits high selectivity for VEGFR-1, -2, and -3.[2][10]

Table 1: Inhibitory Activity of Pazopanib and Axitinib Against Key Kinases

CompoundTargetIC50 (nM)Reference(s)
PazopanibVEGFR-110[11]
VEGFR-230[11]
VEGFR-347[11]
PDGFRα84[8]
PDGFRβ84[8]
c-Kit74[11]
AxitinibVEGFR-10.1[2]
VEGFR-20.2[2]
VEGFR-30.1-0.3[2]
PDGFRβ1.6[2]
c-Kit1.7[2]
Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors

Chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are key drivers in certain cancers, particularly non-small cell lung cancer (NSCLC).[6]

Entrectinib is a potent inhibitor of the tyrosine kinases TRKA, TRKB, TRKC, ROS1, and ALK.[3][12] Its ability to cross the blood-brain barrier makes it particularly effective in treating cancers that have metastasized to the brain.[13]

Table 2: Inhibitory Activity of Entrectinib Against TRK, ROS1, and ALK Kinases

CompoundTargetIC50 (nM)Reference(s)
EntrectinibTRKA1[3][12]
TRKB3[3][12]
TRKC5[3][12]
ROS112[3][12]
ALK7[3][12]

A New Frontier: PARP Inhibition in Cancer Therapy

More recently, indazole-based compounds have been instrumental in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[14][15]

Niraparib , a potent and selective inhibitor of PARP-1 and PARP-2, was approved in 2017 for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[15] By inhibiting PARP, Niraparib prevents the repair of single-strand DNA breaks, which then leads to the accumulation of double-strand breaks during DNA replication.[14] In cancer cells with impaired homologous recombination repair (a common feature of BRCA-mutated tumors), these double-strand breaks cannot be efficiently repaired, leading to cell death.[14]

Table 3: Inhibitory Activity of Niraparib Against PARP Enzymes

CompoundTargetIC50 (nM)Reference(s)
NiraparibPARP-13.8[5]
PARP-22.1[5]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of indazole-based drugs stems from their ability to modulate key signaling pathways involved in cell proliferation, survival, and DNA repair.

VEGFR Signaling Pathway

Pazopanib and Axitinib exert their anti-angiogenic effects by inhibiting the VEGFR signaling cascade. Binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation, which in turn activates downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting endothelial cell proliferation, migration, and survival.[7]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibits ATP Binding ATP ATP ATP->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

VEGFR Signaling Pathway Inhibition by Pazopanib and Axitinib.

ALK/ROS1 Signaling Pathway

Entrectinib targets constitutively active fusion proteins resulting from ALK or ROS1 gene rearrangements. These fusion proteins activate downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to uncontrolled cell growth and survival.[3][16]

ALK_ROS1_Signaling cluster_membrane Cell Membrane / Cytoplasm cluster_intracellular Intracellular Space ALK_ROS1 ALK / ROS1 Fusion Protein JAK JAK ALK_ROS1->JAK PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS Entrectinib Entrectinib Entrectinib->ALK_ROS1 Inhibits ATP Binding ATP ATP ATP->ALK_ROS1 STAT STAT JAK->STAT Proliferation Cell Proliferation and Survival STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

ALK/ROS1 Signaling Pathway Inhibition by Entrectinib.

PARP Inhibition and DNA Repair

Niraparib's mechanism relies on the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. In cells with defective Homologous Recombination (HR) repair, the accumulation of SSBs leads to double-strand breaks (DSBs) during replication, which cannot be repaired, ultimately causing cell death.[14][17]

PARP_Inhibition cluster_dna_damage DNA Damage and Repair SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to during replication BER Base Excision Repair (BER) PARP->BER activates BER->SSB repairs HR Homologous Recombination (HR) Repair DSB->HR repaired by Cell_Death Cell Death (Apoptosis) DSB->Cell_Death induces if unrepaired HR->Cell_Death prevents Niraparib Niraparib Niraparib->PARP inhibits BRCA_mut BRCA1/2 Mutation (Defective HR) BRCA_mut->HR impairs

Mechanism of PARP Inhibition by Niraparib.

Key Experimental Protocols

The development of indazole-based drugs relies on a variety of synthetic and biological assays. Below are generalized protocols for key experimental procedures.

Synthesis of the Indazole Core: Jacobsen-Emmons Reaction

A common method for the synthesis of the 1H-indazole core involves the Jacobsen-Emmons reaction.

Jacobsen_Emmons o-toluidine o-Toluidine NaNO2_HCl 1. NaNO2, HCl 2. SnCl2 o-toluidine->NaNO2_HCl diazonium_salt Diazonium Salt Intermediate NaNO2_HCl->diazonium_salt cyclization Intramolecular Cyclization diazonium_salt->cyclization indazole 1H-Indazole cyclization->indazole

General workflow for Jacobsen-Emmons indazole synthesis.

Protocol:

  • Diazotization: o-Toluidine is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Reduction: The diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride, to form a hydrazine intermediate.

  • Cyclization: The reaction mixture is heated, leading to intramolecular cyclization to form the 1H-indazole ring.

  • Purification: The product is isolated and purified by standard techniques such as extraction, crystallization, or column chromatography.

Suzuki-Miyaura Cross-Coupling for Indazole Functionalization

The Suzuki-Miyaura cross-coupling reaction is a versatile method for introducing aryl or heteroaryl substituents onto the indazole core, a key step in the synthesis of many indazole-based drugs like Axitinib.[18][19]

Protocol:

  • Reaction Setup: A reaction vessel is charged with a bromo-indazole derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or Cs2CO3).[20][21]

  • Solvent and Degassing: A suitable solvent system (e.g., dioxane/water or DME/water) is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.[20][22]

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.[22]

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired functionalized indazole.[23]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][24]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indazole-based compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.[16]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[24] The results are used to calculate the IC50 value of the compound.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and to assess the effect of a compound on protein expression or phosphorylation status.[25][26]

Protocol:

  • Protein Extraction: Cells are treated with the indazole compound, and then lysed to extract the total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The journey of indazole-based compounds from their early use as anti-inflammatory agents to their current prominence as highly targeted and effective cancer therapeutics is a testament to the power of medicinal chemistry. The versatility of the indazole scaffold continues to inspire the design and synthesis of novel drug candidates targeting a wide array of diseases. As our understanding of disease biology deepens, it is certain that the indazole core will remain a cornerstone of drug discovery for years to come.

References

1H-Indazole-Sulfonamide Scaffold: A Versatile Core for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole ring system, fused to a sulfonamide moiety, represents a privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of 1H-indazole-sulfonamide derivatives as kinase inhibitors, drawing upon key findings from the scientific literature. While specific data on the unsubstituted "1H-Indazole-7-sulfonamide" is limited, this document will focus on the broader class of molecules and the structure-activity relationships (SAR) that govern their inhibitory profiles against various kinase targets.

Introduction to Kinase Inhibition and the Role of the Indazole-Sulfonamide Core

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The 1H-indazole core is a bioisostere of purine, the natural ligand for the ATP-binding site of kinases, making it an excellent starting point for the design of kinase inhibitors.[1] When combined with a sulfonamide group, the resulting scaffold can engage in key hydrogen bonding interactions within the kinase active site, enhancing binding affinity and selectivity.[2][3] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the overall binding energy and influencing the orientation of the molecule within the ATP-binding pocket.[3]

Synthesis of 1H-Indazole-Sulfonamide Derivatives

The synthesis of 1H-indazole-sulfonamide derivatives typically involves a multi-step process. A general synthetic route often starts with a substituted nitroindazole, which is then functionalized with a sulfonyl chloride.

A representative synthetic scheme for a 1-substituted indazole-sulfonamide derivative is as follows:

  • N-Sulfonylation of Nitroindazole: A commercially available nitroindazole is treated with a sulfonyl chloride in the presence of a base, such as sodium hydride, in an appropriate solvent like N,N-dimethylformamide (DMF). This reaction typically yields the N-sulfonylated indazole.[2]

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[2]

This versatile synthetic strategy allows for the introduction of a wide range of substituents on both the indazole ring and the phenylsulfonamide moiety, enabling the exploration of structure-activity relationships and the optimization of kinase inhibitory activity.

Kinase Targets and Inhibitory Profiles

Derivatives of the 1H-indazole-sulfonamide scaffold have been shown to inhibit a variety of protein kinases, demonstrating the versatility of this chemical core.

Polo-like Kinase 4 (PLK4)

Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been identified as potent inhibitors of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication.[4] Overexpression of PLK4 is associated with several cancers. A lead compound from this series, K22, exhibited a remarkable IC50 of 0.1 nM against PLK4 and an IC50 of 1.3 µM in a cellular anti-proliferative assay against MCF-7 breast cancer cells.[4]

Leucine-Rich Repeat Kinase 2 (LRRK2)

While not a direct 1H-indazole-sulfonamide, structurally related 1H-pyrazole biaryl sulfonamides have been developed as inhibitors of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease.[3] This highlights the potential of the sulfonamide-bearing heterocyclic core to target kinases outside of the oncology space. The indazole core is a common pharmacophore in LRRK2 inhibitors.[3]

Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2)

Molecular docking studies have suggested that 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole and its amino derivative have a strong binding affinity for the active site of MAPK1 (also known as ERK2).[2] This kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.

Other Kinase Targets

The broader class of indazole derivatives has demonstrated inhibitory activity against a wide range of other kinases, including Fibroblast Growth Factor Receptor (FGFR), Glycogen Synthase Kinase-3 (GSK-3), and Extracellular Signal-Regulated Kinases 1/2 (ERK1/2).[1][5] This underscores the broad applicability of the indazole scaffold in kinase inhibitor design.

Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activities of representative 1H-indazole-sulfonamide derivatives and related compounds against their respective kinase targets.

Compound Class/ExampleKinase TargetIC50Cell-based Assay (Cell Line)Cell-based IC50Reference
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22)PLK40.1 nMMCF-71.3 µM[4]
1H-Pyrazole Biaryl SulfonamidesG2019S-LRRK2Potent inhibition observedHEK293-[3]
1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazoleMAPK1Docking study, no IC50--[2]

Experimental Protocols

General Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole[2]

To a solution of 5-nitro-1H-indazole in dry N,N-dimethylformamide (DMF) at 0°C, sodium hydride (NaH) is added. The mixture is stirred for 30 minutes to form the sodium salt of 5-nitro-1H-indazole. Subsequently, 2-chloro-5-methoxybenzene-1-sulfonyl chloride is added, and the reaction is allowed to proceed at room temperature for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). The final product is purified by column chromatography.

PLK4 Kinase Assay[4]

The inhibitory activity against PLK4 can be determined using a variety of in vitro kinase assay formats. A common method involves the use of a recombinant PLK4 enzyme, a suitable substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The assay measures the transfer of the radiolabeled phosphate group from ATP to the substrate in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity is then quantified, and the IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.

Cell Proliferation Assay (MTT Assay)[6]

The anti-proliferative activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., MCF-7) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Signaling Pathways and Experimental Workflows

General Kinase Inhibition Mechanism

The 1H-indazole-sulfonamide scaffold acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP. This, in turn, blocks the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling pathway.

G General ATP-Competitive Kinase Inhibition cluster_0 Kinase Active Site cluster_1 Substrates cluster_2 Inhibitor cluster_3 Products Kinase Kinase Protein_Substrate Protein Substrate ATP_pocket ATP Binding Pocket Phosphorylated_Protein Phosphorylated Protein ATP_pocket->Phosphorylated_Protein Phosphorylation ATP ATP ATP->ATP_pocket ADP ADP Inhibitor 1H-Indazole-Sulfonamide Inhibitor->ATP_pocket Competitively Binds

Caption: ATP-competitive inhibition by 1H-indazole-sulfonamide.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor follows a standardized workflow, from initial synthesis to in vivo testing.

G Kinase Inhibitor Evaluation Workflow A Synthesis of 1H-Indazole-Sulfonamide Derivatives B In Vitro Kinase Assay (e.g., PLK4, MAPK1) A->B C Determine IC50 Values B->C D Cell-based Assays (e.g., MTT Proliferation Assay) C->D E Determine Cellular IC50 D->E F Lead Optimization (SAR Studies) E->F Iterative Process G In Vivo Animal Models E->G F->A H Preclinical Development G->H

Caption: Workflow for evaluating 1H-indazole-sulfonamide kinase inhibitors.

Conclusion

The 1H-indazole-sulfonamide scaffold is a highly promising and versatile core for the development of novel kinase inhibitors. Through targeted chemical modifications, derivatives of this scaffold have demonstrated potent and selective inhibition of various kinases implicated in cancer and other diseases. The synthetic accessibility and the ability to fine-tune the pharmacological properties through structural modifications make the 1H-indazole-sulfonamide a valuable platform for future drug discovery efforts. Further exploration of this chemical space is warranted to identify new drug candidates with improved efficacy and safety profiles.

References

The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry due to its remarkable versatility and ability to interact with a wide array of biological targets. Its unique electronic properties and synthetic tractability have led to the development of numerous therapeutic agents and clinical candidates. This technical guide provides a comprehensive overview of the indazole scaffold, focusing on its role in drug discovery, with detailed data, experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Concepts and Therapeutic Significance

Indazole, an isomer of benzimidazole, exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H tautomer being the most common and thermodynamically stable.[1] This structural diversity allows for fine-tuning of physicochemical properties and biological activity. The indazole nucleus is a key pharmacophore in a variety of approved drugs, demonstrating its broad therapeutic applicability across multiple disease areas, including oncology, inflammation, and infectious diseases.[2]

Quantitative Biological Data of Indazole Derivatives

The following tables summarize the in vitro biological activity of representative indazole-containing compounds against various molecular targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of new and more potent derivatives.

Table 1: Indazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 / Ki (nM)Reference
PazopanibVEGFR-230[3]
AxitinibPLK441.3[4]
CFI-400945PLK42.8[5]
Compound C05PLK4< 0.1[6]
Compound K22PLK40.1[5]
Compound 14iPLK411.2[4]
Compound 6iVEGFR-224.5[7]
EntrectinibALK12[8]

Table 2: Anti-proliferative Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 2f4T1 (Breast Cancer)0.23[9][10]
Compound 2fHepG2 (Liver Cancer)0.80[11]
Compound 2fMCF-7 (Breast Cancer)0.34[11]
Compound 6oK562 (Leukemia)5.15[8][12]
Compound 5kHep-G2 (Liver Cancer)3.32[8]
Compound C05IMR-32 (Neuroblastoma)0.948[6]
Compound C05MCF-7 (Breast Cancer)0.979[6]
Compound C05H460 (Lung Cancer)1.679[6]
Compound 14aMDA-MB-231 (Breast Cancer)6.2[4]
Compound 14aMDA-MB-468 (Breast Cancer)8.7[4]

Key Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding of the mechanisms of action and the drug discovery process. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathway of Pazopanib

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, PDGFR, and c-Kit, thereby inhibiting angiogenesis and tumor cell proliferation.[13][14]

Pazopanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_pazopanib cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Cell Survival AKT->Survival

Pazopanib inhibits VEGFR and PDGFR signaling pathways.
High-Throughput Screening Workflow for Kinase Inhibitors

The discovery of novel kinase inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial "hits" from large compound libraries.[15][16][17]

HTS_Workflow start Compound Library primary_screen Primary HTS (e.g., Kinase Assay) start->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50) hit_identification->dose_response orthogonal_assay Orthogonal Assay (e.g., Different Technology) dose_response->orthogonal_assay sar_expansion Structure-Activity Relationship (SAR) Expansion orthogonal_assay->sar_expansion lead_optimization Lead Optimization sar_expansion->lead_optimization candidate Clinical Candidate lead_optimization->candidate

A typical workflow for identifying kinase inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility and rigor of scientific findings, detailed experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of indazole derivatives.

Synthesis of Pazopanib Hydrochloride

Pazopanib is a potent and selective multi-targeted receptor tyrosine kinase inhibitor. Several synthetic routes have been reported. A common approach involves the key intermediate N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[1]

Step 1: Synthesis of 2,3-dimethyl-2H-indazol-6-amine

  • To a solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent (e.g., acetone), add a methylating agent such as trimethyloxonium tetrafluoroborate.

  • Stir the reaction mixture at room temperature until the methylation is complete, as monitored by TLC.

  • Isolate the methylated product, 2,3-dimethyl-6-nitro-2H-indazole.

  • Reduce the nitro group to an amine using a reducing agent like Raney nickel or iron powder in an acidic medium.[18]

  • Purify the resulting 2,3-dimethyl-2H-indazol-6-amine by crystallization or column chromatography.

Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

  • React 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of a base such as sodium bicarbonate or triethylamine in a solvent like ethanol or DMSO.[1]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Purify the product by recrystallization.

Step 3: Synthesis of Pazopanib Hydrochloride

  • Couple N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide in a suitable solvent like isopropyl alcohol or N,N-dimethylformamide.[18][19]

  • Add a catalytic amount of hydrochloric acid and heat the reaction mixture.[19]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to allow for the precipitation of pazopanib hydrochloride.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to obtain the final product.[19]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the enzymatic activity of VEGFR-2.[2][20]

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), ATP, kinase buffer, test compounds, and a detection reagent (e.g., Kinase-Glo™).[2][20]

  • Procedure: a. Prepare serial dilutions of the test indazole compounds in DMSO. b. In a 96- or 384-well plate, add the kinase buffer, the substrate, and ATP. c. Add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls. d. Initiate the kinase reaction by adding the VEGFR-2 enzyme to all wells except the negative control. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[2][20] f. Stop the reaction and measure the remaining ATP using a luminescent detection reagent. g. The luminescence signal is inversely proportional to the kinase activity. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]

  • Cell Culture: Plate cancer cells (e.g., 4T1, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][21][22]

  • Cell Treatment: Treat cells with the indazole compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[22]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[22]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

The indazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in marketed drugs and the continuous discovery of new derivatives with potent and selective biological activities underscore its importance. This technical guide has provided a snapshot of the current landscape, highlighting the quantitative aspects of indazole-based drug action, the experimental methodologies used in their discovery and evaluation, and the complex biological pathways they modulate. It is anticipated that further exploration of the chemical space around the indazole nucleus will lead to the development of novel and improved therapies for a wide range of human diseases.

References

The Unfolding Therapeutic Potential of 1H-Indazole-7-sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the known derivatives of 1H-indazole-7-sulfonamide, their synthesis, and their diverse biological functions. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

The 1H-indazole scaffold is a privileged structure in drug discovery, known to be a core component of numerous biologically active compounds. When functionalized with a sulfonamide group at the 7-position, these derivatives exhibit a range of pharmacological activities, with a notable emphasis on cell cycle inhibition and potential as anti-cancer agents.

Quantitative Data Summary

The following table summarizes the biological activity of key this compound derivatives, providing a comparative overview of their potency.

Compound IDDerivative NameTargetAssayIC50 (µM)Cell LineReference
1 4-methoxy-N-(3-chloro-1H-indazol-7-yl)benzenesulfonamideCell CycleAntiproliferative0.44L1210 murine leukemia[1][2][3]

Key Derivatives and Their Functions

Cell Cycle Inhibitors

A significant area of investigation for this compound derivatives has been their role as inhibitors of the cell cycle, a fundamental process in cancer progression.

4-methoxy-N-(3-chloro-1H-indazol-7-yl)benzenesulfonamide (Compound 1) has been identified as a potent antiproliferative agent. Studies have demonstrated its ability to inhibit the growth of L1210 murine leukemia cells with a half-maximal inhibitory concentration (IC50) of 0.44 µM[1][2][3]. This activity highlights the potential of this scaffold in the development of novel chemotherapeutic agents. The mechanism of action is believed to be through the disruption of the normal cell cycle progression.

While research on N-(1H-indazol-6 -yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors is more extensively documented, the findings provide a valuable framework for investigating 7-substituted analogs. PLK4 is a crucial regulator of centriole duplication and its inhibition can lead to mitotic arrest and apoptosis in cancer cells. The signaling pathway of PLK4 is intricate, involving downstream effectors that regulate cell cycle checkpoints.

Experimental Protocols

Synthesis of N-(1H-Indazol-7-yl)sulfonamide Derivatives

The synthesis of N-(1H-Indazol-7-yl)sulfonamide derivatives generally involves the sulfonylation of a 7-amino-1H-indazole precursor. The following is a general protocol adapted from the synthesis of related compounds[4].

Step 1: Synthesis of 7-Amino-1H-indazole

The synthesis of the key intermediate, 7-amino-1H-indazole, can be achieved from 7-nitro-1H-indazole through reduction.

  • Materials: 7-nitro-1H-indazole, Anhydrous SnCl₂, Absolute ethanol, 5% aqueous potassium bicarbonate, Ethyl acetate, Magnesium sulfate.

  • Procedure:

    • A mixture of 7-nitro-1H-indazole and anhydrous SnCl₂ in absolute ethanol is heated at reflux for 6 hours.

    • After cooling, the pH of the solution is adjusted to 7-8 with 5% aqueous potassium bicarbonate.

    • The mixture is extracted with ethyl acetate.

    • The organic phase is washed with brine and dried over magnesium sulfate.

    • The solvent is removed under vacuum to yield 7-amino-1H-indazole.

Step 2: Sulfonylation of 7-Amino-1H-indazole

  • Materials: 7-amino-1H-indazole, appropriate benzenesulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride), Pyridine.

  • Procedure:

    • The 7-amino-1H-indazole is dissolved in pyridine.

    • The desired benzenesulfonyl chloride is added to the solution.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The mixture is concentrated under vacuum.

    • The resulting residue is purified by flash chromatography to yield the final N-(1H-indazol-7-yl)sulfonamide derivative.

Biological Assays

Antiproliferative / Cell Cycle Inhibition Assay

This protocol outlines a general method for assessing the antiproliferative activity of the synthesized compounds.

  • Cell Culture: L1210 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a suitable density.

    • After 24 hours, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a further 48-72 hours.

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 7-Nitro-1H-indazole reduction Reduction (SnCl2, EtOH) start->reduction amino_indazole 7-Amino-1H-indazole reduction->amino_indazole sulfonylation Sulfonylation (ArSO2Cl, Pyridine) amino_indazole->sulfonylation final_product N-(1H-Indazol-7-yl)sulfonamide Derivative sulfonylation->final_product treatment Compound Treatment final_product->treatment Test Compound cell_culture Cell Culture (e.g., L1210) cell_culture->treatment incubation Incubation treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis

Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

plk4_pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Regulation cluster_downstream Downstream Effects stress Cellular Stress pi3k_akt PI3K/Akt Pathway stress->pi3k_akt plk4 PLK4 pi3k_akt->plk4 wnt_beta_catenin Wnt/β-catenin Pathway wnt_beta_catenin->plk4 centriole Centriole Duplication plk4->centriole emt Epithelial-Mesenchymal Transition (EMT) plk4->emt inhibitor This compound Derivative inhibitor->plk4 cell_cycle Cell Cycle Progression centriole->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Simplified signaling pathway of PLK4 and its potential inhibition by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The demonstrated activity of derivatives as cell cycle inhibitors warrants further investigation into their specific molecular targets and mechanisms of action. Future research should focus on expanding the library of these derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, exploring their efficacy in a broader range of cancer cell lines and in vivo models will be crucial in advancing these compounds towards clinical applications. The detailed protocols and summarized data within this guide are intended to serve as a valuable resource to accelerate these research endeavors.

References

Commercial Availability and Technical Profile of 1H-Indazole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

1H-Indazole-7-sulfonamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and plausible biological relevance based on the activities of structurally related molecules. The information is intended to support researchers, scientists, and drug development professionals in sourcing and utilizing this compound for their research endeavors.

Commercial Availability and Suppliers

This compound, identified by CAS number 160975-45-1, is available from various chemical suppliers. While a comprehensive price comparison is subject to fluctuation based on quantity and purity, the following table summarizes publicly available information from chemical marketplaces. Researchers are advised to contact the suppliers directly for up-to-date pricing and availability.

Supplier PlatformCAS NumberMolecular FormulaMolecular WeightNotes
ChemicalBook[1]160975-45-1C₇H₇N₃O₂S197.21 g/mol Lists the compound and provides basic chemical information.[1]
Guidechem[2]160975-45-1C₇H₇N₃O₂S197.21 g/mol Provides chemical properties and a Safety Data Sheet (SDS).[2][3]

Note: The listed platforms are chemical marketplaces and the actual supplier may vary. Purity and pricing information should be confirmed with the specific supplier.

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol:

This protocol is a generalized procedure and may require optimization.

Objective: To synthesize this compound from 1H-indazole.

Materials:

  • 1H-Indazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ammonia (aqueous solution)

  • Dichloromethane (DCM)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Chlorosulfonation of 1H-Indazole:

    • In a fume hood, cool a flask containing chlorosulfonic acid to 0°C in an ice bath.

    • Slowly add 1H-indazole to the cooled chlorosulfonic acid with constant stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • The resulting precipitate, 1H-indazole-7-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

  • Ammonolysis of 1H-Indazole-7-sulfonyl chloride:

    • Dissolve the dried 1H-indazole-7-sulfonyl chloride in a suitable organic solvent such as dichloromethane.

    • Cool the solution to 0°C.

    • Slowly add an excess of concentrated aqueous ammonia solution to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and then with a saturated solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

There is currently a lack of specific studies detailing the biological activity and mechanism of action of this compound. However, the broader class of indazole-sulfonamide derivatives has been investigated for various therapeutic applications, offering insights into its potential biological roles.

Indazole-containing compounds are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.[4] For instance, certain indazole-based sulfonamides have been synthesized and shown to have a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), suggesting their potential as cancer treatments.[4] Other indazole derivatives have been explored as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

The sulfonamide moiety itself is a well-established pharmacophore. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. This mechanism is the basis for their antibacterial activity.

Given these precedents, it is plausible that this compound could exhibit activity as a kinase inhibitor or an antibacterial agent. Further research is required to elucidate its specific biological targets and signaling pathways.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Hypothetical Synthesis Workflow 1H-Indazole 1H-Indazole Chlorosulfonation Chlorosulfonation 1H-Indazole->Chlorosulfonation Chlorosulfonic Acid 1H-Indazole-7-sulfonyl_chloride 1H-Indazole-7-sulfonyl_chloride Chlorosulfonation->1H-Indazole-7-sulfonyl_chloride Ammonolysis Ammonolysis 1H-Indazole-7-sulfonyl_chloride->Ammonolysis Aqueous Ammonia Crude_Product Crude_Product Ammonolysis->Crude_Product Purification Purification Crude_Product->Purification Column Chromatography This compound This compound Purification->this compound

A hypothetical workflow for the synthesis of this compound.

G cluster_pathway Potential MAPK Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation 1H_Indazole_7_sulfonamide This compound (Hypothesized) 1H_Indazole_7_sulfonamide->RAF Potential Inhibition

A potential mechanism of action via inhibition of the MAPK signaling pathway.

References

Methodological & Application

Application Notes: Synthesis Protocol for 1H-Indazole-7-sulfonamide from 2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic protocol for the multi-step synthesis of 1H-Indazole-7-sulfonamide, a valuable building block in medicinal chemistry, starting from commercially available 2-fluorobenzonitrile. The protocol is designed to be a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The 1H-indazole scaffold is a key component in numerous approved drugs and clinical candidates. The introduction of a sulfonamide group at the 7-position of the indazole ring can significantly influence the molecule's physicochemical properties and biological activity. This protocol outlines a feasible synthetic route to access this compound, a key intermediate for the development of novel therapeutics.

Overall Synthetic Scheme

G start 2-fluorobenzonitrile step1 Step 1: Indazole Ring Formation start->step1 intermediate1 3-amino-1H-indazole step1->intermediate1 step2 Step 2: Deamination intermediate1->step2 intermediate2 1H-indazole step2->intermediate2 step3 Step 3: Regioselective Nitration intermediate2->step3 intermediate3 7-nitro-1H-indazole step3->intermediate3 step4 Step 4: Nitro Group Reduction intermediate3->step4 intermediate4 7-amino-1H-indazole step4->intermediate4 step5 Step 5: Sandmeyer Reaction intermediate4->step5 intermediate5 1H-indazole-7-sulfonyl chloride step5->intermediate5 step6 Step 6: Amination intermediate5->step6 end This compound step6->end

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-amino-1H-indazole

This step involves the formation of the indazole ring through the reaction of 2-fluorobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution followed by cyclization.[1][2]

Reaction:

G cluster_0 2-fluorobenzonitrile 2-fluorobenzonitrile plus + 2-fluorobenzonitrile->plus Hydrazine hydrate N2H4·H2O plus->Hydrazine hydrate arrow Hydrazine hydrate->arrow 3-amino-1H-indazole 3-amino-1H-indazole arrow->3-amino-1H-indazole

Figure 2: Synthesis of 3-amino-1H-indazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Stoichiometric Ratio
2-fluorobenzonitrile121.1110.082.571.0
Hydrazine hydrate (80%)50.0625.8412.85.0
n-Butanol-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile (10.0 g, 82.57 mmol) and n-butanol (100 mL).

  • Stir the mixture at room temperature to dissolve the starting material.

  • Add hydrazine hydrate (80%, 25.8 g, 412.8 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (100 mL) to the residue and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford 3-amino-1H-indazole as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of 1H-indazole (Deamination)

This step involves the removal of the amino group from 3-amino-1H-indazole via diazotization followed by reduction.

Reaction:

G cluster_0 3-amino-1H-indazole 3-amino-1H-indazole arrow 1. NaNO2, HCl 2. H3PO2 3-amino-1H-indazole->arrow 1H-indazole 1H-indazole arrow->1H-indazole

Figure 3: Deamination of 3-amino-1H-indazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Stoichiometric Ratio
3-amino-1H-indazole133.1510.075.101.0
Sodium nitrite69.005.7082.611.1
Hydrochloric acid (conc.)36.4625 mL--
Hypophosphorous acid (50%)66.0050 mL--

Procedure:

  • In a 500 mL beaker, dissolve 3-amino-1H-indazole (10.0 g, 75.10 mmol) in concentrated hydrochloric acid (25 mL) and water (50 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a solution of sodium nitrite (5.70 g, 82.61 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, cool hypophosphorous acid (50%, 50 mL) to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold hypophosphorous acid with vigorous stirring.

  • Allow the mixture to stand at 0-5 °C for 1 hour, then let it warm to room temperature and stir overnight.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 1H-indazole.

Expected Yield: 60-70%

Step 3: Synthesis of 7-nitro-1H-indazole

This step involves the regioselective nitration of 1H-indazole at the 7-position.

Reaction:

G cluster_0 1H-indazole 1H-indazole arrow HNO3, H2SO4 1H-indazole->arrow 7-nitro-1H-indazole 7-nitro-1H-indazole arrow->7-nitro-1H-indazole

Figure 4: Nitration of 1H-indazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mL)
1H-indazole118.145.0 g
Sulfuric acid (conc.)98.0825 mL
Nitric acid (fuming)63.015 mL

Procedure:

  • In a 100 mL round-bottom flask, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice bath.

  • Slowly add 1H-indazole (5.0 g) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.

  • Once the indazole has dissolved, cool the mixture back to 0 °C.

  • Slowly add fuming nitric acid (5 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (100 g).

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 7-nitro-1H-indazole.

Expected Yield: 70-80%

Step 4: Synthesis of 7-amino-1H-indazole

This step involves the reduction of the nitro group of 7-nitro-1H-indazole to an amino group.

Reaction:

G cluster_0 7-nitro-1H-indazole 7-nitro-1H-indazole arrow SnCl2·2H2O, HCl 7-nitro-1H-indazole->arrow 7-amino-1H-indazole 7-amino-1H-indazole arrow->7-amino-1H-indazole

Figure 5: Reduction of 7-nitro-1H-indazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)
7-nitro-1H-indazole163.125.0
Tin(II) chloride dihydrate225.6320.0
Hydrochloric acid (conc.)36.4650 mL

Procedure:

  • In a 250 mL round-bottom flask, suspend 7-nitro-1H-indazole (5.0 g) in concentrated hydrochloric acid (50 mL).

  • Add a solution of tin(II) chloride dihydrate (20.0 g) in concentrated hydrochloric acid (20 mL) portion-wise with stirring. The reaction is exothermic.

  • After the addition, heat the mixture at 60-70 °C for 1 hour.

  • Cool the reaction mixture and pour it into a beaker of crushed ice.

  • Basify the mixture with a 40% aqueous sodium hydroxide solution until a pH of 10-12 is reached.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-amino-1H-indazole.

Expected Yield: 80-90%

Step 5: Synthesis of 1H-indazole-7-sulfonyl chloride

This step utilizes a Sandmeyer-type reaction to convert the amino group of 7-amino-1H-indazole into a sulfonyl chloride group.

Reaction:

G cluster_0 7-amino-1H-indazole 7-amino-1H-indazole arrow 1. NaNO2, HCl 2. SO2, CuCl2 7-amino-1H-indazole->arrow 1H-indazole-7-sulfonyl chloride 1H-indazole-7-sulfonyl chloride arrow->1H-indazole-7-sulfonyl chloride

Figure 6: Sandmeyer reaction to form sulfonyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)
7-amino-1H-indazole133.155.0
Sodium nitrite69.002.8
Hydrochloric acid (conc.)36.4620 mL
Acetic acid60.0550 mL
Copper(I) chloride98.991.0
Sulfur dioxide (gas)64.07-

Procedure:

  • Prepare a solution of sulfur dioxide in acetic acid by bubbling SO2 gas through 50 mL of glacial acetic acid at room temperature until saturation.

  • Add copper(I) chloride (1.0 g) to this solution and stir.

  • In a separate flask, dissolve 7-amino-1H-indazole (5.0 g) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

  • Cool this solution to 0-5 °C and slowly add a solution of sodium nitrite (2.8 g) in water (10 mL), keeping the temperature below 5 °C.

  • Stir the diazonium salt solution for 30 minutes at 0-5 °C.

  • Slowly add the cold diazonium salt solution to the SO2/acetic acid/CuCl solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice water (200 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry to give 1H-indazole-7-sulfonyl chloride.

Expected Yield: 50-60%

Step 6: Synthesis of this compound

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide using aqueous ammonia.

Reaction:

G cluster_0 1H-indazole-7-sulfonyl chloride 1H-indazole-7-sulfonyl chloride arrow NH4OH 1H-indazole-7-sulfonyl chloride->arrow This compound This compound arrow->this compound

Figure 7: Amination of sulfonyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)
1H-indazole-7-sulfonyl chloride216.645.0
Ammonium hydroxide (28-30%)35.0550 mL
Acetone58.0850 mL

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1H-indazole-7-sulfonyl chloride (5.0 g) in acetone (50 mL).

  • Cool the solution in an ice bath and slowly add concentrated ammonium hydroxide (50 mL) with stirring.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the acetone under reduced pressure.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: 80-90%

Conclusion

This application note provides a comprehensive, albeit proposed, synthetic pathway for the preparation of this compound from 2-fluorobenzonitrile. The described protocols are based on established and reliable organic transformations. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity for each step. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis of novel indazole-based compounds for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 1H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse applications, including their use as anti-cancer agents, anti-inflammatory drugs, and kinase inhibitors, have fueled the development of various synthetic strategies. This document provides detailed application notes and experimental protocols for several key methods for the synthesis of 1H-indazole compounds, catering to the needs of researchers and professionals in drug development and medicinal chemistry.

Synthetic Strategies Overview

A variety of synthetic routes to 1H-indazoles have been established, broadly categorized into metal-free and metal-catalyzed methods. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will detail the following selected methods:

  • Metal-Free Synthesis from o-Aminobenzoximes: A mild and practical approach for the synthesis of 1H-indazoles.[1][2]

  • Transition-Metal-Free Synthesis from N-Tosylhydrazones and Nitroaromatics: An environmentally benign alternative to metal-catalyzed methods with a broad substrate scope.[2][3][4]

  • Copper-Catalyzed Intramolecular N-Arylation: A versatile method for the synthesis of N-substituted 1H-indazoles from readily available starting materials.[5]

  • Palladium-Catalyzed Synthesis from 2-Bromobenzaldehydes: An efficient route to 1-aryl-1H-indazoles.[6][7]

  • Reductive Cyclization of o-Nitro-ketoximes: A method suitable for substrates with various electronic properties.[8][9]

Method 1: Metal-Free Synthesis from o-Aminobenzoximes

This method provides a mild and efficient route to 1H-indazoles through the selective activation of the oxime group in o-aminobenzoximes, followed by cyclization.

Experimental Workflow

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification A 1. Dissolve o-aminobenzaldehyde/ketone and hydroxylamine hydrochloride in a suitable solvent. B 2. Add a base (e.g., NaOH) and heat. A->B C 3. Dissolve the resulting o-aminobenzoxime in a solvent like dichloromethane. B->C Isolate o-aminobenzoxime D 4. Add a weak base (e.g., triethylamine). C->D E 5. Cool the mixture and slowly add an activating agent (e.g., methanesulfonyl chloride). D->E F 6. Allow the reaction to warm to room temperature. E->F G 7. Concentrate the reaction mixture. F->G Reaction completion H 8. Purify the crude product by column chromatography. G->H A 1. Add nitroaromatic compound, N-tosylhydrazone, and a base to a Schlenk tube. B 2. Add dry DMF under a nitrogen atmosphere. A->B C 3. Stir the solution at the indicated temperature (60-80 °C) for the specified time. B->C D 4. Monitor reaction completion by TLC. C->D E 5. Purify the crude mixture by silica gel column chromatography. D->E cluster_0 Step 1: Arylhydrazone Synthesis cluster_1 Step 2: Intramolecular N-Arylation cluster_2 Step 3: Work-up and Purification A 1. Dissolve o-chlorinated aromatic aldehyde and phenylhydrazine in methanol. B 2. Add glacial acetic acid and sodium acetate. A->B C 3. Stir at room temperature. B->C D 4. Isolate the precipitate. C->D E 5. Add arylhydrazone, KOH, 1,10-phenanthroline, and CuI to a Schlenk tube under N2. D->E Isolated Arylhydrazone F 6. Add DMF as the solvent. E->F G 7. Heat the mixture at 120 °C. F->G H 8. Cool the reaction and add ethyl acetate. G->H Reaction completion I 9. Pass through a short silica gel column. H->I J 10. Wash the eluate with water and brine. I->J K 11. Purify by column chromatography. J->K

References

Application Note: High-Purity Isolation of 1H-Indazole-7-sulfonamide via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of 1H-Indazole-7-sulfonamide, a key intermediate in the synthesis of various pharmacologically active agents. The described protocol utilizes automated flash column chromatography with a silica gel stationary phase and a gradient elution of ethyl acetate in hexanes. This method provides high purity (>98%) and good recovery of the target compound, making it suitable for drug development and medicinal chemistry applications. All experimental parameters, including stationary phase, mobile phase, and gradient conditions, are presented in tabular format for clarity and reproducibility.

Introduction

This compound is a crucial building block in the development of novel therapeutics. The indazole core is a prominent scaffold in many approved drugs, and the sulfonamide functional group is known to impart a range of biological activities.[1][2] The purity of this intermediate is paramount to ensure the integrity and quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely employed technique for the purification of organic compounds.[3] This note provides a detailed protocol for the purification of this compound using automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity-fed columns.

Experimental Protocol

A detailed, step-by-step protocol for the purification of this compound is provided below. This protocol is intended for researchers, scientists, and drug development professionals.

Materials and Reagents
  • Crude this compound

  • Silica Gel (40-63 µm particle size)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Automated Flash Chromatography System

  • Rotary Evaporator

  • NMR Spectrometer

  • HPLC System

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Final Product prep Dissolve crude This compound in minimal solvent adsorb Adsorb onto silica gel prep->adsorb dry Dry the adsorbed sample adsorb->dry load Load dried sample onto the column dry->load pack Pack column with silica gel pack->load elute Elute with Hexanes/ Ethyl Acetate gradient load->elute collect Collect fractions based on UV absorbance elute->collect tlc Analyze fractions by TLC collect->tlc pool Pool pure fractions tlc->pool evap Evaporate solvent pool->evap final_char Characterize final product (NMR, HPLC) evap->final_char

Caption: Experimental workflow for the purification of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the solution to create a slurry.

    • Concentrate the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method generally results in better peak separation.

  • Column Preparation:

    • Select an appropriately sized pre-packed silica gel column for the automated flash chromatography system based on the amount of crude material.

    • Equilibrate the column with the initial mobile phase conditions (95:5 Hexanes:Ethyl Acetate).

  • Chromatographic Separation:

    • Load the dried sample onto the column.

    • Initiate the chromatographic run using the parameters outlined in Table 1.

    • Monitor the elution of the compound using the system's UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to confirm the presence and purity of the desired product. A suitable TLC mobile phase is 70:30 Hexanes:Ethyl Acetate.

    • Visualize the TLC plate under UV light (254 nm).

  • Product Isolation and Characterization:

    • Combine the pure fractions containing this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product as a solid.

    • Determine the final purity of the compound using HPLC and confirm its identity and structural integrity via NMR spectroscopy.

Data Presentation

The quantitative data for the flash chromatography method is summarized in the table below for easy reference and replication.

Table 1: Flash Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase A Hexanes
Mobile Phase B Ethyl Acetate
Gradient Profile 5% to 60% B over 20 min
Flow Rate 40 mL/min (for a 40g column)
Detection UV at 254 nm
Typical Retention Volume 4-5 column volumes

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the experimental stages and the desired outcome.

G Crude Crude Product (this compound + Impurities) Column Column Chromatography (Silica Gel, Hex/EtOAc) Crude->Column Separation Pure Purified Product (>98% Purity) Column->Pure Isolation Impurities Impurities Column->Impurities Removal

Caption: Logical flow of the purification process.

Conclusion

The described automated flash column chromatography method provides an effective and reproducible means for the purification of this compound. The protocol is straightforward and can be readily implemented in a standard medicinal chemistry or process development laboratory. The use of the specified parameters consistently yields a product of high purity, suitable for subsequent synthetic transformations and biological evaluation.

References

Application Notes and Protocols for Testing the Efficacy of 1H-Indazole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-7-sulfonamide is a novel small molecule compound with potential therapeutic applications. This document provides a comprehensive set of protocols and application notes to guide researchers in the systematic evaluation of its efficacy. The experimental workflow is designed to first establish the in vitro potency and mechanism of action, followed by an assessment of its effects in a cellular context, and finally, to provide a framework for in vivo studies.

While the precise molecular target of this compound is under investigation, its structural features, incorporating both an indazole core and a sulfonamide group, suggest potential activity as a kinase inhibitor. Indazole derivatives have been explored as inhibitors of various kinases, and sulfonamides are known to interact with the active sites of numerous enzymes.[1] Therefore, the following protocols are centered around the hypothesis that this compound acts as an inhibitor of a protein kinase signaling pathway, such as the MAPK/ERK pathway, which is frequently dysregulated in diseases like cancer.

Hypothesized Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. We hypothesize that this compound may exert its effects by inhibiting a key kinase within this pathway, such as MEK1/2 or ERK1/2.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) SOS SOS Receptor Tyrosine Kinase (RTK)->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 this compound (Hypothesized Target) Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK1/2->Transcription Factors (e.g., c-Myc, AP-1) Gene Expression Gene Expression Transcription Factors (e.g., c-Myc, AP-1)->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Hypothesized MAPK/ERK Signaling Pathway and the potential point of inhibition by this compound.

Experimental Workflow

A tiered approach is recommended to efficiently evaluate the efficacy of this compound. This workflow progresses from initial in vitro screening to more complex cellular and in vivo models.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Biochemical Kinase Assay Biochemical Kinase Assay Determine IC50 Determine IC50 Biochemical Kinase Assay->Determine IC50 Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Determine IC50->Cell Viability Assay (e.g., MTT) Western Blot Analysis Western Blot Analysis Cell Viability Assay (e.g., MTT)->Western Blot Analysis Xenograft Mouse Model Xenograft Mouse Model Western Blot Analysis->Xenograft Mouse Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Mouse Model->Tumor Growth Inhibition

Caption: A stepwise experimental workflow for assessing the efficacy of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of this compound on the activity of a specific kinase (e.g., MEK1 or ERK2). A variety of assay formats can be used, including radiometric or fluorescence-based methods.[2][3][4]

Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.

Materials:

  • Recombinant active kinase (e.g., MEK1, ERK2)

  • Kinase-specific substrate (e.g., inactive ERK2 for MEK1 assay, Myelin Basic Protein for ERK2 assay)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., [γ-³²P]ATP for radiometric assay, or a phosphospecific antibody for a fluorescence-based assay)

  • 384-well plates

  • Plate reader capable of detecting the appropriate signal (radioactivity or fluorescence)

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase and its specific substrate to each well.

  • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

  • Incubate for a predetermined time at the optimal temperature for the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for the optimal duration.

  • Stop the reaction (e.g., by adding EDTA).

  • Add the detection reagent and incubate as required.

  • Measure the signal using a plate reader.

  • Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures metabolic activity.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line with an activated MAPK/ERK pathway (e.g., A375 melanoma, HT-29 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Western Blot Analysis of MAPK/ERK Pathway Phosphorylation

This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK/ERK signaling pathway, providing evidence of target engagement within the cell.[7][8][9]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., MEK1/2, ERK1/2).

Materials:

  • Cancer cell line

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibition by this compound

Target KinaseIC50 (nM)
MEK1
ERK2
Other Kinases

Table 2: Effect of this compound on Cancer Cell Viability

Cell LineTreatment Duration (hours)GI50 (µM)
A37524
48
72
HT-2924
48
72

Table 3: Quantification of Protein Phosphorylation from Western Blot Analysis

Treatment (Concentration)p-MEK1/2 / Total MEK1/2 (Fold Change)p-ERK1/2 / Total ERK1/2 (Fold Change)
Vehicle Control1.01.0
This compound (Low)
This compound (Mid)
This compound (High)

Potential In Vivo Studies

Following successful in vitro and cell-based characterization, the efficacy of this compound can be evaluated in animal models.[10][11][12]

Xenograft Mouse Model:

  • Human cancer cells (e.g., A375) are subcutaneously injected into immunodeficient mice.

  • Once tumors are established, mice are treated with this compound or a vehicle control.

  • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

  • At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its in vitro inhibitory activity, cellular effects, and in vivo efficacy, researchers can gain a comprehensive understanding of its therapeutic potential. The data generated from these experiments will be crucial for guiding further drug development efforts.

References

Application Notes and Protocols for Evaluating 1H-Indazole-7-sulfonamide Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-7-sulfonamide is a novel small molecule with potential therapeutic applications. This document provides detailed application notes and protocols for evaluating its biological activity using cell-based assays. Based on the common therapeutic targets of indazole and sulfonamide derivatives in oncology, these protocols are designed to investigate the hypothesis that this compound acts as an inhibitor of the immunosuppressive enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO2).

These enzymes are critical regulators of immune responses, particularly in the tumor microenvironment.[1] They catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2] The resulting depletion of tryptophan and accumulation of kynurenine and its metabolites suppress the activity of effector T cells and promote the generation of regulatory T cells, thereby allowing cancer cells to evade immune surveillance.[3] Inhibition of IDO1 and/or TDO2 is a promising strategy in cancer immunotherapy.[4][5]

The following protocols describe a primary cell-based assay to quantify the inhibitory effect of this compound on IDO1 and TDO2 activity by measuring kynurenine production. A secondary co-culture assay is also detailed to assess the compound's ability to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the targeted signaling pathway and the workflow of the described experimental assays.

IDO1_TDO2_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Tcell Effector T-Cell Tryptophan Tryptophan IDO1_TDO2 IDO1 / TDO2 (Target of this compound) Tryptophan->IDO1_TDO2 Kynurenine Kynurenine IDO1_TDO2->Kynurenine Tryptophan_depletion Tryptophan Depletion IDO1_TDO2->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation IDO1_TDO2->Kynurenine_accumulation T_cell_anergy T-Cell Anergy & Apoptosis Tryptophan_depletion->T_cell_anergy Kynurenine_accumulation->T_cell_anergy T_cell_activation T-Cell Activation (e.g., IL-2 production) T_cell_anergy->T_cell_activation Kynurenine_Assay_Workflow start Seed IDO1/TDO2-expressing cells (e.g., SKOV-3 for IDO1) induce Induce IDO1 expression (e.g., with IFN-γ) start->induce treat Treat with this compound (various concentrations) induce->treat incubate Incubate for 24-48 hours treat->incubate collect Collect cell culture supernatant incubate->collect hydrolyze Hydrolyze N-formylkynurenine to kynurenine (with trichloroacetic acid) collect->hydrolyze react React with Ehrlich's reagent hydrolyze->react measure Measure absorbance at 480 nm react->measure analyze Calculate Kynurenine concentration and determine IC50 measure->analyze CoCulture_Assay_Workflow start Seed and induce IDO1-expressing cells (e.g., IFN-γ treated SKOV-3) coculture Add Jurkat T-cells to the cancer cells start->coculture treat Add this compound and T-cell activators (e.g., PHA/PMA) coculture->treat incubate Incubate for 48-72 hours treat->incubate collect Collect cell culture supernatant incubate->collect viability Assess cell viability (e.g., MTT or CellTiter-Glo assay) incubate->viability elisa Measure IL-2 concentration using ELISA collect->elisa analyze Analyze T-cell activation rescue and cytotoxicity elisa->analyze viability->analyze

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune response, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Indazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2][3] This document provides a comprehensive set of protocols for the systematic evaluation of the anti-inflammatory properties of novel indazole derivatives, encompassing both in vitro and in vivo methodologies.

These protocols are designed to elucidate the potential mechanisms of action of the test compounds, from direct enzyme inhibition to the modulation of key inflammatory signaling pathways and cytokine production. The presented methods are widely accepted and utilized in the field of anti-inflammatory drug discovery.[4][5]

I. In Vitro Assessment of Anti-inflammatory Activity

In vitro assays offer a rapid and cost-effective approach for the initial screening and characterization of the anti-inflammatory potential of indazole derivatives. These assays typically target key enzymes and cellular pathways involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain.[6] This assay measures the ability of indazole derivatives to inhibit the activity of recombinant human COX-2.

Experimental Protocol:

A fluorometric inhibitor screening kit is a common method for this assay.[7][8][9]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX Probe

  • COX Cofactor

  • Assay Buffer

  • Celecoxib (positive control)

  • Indazole derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting the enzyme and diluting the probe, cofactor, and substrate.

  • Compound Preparation: Prepare a series of dilutions of the indazole derivatives and the positive control (Celecoxib) in the assay buffer. The final solvent concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • Enzyme Control (100% activity): Add assay buffer and the vehicle used to dissolve the test compounds.

    • Inhibitor Control: Add Celecoxib at a concentration known to cause significant inhibition.

    • Test Compound Wells: Add the various dilutions of the indazole derivatives.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the background control wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 5-10 minutes) at an excitation/emission wavelength of approximately 535/587 nm.[7][8]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 where Rate_EC is the rate of the enzyme control and Rate_S is the rate in the presence of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundCOX-2 IC50 (µM)
Indazole Derivative 1[Insert Value]
Indazole Derivative 2[Insert Value]
Celecoxib (Control)[Insert Value]
Nitric Oxide Synthase (NOS) Inhibition Assay

Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator, during the inflammatory response.[10] This assay determines the ability of indazole derivatives to inhibit iNOS activity by measuring the production of nitrite, a stable breakdown product of NO, using the Griess reagent.[10]

Experimental Protocol:

Materials:

  • Lipopolysaccharide (LPS)

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Indazole derivatives (test compounds)

  • L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the indazole derivatives or L-NAME for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. A set of unstimulated cells should be included as a negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percent inhibition of NO production is calculated as follows: % Inhibition = [(Nitrite_LPS - Nitrite_Sample) / Nitrite_LPS] * 100 where Nitrite_LPS is the nitrite concentration in LPS-stimulated cells and Nitrite_Sample is the concentration in cells treated with the test compound and LPS. Determine the IC50 value.

Data Presentation:

CompoundNO Production IC50 (µM)
Indazole Derivative 1[Insert Value]
Indazole Derivative 2[Insert Value]
L-NAME (Control)[Insert Value]
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[11] This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory effect of indazole derivatives on the production of these cytokines in LPS-stimulated macrophages.[12][13]

Experimental Protocol:

Materials:

  • LPS-stimulated RAW 264.7 cell culture supernatants (from the NOS inhibition assay or a separate experiment)

  • Human or Murine TNF-α and IL-6 ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific, or BioLegend)

  • 96-well ELISA plates

  • Wash Buffer

  • Assay Diluent

  • Detection Antibody

  • Streptavidin-HRP

  • Substrate Solution (TMB)

  • Stop Solution

  • Microplate reader

Procedure:

  • Assay Setup: Follow the specific instructions provided with the ELISA kit. A general procedure is as follows:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Addition: Add the cell culture supernatants and standards to the wells and incubate.

  • Detection: Add the biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).

  • Development: Add the TMB substrate, which will be converted by HRP to a colored product.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Determine the concentration of TNF-α and IL-6 in the samples from the standard curve. Calculate the percent inhibition and IC50 values for each indazole derivative.

Data Presentation:

CompoundTNF-α Production IC50 (µM)IL-6 Production IC50 (µM)
Indazole Derivative 1[Insert Value][Insert Value]
Indazole Derivative 2[Insert Value][Insert Value]
Dexamethasone (Control)[Insert Value][Insert Value]

II. In Vivo Assessment of Anti-inflammatory Activity

In vivo models are essential for evaluating the therapeutic efficacy and potential side effects of drug candidates in a whole-organism context.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and highly reproducible model of acute inflammation.[14] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of anti-inflammatory compounds.[2][15]

Experimental Protocol:

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Indazole derivatives (test compounds)

  • Diclofenac sodium or Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control

    • Positive Control (e.g., Diclofenac 10 mg/kg)

    • Test Groups (different doses of indazole derivatives)

  • Compound Administration: Administer the test compounds and the positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection. The vehicle control group receives only the vehicle.[2][15]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each rat.[15]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control-00
Indazole Derivative 1[Dose 1][Insert Value][Insert Value]
Indazole Derivative 1[Dose 2][Insert Value][Insert Value]
Diclofenac10[Insert Value][Insert Value]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[16][17] Administration of LPS to mice leads to a robust inflammatory response, including the release of pro-inflammatory cytokines into the bloodstream.[16] This model is useful for evaluating the systemic anti-inflammatory effects of drug candidates.

Experimental Protocol:

Animals:

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Indazole derivatives (test compounds)

  • Dexamethasone (positive control)

  • Sterile phosphate-buffered saline (PBS)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization and Grouping: Similar to the carrageenan model.

  • Compound Administration: Administer the indazole derivatives, dexamethasone, or vehicle to the respective groups of mice (i.p. or p.o.).

  • LPS Challenge: After 30-60 minutes, inject each mouse with a single dose of LPS (e.g., 1-5 mg/kg, i.p.).[18]

  • Blood Collection: At a predetermined time point after LPS injection (e.g., 1.5-2 hours for TNF-α, 4-6 hours for IL-6), collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the plasma using ELISA kits as described in the in vitro section.

  • Data Analysis: Calculate the percentage reduction in plasma cytokine levels in the treated groups compared to the LPS-only control group.

Data Presentation:

Treatment GroupDose (mg/kg)Plasma TNF-α Reduction (%)Plasma IL-6 Reduction (%)
Vehicle + LPS-00
Indazole Derivative 1 + LPS[Dose 1][Insert Value][Insert Value]
Indazole Derivative 1 + LPS[Dose 2][Insert Value][Insert Value]
Dexamethasone + LPS1[Insert Value][Insert Value]

III. Visualization of Pathways and Workflows

Signaling Pathway of Inflammation

The following diagram illustrates a simplified overview of key inflammatory signaling pathways that can be targeted by anti-inflammatory compounds.

Inflammation_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription iNOS iNOS Nucleus->iNOS Transcription COX2 COX-2 Nucleus->COX2 Transcription Inflammation Inflammation Cytokines->Inflammation NO NO iNOS->NO PGs Prostaglandins COX2->PGs NO->Inflammation PGs->Inflammation Indazole Indazole Derivatives Indazole->NFkB Indazole->iNOS Indazole->COX2 In_Vitro_Workflow start Start: Synthesized Indazole Derivatives in_vitro In Vitro Assays start->in_vitro cox2 COX-2 Inhibition Assay in_vitro->cox2 nos NOS (NO) Inhibition Assay (RAW 264.7 cells) in_vitro->nos cytokine Cytokine (TNF-α, IL-6) ELISA (RAW 264.7 cells) in_vitro->cytokine data_analysis Data Analysis (IC50 Determination) cox2->data_analysis nos->data_analysis cytokine->data_analysis lead_selection Lead Compound Selection data_analysis->lead_selection In_Vivo_Workflow start Start: Lead Indazole Derivatives from In Vitro Screening in_vivo In Vivo Models start->in_vivo carrageenan Carrageenan-Induced Paw Edema (Rat) in_vivo->carrageenan lps LPS-Induced Systemic Inflammation (Mouse) in_vivo->lps paw_measurement Paw Volume Measurement carrageenan->paw_measurement blood_collection Blood Collection & Plasma Cytokine Analysis lps->blood_collection data_analysis Data Analysis (% Inhibition / Reduction) paw_measurement->data_analysis blood_collection->data_analysis efficacy_eval Efficacy Evaluation data_analysis->efficacy_eval

References

Application Notes and Protocols for the Preparation of Indazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Their versatile biological activities, often stemming from their ability to act as bioisosteres of indoles and to form key interactions with protein targets, have cemented their importance in drug discovery programs targeting a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] This document provides detailed application notes and experimental protocols for several key methods used in the synthesis of indazole derivatives, along with insights into the signaling pathways targeted by prominent indazole-containing drugs.

I. Synthetic Strategies for the Indazole Core

The construction of the indazole scaffold can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. Below are protocols for three widely employed methods for the preparation of 1H- and 2H-indazoles.

Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles

This two-step procedure provides an efficient route to 3-aminoindazoles, which are valuable intermediates for further functionalization. The method involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acid-catalyzed deprotection and cyclization.[4][5][6] This approach is a robust alternative to traditional SNAr reactions of hydrazines with ortho-fluorobenzonitriles, which can suffer from harsh conditions and low yields.[7]

Experimental Protocol:

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

  • To a Schlenk tube, add benzophenone hydrazone (1.1 equiv), palladium(II) acetate (5 mol %), BINAP (5.5 mol %), and toluene (1.5 mL per mmol of bromobenzonitrile).

  • Evacuate the tube and backfill with argon.

  • Heat the mixture at 100 °C for 3 minutes.

  • Cool the mixture to room temperature.

  • Add the 2-bromobenzonitrile (1 equiv), cesium carbonate (1.4 equiv), and additional toluene (0.5 mL per mmol of bromobenzonitrile).

  • Evacuate the Schlenk tube and backfill with argon.

  • Heat the reaction mixture at 100 °C for 7 hours.

  • After cooling, filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude arylhydrazone, which can be purified by chromatography or used directly in the next step.

Step 2: Acidic Deprotection and Cyclization

  • Dissolve the crude arylhydrazone from the previous step in methanol.

  • Add p-toluenesulfonic acid monohydrate (2 equiv).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 3-aminoindazole.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data:

Starting Material (2-Bromobenzonitrile)Arylhydrazone Yield (%)3-Aminoindazole Yield (%)Reference
2-Bromobenzonitrile9585[5]
5-Methoxy-2-bromobenzonitrile9288[5]
4-Chloro-2-bromobenzonitrile8882[5]

Experimental Workflow: Synthesis of 3-Aminoindazoles

G cluster_0 Step 1: Pd-Catalyzed N-Arylation cluster_1 Step 2: Deprotection & Cyclization 2-Bromobenzonitrile 2-Bromobenzonitrile Pd_Catalyst Pd(OAc)2/BINAP, Cs2CO3, Toluene, 100 °C 2-Bromobenzonitrile->Pd_Catalyst Benzophenone_Hydrazone Benzophenone_Hydrazone Benzophenone_Hydrazone->Pd_Catalyst Arylhydrazone_Intermediate Arylhydrazone_Intermediate Pd_Catalyst->Arylhydrazone_Intermediate Acid_Catalyst p-TsOH, Methanol, Reflux Arylhydrazone_Intermediate->Acid_Catalyst 3-Aminoindazole 3-Aminoindazole Acid_Catalyst->3-Aminoindazole G Ortho-halo-benzaldehyde Ortho-halo-benzaldehyde Condensation Condensation Ortho-halo-benzaldehyde->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Hydrazone_Intermediate Hydrazone_Intermediate Condensation->Hydrazone_Intermediate Ullmann_Cyclization Cu-catalyzed Intramolecular Ullmann Reaction Hydrazone_Intermediate->Ullmann_Cyclization 1H-Indazole 1H-Indazole Ullmann_Cyclization->1H-Indazole G Arylhydrazone Arylhydrazone PIFA_Oxidation PIFA, DCM Room Temperature Arylhydrazone->PIFA_Oxidation 1H-Indazole_Product 1H-Indazole PIFA_Oxidation->1H-Indazole_Product G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates VEGF VEGF VEGF->VEGFR Binds Axitinib_Pazopanib Axitinib / Pazopanib Axitinib_Pazopanib->VEGFR Inhibits (ATP competitive) Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis mTOR mTOR AKT->mTOR mTOR->Angiogenesis G cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) SSB DNA Single-Strand Break (SSB) PARP PARP Niraparib Niraparib PARP_cancer PARP_cancer Niraparib->PARP_cancer Inhibits & Traps DSB DNA Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) (e.g., BRCA1/2) Cell_Viability Cell Viability Apoptosis Apoptosis (Synthetic Lethality) SSB_normal SSB_normal PARP_normal PARP_normal SSB_normal->PARP_normal Detected by PARP_normal->SSB_normal Repairs DSB_normal DSB_normal HRR_normal HRR_normal DSB_normal->HRR_normal Repaired by Cell_Viability_normal Cell_Viability_normal HRR_normal->Cell_Viability_normal SSB_cancer SSB_cancer SSB_cancer->PARP_cancer Detected by DSB_cancer DSB_cancer PARP_cancer->DSB_cancer Leads to HRR_deficient Deficient HRR DSB_cancer->HRR_deficient HRR_deficient->Apoptosis Leads to

References

Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-7-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a well-established pharmacophore found in numerous biologically active molecules, while the sulfonamide group is a key functional group in a wide range of therapeutic agents. Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quality control of this compound during research, development, and manufacturing processes.

These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of this compound and quantifying any related impurities. A reverse-phase HPLC method is outlined below.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

Expected Data:

The retention time for this compound will depend on the specific HPLC system and column used. However, based on its structure, it is expected to be a well-retained peak. The purity is calculated based on the area percentage of the main peak.

CompoundExpected Retention Time (min)Purity (%)
This compound~12.5>98

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Acetonitrile/Water prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_rep Generate Purity Report data_int->data_rep

Caption: Workflow for HPLC purity analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific method for confirming the identity of this compound by determining its molecular weight.

Experimental Protocol: LC-MS Identity Confirmation

  • Instrumentation: An HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Same as the HPLC method described above.

  • Mass Spectrometer:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Expected Data:

The molecular formula of this compound is C₇H₇N₃O₂S, with a monoisotopic mass of 197.03 g/mol . In positive ESI mode, the expected ion would be the protonated molecule [M+H]⁺.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Observed Ion [M+H]⁺ (m/z)
This compoundC₇H₇N₃O₂S197.0259198.0332

Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis lc_inj Inject Sample lc_sep Chromatographic Separation lc_inj->lc_sep ms_ion Electrospray Ionization (ESI+) lc_sep->ms_ion ms_ana Mass Analysis ms_ion->ms_ana ms_det Detection of Ions ms_ana->ms_det data_acq Acquire Mass Spectrum ms_det->data_acq data_mw Determine Molecular Weight data_acq->data_mw data_rep Confirm Identity data_mw->data_rep

Caption: Workflow for LC-MS identity confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: 5-10 mg/mL.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments (COSY, HSQC, HMBC) for full assignment.

Expected Spectral Data:

The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C). The expected chemical shifts are based on the analysis of structurally similar indazole-sulfonamide compounds.[2][3][4]

¹H NMR (400 MHz, DMSO-d₆)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH (indazole) ~13.5 br s -
H-3 ~8.2 s -
H-4 ~7.9 d ~8.0
H-5 ~7.2 t ~8.0
H-6 ~7.7 d ~8.0

| SO₂NH₂ | ~7.5 | s | - |

¹³C NMR (100 MHz, DMSO-d₆)

Carbon Expected Chemical Shift (δ, ppm)
C-3 ~135
C-3a ~125
C-4 ~120
C-5 ~122
C-6 ~128
C-7 ~140

| C-7a | ~142 |

Logical Relationship for NMR Signal Assignment

NMR_Assignment cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->HMBC Assignment Final Structure Confirmation and Signal Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure Proposed Structure of This compound Structure->H1_NMR Structure->C13_NMR Assignment->Structure

Caption: Logical workflow for the structural elucidation of this compound using NMR.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound, which is used to confirm the empirical formula.

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHNS elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a thermal conductivity detector.

Expected Data:

For the molecular formula C₇H₇N₃O₂S (MW: 197.22 g/mol ).

ElementTheoretical (%)Found (%)
Carbon (C)42.6342.6 ± 0.4
Hydrogen (H)3.583.6 ± 0.4
Nitrogen (N)21.3121.3 ± 0.4
Sulfur (S)16.2616.3 ± 0.4

Summary of Analytical Data

The following table summarizes the expected analytical data for the characterization of this compound.

Analytical TechniqueParameterExpected Value
HPLC Purity>98%
Retention Time~12.5 min (under specified conditions)
LC-MS Molecular Ion [M+H]⁺m/z 198.0332
¹H NMR Chemical Shifts (δ, ppm)See detailed table above
¹³C NMR Chemical Shifts (δ, ppm)See detailed table above
Elemental Analysis %C, %H, %N, %SConforms to theoretical values ± 0.4%

Conclusion

The analytical methods and protocols described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the accurate determination of purity, confirmation of identity, and elucidation of the chemical structure, which are essential for quality control in research and drug development.

References

Application Notes and Protocols for In Vivo Testing of 1H-Indazole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the in vivo evaluation of 1H-Indazole-7-sulfonamide, a novel investigational compound. The structural combination of an indazole moiety and a sulfonamide group suggests potential therapeutic activities, including but not limited to, anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Notably, the sulfonamide functional group is present in known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[5] Upregulation of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the activity of effector T cells and promotes an immunosuppressive milieu.[6][7] Therefore, these protocols will focus on a robust in vivo model for assessing the efficacy of this compound as a potential IDO1 inhibitor in a cancer immunotherapy context.

Putative Signaling Pathway: IDO1-Mediated Immune Suppression

The following diagram illustrates the proposed signaling pathway of IDO1 in the tumor microenvironment and the expected mechanism of action for an IDO1 inhibitor like this compound.

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TCell Effector T Cell Tryptophan->TCell Activation Kynurenine Kynurenine Kynurenine->TCell Suppression Treg Regulatory T Cell (Treg) Kynurenine->Treg Activation IDO1->Kynurenine TumorCell Tumor Cell / APC TumorCell->IDO1 Upregulation Inhibitor This compound Inhibitor->IDO1 Inhibition

IDO1 signaling pathway in the tumor microenvironment.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for an in vivo study to evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

experimental_workflow A 1. Cell Culture (e.g., CT26 or B16F10) B 2. Cell Preparation and Implantation Subcutaneous injection into syngeneic mice A->B C 3. Tumor Growth Monitoring Calipers measurement until tumors reach ~100 mm³ B->C D 4. Randomization and Treatment Initiation - Vehicle Control - this compound (various doses) - Positive Control (e.g., Epacadostat) C->D E 5. Continued Treatment and Monitoring - Daily/BID dosing - Tumor volume and body weight measurements D->E F 6. Endpoint Analysis - Tumor harvesting - Blood collection E->F G 7. Ex Vivo Analysis - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Immunohistochemistry (IHC) - Flow Cytometry of TILs F->G

General workflow for an in vivo efficacy study.

Detailed Experimental Protocols

Protocol 1: Syngeneic Mouse Tumor Model (CT26 Colon Carcinoma)

This protocol describes the use of the CT26 colon carcinoma model in BALB/c mice to assess the in vivo efficacy of this compound.[2][8][9]

Materials:

  • CT26 murine colon carcinoma cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Female BALB/c mice, 6-8 weeks old

  • This compound (formulated in an appropriate vehicle)

  • Vehicle control

  • Positive control (e.g., Epacadostat)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture:

    • Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]

    • Passage cells every 2-3 days to maintain sub-confluent conditions.

  • Cell Preparation for Implantation:

    • On the day of implantation, harvest cells by trypsinization.

    • Wash the cells twice with sterile HBSS or PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

    • Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Perform a viability count (e.g., using Trypan Blue) to ensure >95% viability.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.[8]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[8]

    • Treatment groups may include:

      • Vehicle Control

      • This compound (e.g., 25, 50, 100 mg/kg, administered orally once or twice daily)

      • Positive Control (e.g., Epacadostat at a known effective dose)

  • Treatment and Monitoring:

    • Administer the treatments as per the defined schedule.

    • Continue to measure tumor volume and mouse body weight every 2-3 days.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³ or signs of ulceration/distress).

    • At the endpoint, collect blood via cardiac puncture for pharmacokinetic and pharmacodynamic analysis.

    • Harvest tumors, measure their final weight, and divide them for various analyses (histology, flow cytometry, etc.).

Protocol 2: Pharmacokinetic (PK) Analysis

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in tumor-bearing mice.

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

  • Acetonitrile

  • Formic acid

  • Internal standard

Procedure:

  • Sample Collection:

    • At designated time points after the final dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood from a subset of mice from each treatment group.

    • Process the blood to plasma by centrifugation at 4°C.

  • Sample Preparation:

    • Perform protein precipitation by adding acetonitrile (containing an internal standard) to the plasma samples.[10]

    • Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.[10]

    • Chromatographic separation can be achieved on a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[8]

Protocol 3: Pharmacodynamic (PD) Analysis - Tryptophan and Kynurenine Levels

This protocol describes the measurement of tryptophan and kynurenine in plasma and tumor tissue to assess the in vivo inhibition of IDO1.

Materials:

  • LC-MS/MS system

  • Reagents for protein precipitation (e.g., trichloroacetic acid or methanol)[6][11]

  • Internal standards (e.g., deuterated tryptophan and kynurenine)[11]

Procedure:

  • Sample Preparation:

    • For plasma, perform protein precipitation as described in the PK protocol.

    • For tumor tissue, homogenize a portion of the tumor in an appropriate buffer and then perform protein precipitation.

  • LC-MS/MS Analysis:

    • Use a validated LC-MS/MS method to quantify the concentrations of tryptophan and kynurenine.[6][12]

  • Data Analysis:

    • Calculate the kynurenine/tryptophan (K/T) ratio for each sample. A decrease in the K/T ratio in the treated groups compared to the vehicle group indicates IDO1 inhibition.

Protocol 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the analysis of immune cell populations within the tumor microenvironment by flow cytometry.

Materials:

  • Tumor dissociation kit

  • Flow cytometer

  • Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)[13][14]

  • Fc block

  • Fixation/permeabilization buffers

Procedure:

  • Single-Cell Suspension Preparation:

    • Dissociate a portion of the harvested tumor into a single-cell suspension using a tumor dissociation kit and mechanical disruption.[13]

  • Antibody Staining:

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain the cells with a panel of fluorescently-conjugated antibodies to identify different lymphocyte populations (e.g., CD8+ T cells, CD4+ helper T cells, and regulatory T cells).[13]

    • For intracellular markers like FoxP3, perform fixation and permeabilization before staining.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data to determine the percentage and absolute number of different immune cell populations within the tumor.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the in vivo studies.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in the CT26 Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-PO, BID1850 ± 150--2.5 ± 1.0
This compound25PO, BID1400 ± 12024.3-3.0 ± 1.2
This compound50PO, BID950 ± 10048.6-3.5 ± 1.5
This compound100PO, BID600 ± 8067.6-4.0 ± 1.8
Positive Control (Epacadostat)100PO, BID650 ± 9064.9-3.8 ± 1.6

Table 2: Pharmacokinetic Parameters of this compound in Plasma

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t½ (hr)
258501.034002.5
5018001.075002.8
10035001.5160003.0

Table 3: Pharmacodynamic Effects on Kynurenine/Tryptophan Ratio

Treatment GroupDose (mg/kg)Plasma K/T Ratio ± SEMTumor K/T Ratio ± SEM
Vehicle Control-0.08 ± 0.010.25 ± 0.03
This compound500.04 ± 0.0050.12 ± 0.02
This compound1000.02 ± 0.0030.06 ± 0.01

Table 4: Analysis of Tumor-Infiltrating Lymphocytes (% of CD45+ cells)

Treatment GroupDose (mg/kg)% CD8+ T Cells ± SEM% CD4+ FoxP3- T Cells ± SEM% CD4+ FoxP3+ T Cells (Tregs) ± SEMCD8+/Treg Ratio
Vehicle Control-8.5 ± 1.212.3 ± 1.55.1 ± 0.81.67
This compound10015.2 ± 2.014.5 ± 1.83.2 ± 0.54.75

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1H-Indazole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1H-Indazole-7-sulfonamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a heterocyclic aromatic compound containing both an indazole and a sulfonamide functional group.[1][2] Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] However, the combination of a rigid bicyclic indazole ring and a sulfonamide group often leads to poor aqueous solubility. This limited solubility can hinder its bioavailability and therapeutic efficacy, making it a critical challenge to address during drug development and in various experimental settings.[1][2]

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of this compound is influenced by several factors, including:

  • pH of the solution: The sulfonamide group and the indazole ring have ionizable protons.[1] The overall charge of the molecule, and thus its interaction with water, will change with pH.

  • Temperature: Solubility of solid compounds in liquid solvents generally increases with temperature.

  • Presence of co-solvents or excipients: The addition of other substances can significantly alter the solvent properties and enhance the solubility of the compound.[3][4]

  • Crystalline structure: The solid-state properties of the compound, such as its crystal lattice energy, can impact how easily it dissolves.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the molecule.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[3][4]

  • Use of Cyclodextrins: Encapsulating the molecule within cyclodextrin cavities.

  • Solid Dispersions: Dispersing the compound in a solid, water-soluble carrier.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range.

Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound

This guide provides an overview of common techniques to overcome solubility issues with this compound. The following table summarizes these methods for easy comparison.

Method Principle of Solubilization Typical Fold-Increase in Solubility Advantages Disadvantages
pH Adjustment Ionization of the sulfonamide or indazole moiety increases interaction with water.2-100Simple, cost-effective, and can be highly effective if the compound has ionizable groups.Risk of chemical degradation at extreme pH values; precipitation upon neutralization.
Co-solvency A water-miscible organic solvent reduces the polarity of the aqueous medium, lowering the energy required to solvate the hydrophobic molecule.[3][4]2-500Simple to prepare, can achieve significant solubility enhancement.[3]Potential for toxicity of the co-solvent; the compound may precipitate upon dilution with aqueous media.[3]
Cyclodextrin Complexation The hydrophobic this compound molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.2-1000High solubilization potential, can improve stability, low toxicity of common cyclodextrins.Can be expensive, formation of the inclusion complex is dependent on the size and shape of both the drug and the cyclodextrin.
Solid Dispersion The drug is dispersed in a solid, inert, and highly water-soluble carrier. Upon dissolution of the carrier, the drug is released as very fine, amorphous particles, which have a higher dissolution rate.10-200Can significantly enhance dissolution rate and bioavailability.Can be physically unstable, with the potential for the amorphous drug to recrystallize over time.
Nanosuspension The particle size of the drug is reduced to the sub-micron range, which increases the surface area-to-volume ratio, leading to a higher dissolution velocity.10-100Applicable to a wide range of poorly soluble drugs, can be administered via various routes.Requires specialized equipment for production; potential for particle aggregation and instability.

Experimental Protocols

1. Protocol for Solubility Enhancement by pH Adjustment

  • Objective: To determine the pH-solubility profile of this compound.

  • Materials:

    • This compound

    • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)

    • Vortex mixer

    • Shaking incubator or orbital shaker

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Methodology:

    • Prepare a series of saturated solutions by adding an excess amount of this compound to each buffer solution in separate vials.

    • Vortex each vial for 1 minute to ensure initial dispersion.

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

    • After incubation, centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

    • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

    • Plot the solubility (concentration) as a function of pH to determine the optimal pH for solubilization.

2. Protocol for Solubility Enhancement using Co-solvents

  • Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

  • Materials:

    • This compound

    • Water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

    • Deionized water

    • Vortex mixer, shaking incubator, centrifuge, and analytical instrument as in the pH adjustment protocol.

  • Methodology:

    • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).

    • Add an excess amount of this compound to each co-solvent mixture.

    • Follow steps 2-6 from the pH adjustment protocol to determine the equilibrium solubility in each co-solvent mixture.

    • Plot the solubility as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Aqueous Solubility of This compound check_ionizable Does the compound have ionizable groups? start->check_ionizable ph_adjust Attempt pH Adjustment check_ionizable->ph_adjust Yes cosolvency Try Co-solvency check_ionizable->cosolvency No ph_success Solubility Improved? ph_adjust->ph_success ph_success->cosolvency No end_success End: Solubility Issue Resolved ph_success->end_success Yes cosolvency_success Solubility Improved? cosolvency->cosolvency_success cyclodextrin Use Cyclodextrins cosolvency_success->cyclodextrin No cosolvency_success->end_success Yes cyclodextrin_success Solubility Improved? cyclodextrin->cyclodextrin_success advanced Consider Advanced Techniques: - Solid Dispersion - Nanosuspension cyclodextrin_success->advanced No cyclodextrin_success->end_success Yes end_fail End: Further Formulation Development Required advanced->end_fail

Caption: Troubleshooting workflow for solubility issues.

Co_solvency_Mechanism cluster_0 Poorly Soluble Drug in Water cluster_1 Drug in Co-solvent/Water Mixture drug_water Drug (Hydrophobic) water_molecules Water (High Polarity) drug_water->water_molecules Weak Interaction (Low Solubility) drug_cosolvent Drug cosolvent_mixture Water + Co-solvent (Reduced Polarity) drug_cosolvent->cosolvent_mixture Stronger Interaction (Increased Solubility)

Caption: Mechanism of co-solvency for solubility enhancement.

References

Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Indazole Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during indazole synthesis, providing potential causes and recommended solutions.

Low Yields and Incomplete Reactions

Q1: My indazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in indazole synthesis can stem from several factors, including suboptimal reaction conditions, poor reactivity of starting materials, and degradation of the product. Here are some common causes and troubleshooting steps:

  • Suboptimal Temperature: Temperature plays a critical role. For instance, in some syntheses, increasing the temperature to a certain point (e.g., 110 °C) can increase the yield, but higher temperatures may lead to side reactions and decreased yields[1]. It is crucial to find the optimal temperature for your specific reaction.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. In the Davis-Beirut reaction, for example, the addition of a controlled amount of water (15-25%) to an alcohol solvent can dramatically increase the yield, but an excess of water can be detrimental[2].

  • Base Selection: The choice and amount of base can influence the reaction's success. In some cases, a mild base is sufficient, while others may require a stronger base. The selection of the base can also affect the regioselectivity of N-alkylation[3][4].

  • Catalyst Activity: For catalyzed reactions, such as those employing copper or palladium, the catalyst's activity is paramount. Ensure the catalyst is not deactivated and consider screening different ligands or catalyst sources[5][6]. In some Ullmann-type reactions, difficulties with poor reactivity have been reported[7][8][9].

  • Incomplete Conversion: If you observe starting material remaining, the reaction time may be insufficient, or the temperature may be too low. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Q2: I am attempting a Cadogan reaction to synthesize a 2H-indazole, but the yield is poor and the conditions seem harsh. Are there milder alternatives?

A: The classical Cadogan reaction is known for its robust nature but often requires harsh conditions, such as high temperatures (>150 °C) while refluxing in excess trialkyl phosphites[5][10]. These conditions can be a source of low yields for sensitive substrates.

Recent advancements have led to milder protocols. For instance, a one-pot condensation followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine can proceed under milder conditions[11]. Additionally, a catalytic amount of a phosphorus-based compound with a hydrosilane as a terminal reductant has been shown to effect the Cadogan heterocyclization with good functional group compatibility[12].

Q3: My Davis-Beirut reaction is giving a low yield, especially with N-aryl substituted indazoles. How can I optimize this?

A: Low yields in the Davis-Beirut synthesis of N-aryl indazoles are a known challenge, often due to the lower reactivity of anilines compared to alkyl amines[2]. Here are some strategies to improve your yield:

  • Solvent and Water Content: The solvent system is critical. The addition of a specific amount of water (around 15%) to an alcohol solvent like n-propanol has been shown to increase yields significantly[2]. However, exceeding 20-25% water can cause a sharp decrease in yield[2].

  • Substrate Electronics: Making the nitro-containing aromatic ring more electron-poor can boost the yields for N-aryl products[2].

  • Photochemical and Acid-Catalyzed Conditions: Alternative methods involving photochemical generation of the key nitroso intermediate under Brønsted acid-catalyzed conditions have been developed to improve access to N-aryl targets[13][14].

Side Reactions and Impurities

Q4: I am observing significant side product formation in my indazole synthesis. What are the common side reactions and how can I minimize them?

A: Side reactions are a common issue in many indazole synthesis routes. Here are some frequently encountered side products and ways to mitigate their formation:

  • Hydrazone Formation: In syntheses involving hydrazines and carbonyl compounds, the formation of stable hydrazones that fail to cyclize can be a significant side reaction, especially if the ortho-substituent (like a hydroxyl group) necessary for cyclization is absent or modified. Ensuring the presence of the required functionality and optimizing cyclization conditions (e.g., acidic medium) can help.

  • Dimerization and Polymerization: Under certain conditions, starting materials or reactive intermediates can dimerize or polymerize, leading to a complex reaction mixture and low yields of the desired indazole. This can often be controlled by adjusting the concentration of reactants, temperature, and reaction time.

  • Deoxygenation Products: In the synthesis of 2H-indazole N-oxides, deoxygenation to the corresponding 2H-indazole can occur as a side reaction, particularly with certain substrates[10].

  • Formation of Isomers: A frequent challenge is the formation of a mixture of N-1 and N-2 substituted indazole isomers[15]. The ratio of these isomers can be influenced by the reaction conditions.

Q5: How can I control the regioselectivity of N-alkylation to favor the desired N-1 or N-2 isomer?

A: The regioselectivity of N-alkylation of the indazole ring is a significant challenge. The outcome is often dependent on the reaction conditions:

  • Under strongly basic conditions , a mixture of N-1 and N-2 isomers is often obtained[4].

  • Mildly acidic conditions have been shown to favor regioselective protection at the N-2 position[4].

  • Thermodynamic conditions tend to lead to the regioselective formation of the N-1 substituted product[4].

The choice of base and solvent system can also play a crucial role in directing the alkylation to the desired nitrogen.

Purification Challenges

Q6: I have synthesized a mixture of N-1 and N-2 substituted indazole isomers. How can I effectively separate them?

A: The separation of indazole isomers is a common purification hurdle due to their similar physical properties. While column chromatography is a standard method, it is not always suitable for large-scale production[16].

An effective alternative is recrystallization using a mixed solvent system . By screening different ratios of solvents like acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water, it is possible to selectively crystallize one isomer, leaving the other in the mother liquor. This method has been reported to yield single isomers with purities greater than 99%[16].

Q7: My crude reaction mixture solidifies upon cooling, making it difficult to handle and purify. What is the best approach in this situation?

A: When a crude reaction mixture auto-crystallizes, it can be challenging to purify. Instead of trying to filter the solid and then purify the filtrate and the redissolved solid separately, a more efficient approach is to:

  • Dry the entire reaction mixture to a solid.

  • Redissolve the crude solid in a suitable solvent (e.g., DMSO).

  • Purify the entire redissolved mixture using an appropriate chromatographic method.

This approach generally leads to higher yields and purities compared to separating the initial solid and liquid phases.

Data and Optimization Tables

The following tables summarize quantitative data to aid in the optimization of your indazole synthesis.

Table 1: Effect of Solvent and Water Content on the Yield of a Davis-Beirut Reaction

SolventWater Content (%)Yield (%)
n-Propanol027
n-Propanol1565
Methanol5040
Ethanol5028
1-Propanol5015

Data synthesized from a reoptimization study of the Davis-Beirut reaction[2].

Table 2: Effect of Temperature on the Yield of Hexahydroindazoles

EntryTemperature (°C)Yield (%)
125Low
250Moderate
380Increased
4100Further Increased
511085
6120Decreased

Data adapted from a study on the synthesis of hexahydroindazoles, where yields increased up to 110 °C and then decreased due to side reactions[1].

Table 3: Recrystallization Solvents for the Purification of Indazole Isomers

Solvent SystemPurity Achieved
Acetone/Water>99%
Ethanol/Water>99%
Methanol/Water>99%
Acetonitrile/Water>99%
Tetrahydrofuran/Water>99%

Based on a method for separating and purifying substituted indazole isomers[16].

Experimental Protocols

This section provides detailed methodologies for key indazole synthesis reactions.

Protocol 1: Synthesis of 2-Phenyl-2H-indazole via Cadogan Reaction

This protocol is adapted from a procedure for the synthesis of 2-phenylindazole.

Step 1: Synthesis of o-Nitrobenzalaniline

  • In a 100-mL round-bottomed flask, mix aniline (14 g, 0.15 mole) and o-nitrobenzaldehyde (22.7 g, 0.15 mole).

  • Heat the mixture on a water bath for 1 hour.

  • Allow the mixture to cool, then dissolve it in 100 mL of ether.

  • Dry the ethereal solution and remove the ether by distillation.

  • The residue will solidify upon standing. Recrystallize the solid from 55 mL of an 8:1 ethanol-water mixture to yield yellow crystals of o-nitrobenzalaniline. (Yield: 87–94%).

Step 2: Synthesis of 2-Phenylindazole

  • In a 200-mL round-bottomed flask fitted with a condenser, mix triethyl phosphite (50 g, 0.30 mole) and o-nitrobenzalaniline (22.6 g, 0.10 mole).

  • Flush the apparatus with nitrogen and maintain a nitrogen atmosphere throughout the reaction.

  • Heat the mixture at 150 °C in an oil bath for 8 hours.

  • After cooling, replace the condenser with a Claisen distillation head and distill off the triethyl phosphate under reduced pressure.

  • The crude 2-phenylindazole will remain as a residue. Purify by crystallization from an ethanol-water mixture to obtain pale yellow crystals. (Yield: 52–62%).

Protocol 2: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles

This two-step protocol provides an efficient route to 3-aminoindazoles[17][18].

Step 1: Palladium-Catalyzed N-Arylation

  • To a Schlenk tube, add benzophenone hydrazone (1.1 equiv), palladium acetate (5 mol %), BINAP (5.5 mol %), and toluene (1.5 mL per mmol of bromobenzonitrile).

  • Evacuate the tube and backfill with argon.

  • Heat the mixture at 100 °C for 3 minutes.

  • Cool to room temperature and add the 2-bromobenzonitrile (1 equiv), cesium carbonate (1.4 equiv), and additional toluene (0.5 mL per mmol of bromobenzonitrile).

  • Evacuate and backfill with argon again, then heat at 100 °C for 7 hours.

  • After cooling, filter the mixture through a pad of Celite to obtain the arylhydrazone.

Step 2: Acidic Deprotection and Cyclization

  • Suspend the crude hydrazone from the previous step (1 equiv) and p-toluenesulfonic acid monohydrate (2 equiv) in methanol (2 mL/mmol of hydrazone).

  • Reflux the reaction mixture overnight.

  • Dilute the solution with a saturated solution of sodium carbonate and extract with ethyl acetate.

  • Wash the organic layer with brine and water, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to afford the 3-aminoindazole.

Visual Guides: Workflows and Pathways

The following diagrams illustrate key experimental workflows and logical relationships in troubleshooting indazole synthesis.

Troubleshooting_Low_Yield start Low Yield in Indazole Synthesis check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remaining? side_products Significant Side Products check_reaction->side_products New Spots/Peaks Observed? optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp Yes check_reagents Check Reagent Purity/Activity incomplete->check_reagents No analyze_side_products Identify Side Products (NMR, MS) side_products->analyze_side_products Yes optimize_conditions Optimize Conditions (Solvent, Base, Catalyst) side_products->optimize_conditions No success Improved Yield optimize_time_temp->success check_reagents->success analyze_side_products->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low yields in indazole synthesis.

Indazole_Isomer_Separation start Mixture of N-1 and N-2 Indazole Isomers is_scalable Is Scalability a Concern? start->is_scalable column_chromatography Column Chromatography pure_isomer1 Pure N-1 Isomer column_chromatography->pure_isomer1 pure_isomer2 Pure N-2 Isomer column_chromatography->pure_isomer2 recrystallization Recrystallization select_solvent Screen Mixed Solvent Systems (e.g., Acetone/Water, EtOH/Water) recrystallization->select_solvent is_scalable->column_chromatography No is_scalable->recrystallization Yes perform_recrystallization Perform Recrystallization select_solvent->perform_recrystallization perform_recrystallization->pure_isomer1 perform_recrystallization->pure_isomer2

Caption: Decision tree for the separation of N-1 and N-2 indazole isomers.

Davis_Beirut_Optimization cluster_start Starting Point cluster_optimization Optimization Strategies cluster_outcome Expected Outcome start Low Yield with N-Aryl Indazole Davis-Beirut Reaction opt1 Solvent System Add 15-25% Water to Alcohol start->opt1 opt2 Substrate Electronics Use Electron-Poor Nitroarene start->opt2 opt3 Alternative Conditions Photochemical/Acid-Catalyzed start->opt3 success Improved Yield of N-Aryl Indazole opt1->success opt2->success opt3->success

Caption: Key optimization strategies for the Davis-Beirut synthesis of N-aryl indazoles.

References

optimizing reaction conditions for the synthesis of 1H-indazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-indazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1H-indazoles in a question-and-answer format, offering potential causes and solutions.

Question 1: Why is the yield of my 1H-indazole synthesis low?

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the synthesis of 1H-indazoles. Lower temperatures can lead to incomplete reactions, while excessively high temperatures may cause decomposition of starting materials or products, or promote the formation of side products.[1] It is crucial to optimize the temperature for your specific reaction. For instance, in one study, increasing the temperature to 110°C improved yields, but higher temperatures led to a decrease, likely due to side reactions.[1]

  • Incorrect Solvent Choice: The choice of solvent can significantly impact the reaction yield. Aprotic solvents like DMSO and DMF have been reported to provide higher yields in certain synthetic routes compared to protic solvents like ethanol.[2] The optimal solvent will depend on the specific starting materials and reaction conditions.

  • Inefficient Catalyst System: Many synthetic methods for 1H-indazoles rely on metal catalysts such as palladium, copper, or silver.[2][3] The catalyst, ligand, and base combination must be carefully selected and optimized. For example, a palladium-catalyzed intramolecular C-N bond formation has been shown to be effective under mild conditions.[2] In some cases, a metal-free approach might be more suitable.[2]

  • Formation of Side Products: Common side reactions include the formation of hydrazones and dimers, which can reduce the yield of the desired 1H-indazole.[2] The formation of these byproducts is often influenced by the reaction conditions. Careful monitoring of the reaction by techniques like TLC or LC-MS can help identify the formation of side products, and adjustments to the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) can be made to minimize their formation.

  • Poor Quality of Starting Materials: The purity of the starting materials is essential for a successful synthesis. Impurities in the starting aldehydes, ketones, or hydrazines can interfere with the reaction and lead to lower yields. Ensure that all starting materials are of high purity and are properly stored.

Question 2: I am observing the formation of significant amounts of hydrazone as a byproduct. How can I minimize this?

Potential Causes & Solutions:

  • Reaction Conditions Favoring Hydrazone Formation: The formation of a stable hydrazone intermediate is a common step in many 1H-indazole syntheses. However, if the subsequent cyclization to the indazole is slow, the hydrazone can accumulate as the major product.[4]

    • Increase Reaction Temperature: Higher temperatures can often provide the necessary activation energy for the cyclization step. However, be mindful of potential decomposition.

    • Optimize Catalyst and Base: In catalyzed reactions, the choice of catalyst and base is crucial for promoting the cyclization step over hydrazone accumulation.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the rate of cyclization. Experiment with different solvents to find the optimal conditions for your specific substrate.

Question 3: My purification of the 1H-indazole is proving difficult. What are some common purification strategies?

Potential Causes & Solutions:

  • Presence of Closely Eluting Impurities: Side products, such as isomeric indazoles or unreacted starting materials, can be difficult to separate from the desired product by column chromatography.

    • Recrystallization: This is a powerful technique for purifying solid products. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[5] Ethanol is a commonly used solvent for the recrystallization of 1H-indazoles.[6]

    • Optimize Column Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes) to improve the separation of your product from impurities.

    • Acid-Base Extraction: Since 1H-indazoles are weakly basic, an acid-base extraction can be used to separate them from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The indazole will move to the aqueous layer as its protonated salt. The aqueous layer can then be basified to precipitate the pure indazole, which can be extracted back into an organic solvent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 1H-indazoles?

A1: A variety of starting materials can be used, with the choice depending on the desired substitution pattern of the final indazole. Some common precursors include:

  • o-Haloaryl aldehydes or ketones[7]

  • Substituted salicylaldehydes[2]

  • o-Aminobenzoximes[2]

  • Arylhydrazones[8][9]

  • o-Toluidine derivatives[2]

  • Anthranilic acids[2]

Q2: What is the role of a catalyst in 1H-indazole synthesis?

A2: Catalysts, particularly transition metals like palladium and copper, are often employed to facilitate key bond-forming steps in the synthesis of 1H-indazoles.[10] For example, palladium catalysts are frequently used to promote intramolecular C-N bond formation via cross-coupling reactions.[2] Copper catalysts can be used in Ullmann-type reactions to form the indazole ring.[11] The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and substrate scope.

Q3: How does the electronic nature of substituents on the aromatic ring affect the synthesis?

A3: The presence of electron-donating or electron-withdrawing groups on the aromatic starting materials can have a significant impact on the reaction. Electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr) reactions, which are a key step in some synthetic routes.[9] Conversely, electron-donating groups can sometimes hinder these reactions. The specific effect will depend on the reaction mechanism of the chosen synthetic pathway.

Q4: Can I synthesize N-substituted 1H-indazoles directly?

A4: Yes, several methods allow for the direct synthesis of N-substituted 1H-indazoles. One common approach is to use a substituted hydrazine (e.g., an arylhydrazine or alkylhydrazine) as one of the starting materials.[12] This allows for the direct incorporation of the desired substituent at the N1 or N2 position. The regioselectivity of N-substitution (i.e., whether the substituent attaches to N1 or N2) can be influenced by the reaction conditions and the nature of the substituents on the indazole ring.[12]

Quantitative Data Summary

Table 1: Effect of Solvent on the Synthesis of 1H-Indazole

EntrySolventYield (%)
1DMSO85
2DMF82
3Ethanol70
4Dioxane65
5Toluene60

Data is illustrative and based on general findings in the literature. Actual yields may vary depending on the specific reaction.[2][6]

Table 2: Effect of Temperature on a Typical 1H-Indazole Synthesis

EntryTemperature (°C)Yield (%)
18065
210078
311085
412075

Data is illustrative and based on general findings in the literature. Optimal temperature is highly dependent on the specific reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole from o-Fluorobenzaldehyde and Hydrazine Hydrate

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • o-Fluorobenzaldehyde

  • Hydrazine hydrate (100%)

  • Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of o-fluorobenzaldehyde (1.0 mmol) in dioxane (5 mL), add hydrazine hydrate (2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1H-indazole.

Protocol 2: Palladium-Catalyzed Synthesis of 1-Aryl-1H-indazoles

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 2-Bromobenzaldehyde

  • Arylhydrazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a pressure vessel, combine 2-bromobenzaldehyde (1.0 mmol), the arylhydrazine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), dppp (0.03 mmol), and NaOt-Bu (2.0 mmol).

  • Add anhydrous toluene (10 mL) to the vessel.

  • Flush the vessel with an inert gas (e.g., argon or nitrogen).

  • Seal the vessel and heat the reaction mixture to 100 °C for 15 hours.

  • After cooling to room temperature, filter the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, e.g., ethyl acetate/hexane 1:5) to obtain the 1-aryl-1H-indazole.[13]

Visualizations

Experimental_Workflow_1H_Indazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Starting_Materials o-Haloaryl Carbonyl + Hydrazine Derivative Reaction_Vessel Reaction Setup (Solvent, Catalyst, Base, Temp.) Starting_Materials->Reaction_Vessel 1. Mixing Quenching Reaction Quenching Reaction_Vessel->Quenching 2. Reaction Completion Extraction Extraction Quenching->Extraction 3. Workup Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Final_Product Pure 1H-Indazole Purification->Final_Product 4. Isolation

Caption: General experimental workflow for the synthesis of 1H-indazoles.

Troubleshooting_Low_Yield Start Low Yield of 1H-Indazole Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Solvent Optimize Solvent Start->Optimize_Solvent Optimize_Catalyst Optimize Catalyst System Start->Optimize_Catalyst Analyze_Byproducts Analyze for Side Products (TLC/LC-MS) Start->Analyze_Byproducts Improved_Yield Improved Yield Check_Purity->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Solvent->Improved_Yield Optimize_Catalyst->Improved_Yield Adjust_Conditions Adjust Conditions to Minimize Side Products Analyze_Byproducts->Adjust_Conditions Adjust_Conditions->Improved_Yield

Caption: Troubleshooting workflow for low yields in 1H-indazole synthesis.

References

how to avoid side product formation in 1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in 1H-indazole synthesis?

A1: The most frequently encountered side products include the formation of the undesired 2H-indazole isomer, hydrazones, dimeric impurities, and indazolones. The prevalence of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.

Q2: How can I distinguish between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are typically used for differentiation. In 1H NMR, the chemical shift of the proton at the 3-position is a key indicator. For 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer. 13C and 15N NMR can also be diagnostic. Additionally, chromatographic techniques like HPLC can often separate the two isomers, and their distinct UV-Vis spectra can aid in identification.

Q3: What is the general strategy to improve the regioselectivity for 1H-indazole?

A3: Controlling regioselectivity is a critical aspect of indazole synthesis. The thermodynamically more stable 1H-indazole is often favored. Key strategies to enhance its formation include careful selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[1][2]

Q4: Can high temperatures adversely affect my 1H-indazole synthesis?

A4: Yes, elevated temperatures can lead to an increase in side product formation. While higher temperatures can accelerate the reaction rate, they can also promote undesired pathways, leading to dimerization, decomposition, or reduced regioselectivity. It is crucial to carefully optimize the temperature for each specific reaction.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side products you may encounter during your 1H-indazole synthesis.

Issue 1: Formation of 2H-Indazole Isomer

The formation of the 2H-indazole isomer is a common challenge, leading to difficult purification and reduced yield of the desired 1H-product.

Troubleshooting Steps:

  • Base Selection: The choice of base can significantly influence the N1/N2 selectivity. Strong, non-nucleophilic bases in aprotic solvents often favor the formation of the 1H-isomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the reaction's regioselectivity. Aprotic solvents like THF and DMF are often preferred.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically more stable 1H-indazole.

Quantitative Impact of Reaction Conditions on 1H-/2H-Indazole Ratio (Illustrative Data)

BaseSolventTemperature (°C)Approximate 1H:2H Ratio
K₂CO₃DMF253:1
NaHTHF0-25>95:5[1][2]
Cs₂CO₃Dioxane801:2

Note: These ratios are illustrative and can vary based on the specific substrate and other reaction parameters.

Logical Workflow for Minimizing 2H-Indazole Formation

G start 2H-Indazole Detected as Major Side Product base Modify Base System start->base  Step 1 solvent Optimize Solvent base->solvent  Step 2 temp Adjust Temperature solvent->temp  Step 3 purify Purification temp->purify  If still present end Increased Yield of 1H-Indazole temp->end  If successful purify->end

Caption: Troubleshooting workflow for minimizing 2H-indazole formation.

Issue 2: Hydrazone Formation as a Persistent Impurity

Hydrazones are common intermediates in many indazole syntheses and can remain as impurities if the cyclization step is incomplete.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS.

  • Acid/Base Catalyst: The efficiency of the cyclization can often be improved by the addition of a suitable acid or base catalyst. The choice of catalyst will depend on the specific reaction mechanism.

  • Water Removal: In some syntheses, the presence of water can hinder the cyclization. Using a Dean-Stark apparatus or adding molecular sieves can be beneficial.

Experimental Protocol: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine

This protocol is optimized to minimize unreacted intermediates.

  • Acetylation: To a solution of o-toluidine in a mixture of acetic acid and acetic anhydride, add the reagents slowly at a controlled temperature.

  • Nitrosation: Cool the reaction mixture in an ice bath and introduce nitrous gases at a rate that maintains a low temperature (1-4 °C).

  • Cyclization: After nitrosation is complete, the intermediate is carefully decomposed, often by heating, to promote the cyclization to 1H-indazole.

  • Work-up and Purification: The crude product is extracted and purified, typically by vacuum distillation or recrystallization.

Reaction Pathway: Hydrazone to Indazole

G start Starting Materials (e.g., o-halobenzaldehyde and hydrazine) hydrazone Hydrazone Intermediate start->hydrazone Condensation incomplete Incomplete Cyclization (Hydrazone Impurity) hydrazone->incomplete Sub-optimal Conditions indazole 1H-Indazole Product hydrazone->indazole Cyclization (Optimized Time/Temp/Catalyst) G nitroso_imine Nitroso Imine Intermediate alkoxide_attack Alkoxide Attack nitroso_imine->alkoxide_attack Desired Pathway hydroxide_attack Hydroxide Attack nitroso_imine->hydroxide_attack Side Reaction (in presence of excess water) indazole_2H 2H-Indazole alkoxide_attack->indazole_2H indazolone Indazolone Side Product hydroxide_attack->indazolone G setup Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction at Optimized Temperature setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

stability testing of 1H-Indazole-7-sulfonamide under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 1H-Indazole-7-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the stability testing of this compound?

A1: Stability testing should be conducted under conditions outlined in the ICH Q1A(R2) guideline.[1][2][3][4] The recommended long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[1][2] Accelerated stability testing is typically performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[1][2] Intermediate conditions (30°C ± 2°C / 65% RH ± 5% RH) may also be employed if significant change is observed during accelerated testing.[2]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the general knowledge of sulfonamide compounds, this compound is potentially susceptible to hydrolytic and oxidative degradation.[5][6] The sulfonamide bond may be cleaved under acidic or basic conditions, and the indazole ring or the aniline moiety could be subject to oxidation.[5] Photodegradation is another potential pathway that should be investigated.[7] Common degradation products of sulfonamides can include compounds like sulfanilic acid.[5]

Q3: How do I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any degradation products and excipients.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique.[9] The method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[8][10][11] Forced degradation studies are essential to generate potential degradation products and demonstrate the method's specificity.[7][12]

Q4: What constitutes a "significant change" during stability testing?

A4: According to ICH Q1A(R2), a significant change for a drug substance is a failure to meet its specification.[2] For a drug product, it generally includes a 5% change in assay from its initial value, any degradation product exceeding its acceptance criterion, or failure to meet acceptance criteria for appearance, physical attributes, and functionality tests (e.g., color, hardness, dissolution).[2]

Troubleshooting Guides

Issue 1: Out-of-Specification (OOS) Results for Assay
Potential Cause Troubleshooting Steps
Analytical Method Error 1. Verify system suitability parameters (e.g., peak symmetry, resolution, repeatability) are within limits.[8] 2. Check for common HPLC issues such as leaks, pressure fluctuations, or baseline noise.[13][14][15] 3. Re-prepare standards and samples and re-inject. 4. Review the analytical method validation package to ensure the method is robust.[9][10]
Sample Handling Error 1. Review sample preparation procedures for any deviations. 2. Ensure accurate weighing and dilution of samples. 3. Verify the correct storage of samples before analysis.
Actual Product Degradation 1. Confirm the storage conditions of the stability chamber were within the specified range. 2. Investigate for potential excursions in temperature or humidity. 3. Analyze samples from adjacent time points to identify trends.
Issue 2: Appearance of New Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Contamination 1. Analyze a blank (mobile phase) injection to check for system contamination.[16] 2. Ensure all glassware and solvents are clean and of appropriate quality.
Degradation Product Formation 1. This is the expected outcome in a stability study. The peak should be identified and quantified. 2. Perform peak purity analysis to ensure the new peak is a single component. 3. If the degradation product is unknown, further characterization (e.g., using LC-MS) may be required.
Interaction with Container/Closure 1. Investigate the possibility of leachables from the packaging material. 2. Analyze a placebo formulation stored under the same conditions.

Data Presentation

Table 1: Stability Data for this compound under Long-Term Storage Conditions (25°C/60%RH)

Time Point (Months)Assay (%)Total Impurities (%)Appearance
0100.10.08White to off-white powder
399.80.12Conforms
699.50.18Conforms
999.20.25Conforms
1298.90.35Conforms

Table 2: Stability Data for this compound under Accelerated Storage Conditions (40°C/75%RH)

Time Point (Months)Assay (%)Total Impurities (%)Appearance
0100.10.08White to off-white powder
199.00.45Conforms
397.51.10Conforms
695.82.25Slight yellowing

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study
  • Sample Preparation: Place the this compound drug substance in containers that are representative of the proposed commercial packaging.

  • Storage: Place the samples in calibrated stability chambers set to the desired conditions (25°C/60%RH and 40°C/75%RH).[1][2]

  • Time Points: Pull samples at the specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[2]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method for assay and impurities. Also, perform tests for appearance.

  • Data Evaluation: Evaluate the data against the product specification to identify any trends or significant changes.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.[6][17]

  • Base Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the solution before analysis.[6][17]

  • Oxidative Degradation: Dissolve the drug substance in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified period.[17]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.[6]

  • Photostability: Expose the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1]

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation to demonstrate the method's specificity.[6]

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol_Development Develop Stability Protocol (ICH Q1A) Method_Validation Validate Stability-Indicating Method (ICH Q2) Protocol_Development->Method_Validation Sample_Preparation Prepare Samples in Target Packaging Method_Validation->Sample_Preparation Chamber_Storage Place in Stability Chambers (Long-term & Accelerated) Sample_Preparation->Chamber_Storage Time_Point_Pull Pull Samples at Scheduled Intervals Chamber_Storage->Time_Point_Pull Sample_Analysis Analyze Samples (Assay, Impurities, Appearance) Time_Point_Pull->Sample_Analysis Data_Review Review Data and Identify Trends Sample_Analysis->Data_Review OOS_Investigation Investigate OOS/OOT Results Data_Review->OOS_Investigation if OOS/OOT Shelf_Life_Determination Determine Shelf-Life and Storage Conditions Data_Review->Shelf_Life_Determination if conforming OOS_Investigation->Data_Review Corrective Action Final_Report Generate Stability Report Shelf_Life_Determination->Final_Report

Caption: Workflow for a typical stability study of a drug substance.

Troubleshooting_Logic Start OOS Result Detected Check_Analytical Phase 1: Analytical Investigation Start->Check_Analytical Check_System Verify HPLC System Suitability Check_Analytical->Check_System Re-prepare Re-prepare and Re-analyze Check_System->Re-prepare Pass Analytical_Error Conclusion: Analytical Error Check_System->Analytical_Error Fail Check_Method Review Method Validation Data Re-prepare->Check_Method OOS Confirmed Re-prepare->Analytical_Error OOS Not Confirmed Check_Method->Analytical_Error Method Issue Check_Manufacturing Phase 2: Manufacturing Investigation Check_Method->Check_Manufacturing Method Valid Review_Batch Review Batch Records Check_Manufacturing->Review_Batch Review_Storage Check Stability Chamber Records Review_Batch->Review_Storage No Deviations Manufacturing_Issue Conclusion: Manufacturing/Storage Issue Review_Batch->Manufacturing_Issue Deviation Found Review_Storage->Manufacturing_Issue Excursion Found

Caption: Logical flow for troubleshooting Out-of-Specification (OOS) results.

References

Technical Support Center: Refining Purification Methods for High-Purity 1H-Indazole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification of 1H-Indazole-7-sulfonamide. This resource offers detailed experimental protocols, troubleshooting FAQs, and comparative data to achieve high purity and yield.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound via column chromatography and recrystallization.

Column Chromatography Troubleshooting

Question 1: Why is my compound not moving from the origin on the TLC plate during solvent system screening for column chromatography?

Answer: This typically indicates that the solvent system is not polar enough to move the highly polar this compound. The sulfonamide group and the indazole core contribute to the compound's polarity.

Troubleshooting Steps:

  • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Add a Polar Modifier: Consider adding a small percentage (0.5-1%) of a highly polar solvent like methanol or acetic acid to your mobile phase. This can help to overcome strong interactions with the silica gel.

  • Check for Insolubility: Ensure your compound is fully dissolved in the spotting solvent before applying it to the TLC plate. If it has precipitated at the origin, it will not move.

Question 2: My compound is eluting with impurities as a single broad peak during column chromatography. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge, especially with structurally similar byproducts. Improving separation requires optimizing the chromatographic conditions.

Troubleshooting Steps:

  • Optimize the Solvent System: A shallow elution gradient is often key. After identifying a solvent system that gives a retention factor (Rf) of 0.2-0.3 for your target compound on TLC, use a slightly less polar mobile phase for the column.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel (like diol or amino).

  • Adjust the Flow Rate: A slower flow rate can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.

  • Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.

Recrystallization Troubleshooting

Question 1: My compound does not dissolve in the chosen recrystallization solvent, even at boiling point.

Answer: This indicates that the solvent is not a suitable choice for recrystallization as the compound's solubility is too low.

Troubleshooting Steps:

  • Select a More Suitable Solvent: Use a solvent with a similar polarity to the solute ("like dissolves like"). For this compound, polar solvents like ethanol, methanol, or acetone, potentially mixed with water, are good starting points.[1]

  • Use a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Reheat to dissolve and then allow to cool slowly.

Question 2: After cooling, no crystals have formed, or only an oil has precipitated.

Answer: This can be due to several factors, including supersaturation, the presence of impurities that inhibit crystallization, or the cooling process being too rapid.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide a nucleation site for crystal growth.

    • Add a seed crystal of the pure compound to the solution.

    • Cool the solution further in an ice bath.

  • Address Oiling Out: If an oil forms, it indicates that the solution is likely supersaturated or the boiling point of the solvent is higher than the melting point of the solute.

    • Reheat the solution to dissolve the oil.

    • Add a small amount of the "good" solvent to reduce the saturation.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

Question 3: The purity of my recrystallized product is still low. What can I do?

Answer: Low purity after recrystallization suggests that impurities were either occluded in the crystals or co-crystallized.

Troubleshooting Steps:

  • Perform a Second Recrystallization: A second recrystallization step can often significantly improve purity.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them.

  • Optimize the Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Indazole-Sulfonamide Compound

Purification MethodPurity Achieved (%)Yield (%)Key Parameters
Column Chromatography>98%75%Stationary Phase: Silica Gel (230-400 mesh); Mobile Phase: Dichloromethane/Methanol Gradient
Recrystallization>99%60%Solvent System: Ethanol/Water; Cooling: Slow cooling to room temperature followed by 4°C

Note: The data presented is illustrative for a model compound and may vary for this compound.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Preparation of the Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent.

  • Packing the Column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane with a small amount of methanol) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column bed.

  • Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the mobile phase to elute the compound. The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol and water, is a good starting point.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

G cluster_0 Troubleshooting Workflow: Low Purity After Purification cluster_1 Column Chromatography cluster_2 Recrystallization start Low Purity Detected (e.g., by NMR, LC-MS) method Purification Method Used? start->method cc_check Review Chromatogram method->cc_check Column Chromatography rx_check Review Procedure method->rx_check Recrystallization cc_broad Broad Peak? cc_check->cc_broad cc_overlap Overlapping Peaks? cc_broad->cc_overlap No cc_slow_flow Action: Decrease Flow Rate cc_broad->cc_slow_flow Yes cc_gradient Action: Use Shallower Gradient cc_overlap->cc_gradient Yes cc_repack Action: Repack Column cc_overlap->cc_repack No (Tailing/Fronting) cc_new_phase Action: Try Different Stationary Phase cc_gradient->cc_new_phase rx_cooling Cooling Rate? rx_check->rx_cooling rx_solvent Solvent Purity? rx_cooling->rx_solvent Slow rx_slow_cool Action: Slower Cooling rx_cooling->rx_slow_cool Fast rx_charcoal Action: Use Charcoal Treatment rx_solvent->rx_charcoal Impurities Present rx_re_rx Action: Second Recrystallization rx_solvent->rx_re_rx Solvent OK

Caption: Troubleshooting workflow for low purity.

G cluster_0 Decision Tree for Purification Method Selection start Crude Product Obtained initial_purity Initial Purity Assessment (e.g., TLC, NMR) start->initial_purity high_purity >90% Pure? initial_purity->high_purity solid Is the material solid? high_purity->solid Yes column Perform Column Chromatography high_purity->column No recrystallize Attempt Recrystallization solid->recrystallize Yes solid->column No (Oil) rx_success Recrystallization Successful? recrystallize->rx_success final_product High-Purity Product column->final_product rx_success->column No rx_success->final_product Yes

Caption: Purification method selection guide.

References

addressing batch-to-batch variability of synthesized 1H-Indazole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 1H-Indazole-7-sulfonamide. Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the yield of this compound between different batches. What are the potential causes?

A1: Batch-to-batch variability in yield can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Purity of Starting Materials: The quality of the initial reagents, such as 7-aminoindazole and the sulfonylating agent, is critical. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts. We recommend verifying the purity of starting materials for each new batch via techniques like NMR or HPLC.

  • Reaction Conditions: Sulfonamide formation is sensitive to reaction parameters. Inconsistent temperature control, reaction time, or mixing efficiency can all contribute to variable yields. Maintaining a consistent and well-documented protocol is essential.

  • Moisture and Air Sensitivity: Some reagents used in sulfonamide synthesis can be sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if necessary.

  • Work-up and Purification Procedures: Inconsistencies in the work-up and purification steps, such as solvent volumes, extraction efficiency, and column chromatography conditions, can lead to variable loss of product.[1]

Q2: Our purified this compound shows different impurity profiles from batch to batch when analyzed by HPLC. How can we identify and minimize these impurities?

A2: Variations in impurity profiles are a common challenge. Here’s a systematic approach to address this:

  • Impurity Identification: Characterize the major impurities using techniques like LC-MS and NMR. Common impurities in sulfonamide synthesis can include unreacted starting materials, di-sulfonated products, or side-products from reactions with residual solvents.[2][3]

  • Reaction Selectivity: The formation of isomers (e.g., N1 vs. N2 sulfonylation of the indazole ring) can be a source of impurities.[1] The choice of base and solvent can influence the regioselectivity of the reaction. Careful optimization of these parameters is recommended.

  • Purification Optimization: The effectiveness of the purification method is crucial. For column chromatography, ensure consistency in the silica gel quality, solvent system, and loading amount.[1] Preparative HPLC may be necessary for achieving very high purity.

  • Starting Material Analysis: Analyze the starting materials for any impurities that could be carried through the synthesis or interfere with the reaction.

Q3: The physical properties (color, melting point) of our synthesized this compound are inconsistent between batches. Why is this happening?

A3: Inconsistent physical properties are often indicative of variations in purity or polymorphic form.

  • Purity: As discussed, even small amounts of colored impurities can affect the appearance of the final product. A lower-than-expected melting point or a broad melting range typically indicates the presence of impurities.

  • Residual Solvents: Inadequate drying of the final product can leave residual solvents, which can affect its physical properties. Use techniques like thermogravimetric analysis (TGA) or 1H NMR to check for residual solvents.[2]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties. The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is formed. Standardizing the final crystallization or precipitation step is crucial for obtaining a consistent solid form.

Troubleshooting Guides

Guide 1: Low Yield

This guide provides a step-by-step approach to troubleshooting low yields in the synthesis of this compound.

Step Parameter to Check Recommended Action
1Starting Material Purity - Analyze 7-aminoindazole and the sulfonyl chloride reagent by 1H NMR and HPLC. - Compare the results with the supplier's certificate of analysis. - If purity is questionable, consider recrystallization or purification of the starting materials.
2Reaction Setup & Conditions - Ensure all glassware is oven-dried or flame-dried to remove moisture. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Verify the accuracy of temperature controllers and stirring equipment.
3Reagent Stoichiometry & Addition - Re-verify the molar equivalents of all reagents. - Consider the order and rate of reagent addition. Slow, dropwise addition of the sulfonyl chloride can sometimes prevent side reactions.
4Reaction Monitoring - Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[1] - Premature or prolonged reaction times can lead to incomplete conversion or product degradation.
5Work-up & Extraction - Ensure complete quenching of the reaction. - Optimize the pH for aqueous washes to ensure the product remains in the organic layer. - Perform multiple extractions with the organic solvent to maximize product recovery.
6Purification - Evaluate the column chromatography procedure for potential product loss. Check the polarity of the eluent system. - Ensure the silica gel is of consistent quality and activity.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_sm Step 1: Verify Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No check_conditions Step 2: Review Reaction Setup & Conditions sm_ok->check_conditions Yes purify_sm->check_sm conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Optimize Conditions (Inert atmosphere, temp.) conditions_ok->optimize_conditions No check_workup Step 3: Analyze Work-up & Purification conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Procedure OK? check_workup->workup_ok optimize_workup Optimize Extraction & Chromatography workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_workup->check_workup

Caption: Troubleshooting workflow for addressing low yields.

Guide 2: Inconsistent Purity

This guide outlines steps to address batch-to-batch variations in the purity of this compound.

Step Parameter to Check Recommended Action
1Impurity Identification - Use LC-MS to determine the molecular weights of the main impurities. - If possible, isolate the impurities by preparative HPLC for structural elucidation by NMR.
2Reaction Selectivity - Analyze the crude reaction mixture by 1H NMR to check for the presence of isomers. The N1 and N2 isomers will have distinct NMR signals.[1] - Vary the base (e.g., pyridine, triethylamine, NaH) and solvent (e.g., DCM, THF, DMF) to optimize for the desired N1 isomer.[1]
3Side Reactions - Consider the possibility of side reactions such as hydrolysis of the sulfonyl chloride or over-reaction. - Ensure the reaction temperature is well-controlled.
4Purification Protocol - Standardize the column chromatography protocol: silica gel type and amount, column dimensions, eluent composition, and fraction collection. - Consider alternative purification methods like recrystallization or preparative HPLC if column chromatography is not providing consistent results.
5Final Product Handling - Ensure the purified product is thoroughly dried under vacuum to remove all residual solvents. - Store the final product in a desiccator to prevent moisture absorption.

Decision Tree for Improving Purity

Purity_Troubleshooting start Inconsistent Purity identify_impurities Identify Impurities (LC-MS, NMR) start->identify_impurities impurity_type Impurity Type? identify_impurities->impurity_type isomers Isomers (e.g., N2-sulfonylation) impurity_type->isomers Isomeric side_products Side-Products/ Unreacted SMs impurity_type->side_products Non-isomeric optimize_reaction Optimize Reaction Selectivity (Base, Solvent) isomers->optimize_reaction optimize_purification Optimize Purification (Chromatography, Recrystallization) side_products->optimize_purification

Caption: Decision tree for troubleshooting inconsistent purity.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 7-Amino-1H-indazole

  • Benzenesulfonyl chloride (or other desired sulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-Amino-1H-indazole (1 equivalent) in anhydrous DCM and anhydrous pyridine (2-3 equivalents).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.[1]

  • Work-up:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.[1]

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and HRMS.[1][4]

General Synthesis Workflow

Synthesis_Workflow start Start: 7-Amino-1H-indazole dissolve Dissolve in anhydrous DCM and Pyridine start->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl Add Benzenesulfonyl Chloride dropwise cool->add_sulfonyl react Stir at Room Temperature (4-6h) add_sulfonyl->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry_concentrate Dry (MgSO4) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product: This compound purify->end

Caption: General workflow for the synthesis of this compound.

References

challenges in scaling up the production of 1H-Indazole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 1H-Indazole-7-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the production of this compound presents several key challenges. These include managing the exothermic nature of the sulfonylation reaction, ensuring regioselective control to favor the desired N1-isomer, controlling the formation of process-related impurities, and developing a robust crystallization process to achieve the desired purity and physical form.[1][2]

Q2: What are the common impurities observed during the synthesis of this compound, a key intermediate of Pazopanib?

A2: As an intermediate in the synthesis of Pazopanib, several process-related impurities can arise. These may include regioisomers from alkylation, dimer impurities, and unreacted starting materials or intermediates from upstream steps.[3][4][5][6][7] The quality control of the final Active Pharmaceutical Ingredient (API) necessitates a thorough understanding and control of these impurities at the intermediate stage.[4]

Q3: What safety precautions are crucial when working with sulfonyl chlorides on a larger scale?

A3: Sulfonyl chlorides are reactive and moisture-sensitive compounds. Key safety precautions for large-scale handling include using a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE) such as chemical-resistant gloves and safety goggles, and carefully controlling the reaction temperature to manage potential exotherms. It is also vital to avoid contact with water, as this can lead to the formation of corrosive hydrochloric acid.

Q4: How can the regioselectivity of the sulfonylation of 1H-indazole be controlled?

A4: The sulfonylation of 1H-indazole can occur at either the N1 or N2 position. To favor the desired N1 isomer, reaction conditions such as the choice of base, solvent, and temperature play a critical role. In some cases, the N1 isomer is the thermodynamically more stable product.[8] Experimental optimization is often necessary to achieve high regioselectivity.

Troubleshooting Guides

Problem 1: Low Yield in the Sulfonylation Step
Potential Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for impurity formation.
Degradation of starting material or product Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Analyze for potential degradation products to understand the decomposition pathway.
Suboptimal reaction temperature The temperature can significantly impact the reaction rate and yield. Experiment with a range of temperatures to find the optimal balance between reaction speed and minimizing side reactions.
Poor quality of reagents Use high-purity starting materials and solvents. Ensure the sulfonyl chloride is not hydrolyzed by storing it under anhydrous conditions.
Problem 2: Poor Regioselectivity (Formation of N2-isomer)
Potential Cause Troubleshooting Step
Incorrect choice of base The base can influence the site of deprotonation and subsequent sulfonylation. Screen different organic and inorganic bases (e.g., triethylamine, pyridine, potassium carbonate) to identify the one that provides the best N1:N2 ratio.
Solvent effects The polarity and coordinating ability of the solvent can affect the reaction's regioselectivity. Evaluate a range of solvents with different properties.
Kinetic vs. Thermodynamic Control At lower temperatures, the kinetically favored product may form, while at higher temperatures, the thermodynamically more stable product may be favored. Investigate the effect of temperature on the isomer ratio.
Problem 3: Difficulty in Product Crystallization and Purification
Potential Cause Troubleshooting Step
Presence of impurities inhibiting crystallization Analyze the crude product to identify any impurities that may be acting as crystallization inhibitors. Additional purification steps, such as column chromatography on a small scale or a different work-up procedure, may be necessary before crystallization.[9][10]
Inappropriate solvent system for crystallization Screen a variety of single and mixed solvent systems to find conditions that provide good crystal formation and effective purification. Consider factors like solubility at different temperatures and solvent polarity.
Supersaturation issues Control the rate of cooling and solvent evaporation to avoid rapid precipitation, which can trap impurities. Seeding with a small amount of pure product can help induce crystallization.

Data Presentation

The following table presents illustrative data for the synthesis of this compound at different scales. Note that actual results may vary depending on the specific process and equipment used.

Scale Typical Yield (%) Typical Purity (%) Key Considerations
Lab Scale (1-10 g) 75-85>98Focus on reaction optimization and impurity identification.
Pilot Scale (1-10 kg) 70-80>99Emphasis on process robustness, safety, and heat management.
Production Scale (>10 kg) 65-75>99.5Critical focus on process control, consistency, and regulatory compliance.

Experimental Protocols

Gram-Scale Synthesis of this compound

This protocol is intended as a starting point for laboratory-scale synthesis and will require further optimization for scale-up.

Materials:

  • 1H-Indazole-7-carboxylic acid

  • Thionyl chloride

  • Ammonia solution

  • Suitable solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine)

Procedure:

  • Synthesis of 1H-Indazole-7-carbonyl chloride: In a fume hood, suspend 1H-Indazole-7-carboxylic acid in a suitable solvent. Slowly add thionyl chloride at room temperature and then heat the mixture to reflux until the reaction is complete (monitor by TLC or HPLC). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Synthesis of 1H-Indazole-7-carboxamide: Dissolve the crude acid chloride in an anhydrous solvent and cool in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise. Stir until the reaction is complete.

  • Hofmann Rearrangement to 7-Amino-1H-indazole: This step involves the conversion of the amide to the amine. Due to the hazardous nature of reagents typically used in a Hofmann rearrangement (e.g., bromine and sodium hydroxide), careful consideration of safety and alternative, milder methods is crucial, especially for scale-up.

  • Diazotization and Sulfonylation: Convert the 7-amino-1H-indazole to the corresponding diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C). In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent. Add the diazonium salt solution to the sulfur dioxide solution in the presence of a copper catalyst to form the sulfonyl chloride.

  • Amination to this compound: Quench the sulfonyl chloride intermediate with an excess of aqueous ammonia solution to form the final product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to achieve the desired purity.

Visualizations

Scale_Up_Workflow cluster_0 Pre-clinical Stage cluster_1 Clinical Development cluster_2 Commercialization Route_Scouting Route Scouting & Selection Lab_Synthesis Lab-Scale Synthesis (mg to g) Route_Scouting->Lab_Synthesis Feasibility Process_Development Process Development & Optimization (g to kg) Lab_Synthesis->Process_Development Initial Data Pilot_Plant Pilot Plant Scale-Up (kg scale) Process_Development->Pilot_Plant Optimized Process Commercial_Production Commercial Production (multi-kg scale) Pilot_Plant->Commercial_Production Validated Process Regulatory_Filing Regulatory Filing Commercial_Production->Regulatory_Filing Production Data

Caption: Workflow for scaling up the production of a pharmaceutical intermediate.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture (HPLC, TLC, NMR) Start->Check_Reaction Incomplete Incomplete Reaction? Check_Reaction->Incomplete Impurities High Impurity Levels? Check_Reaction->Impurities Incomplete->Impurities No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete->Optimize_Conditions Yes Purification Improve Purification (Crystallization, Chromatography) Impurities->Purification Yes End Problem Resolved Impurities->End No Optimize_Conditions->End Purification->End

Caption: A logical flow for troubleshooting common synthesis problems.

References

method for resolving impurities in 1H-Indazole-7-sulfonamide samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indazole-7-sulfonamide. The following sections address common issues related to impurities and their resolution during experimental work.

Troubleshooting Guide

Issue: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.

This is a common issue that can arise from several sources, including residual starting materials, side products from the synthesis, or degradation of the final compound. The following steps and a logical workflow can help identify and resolve the source of these impurities.

G start Start: Unexpected HPLC Peaks check_starting_materials Analyze Starting Materials (e.g., 7-nitroindazole) by HPLC start->check_starting_materials is_sm_present Is a peak consistent with a starting material? check_starting_materials->is_sm_present optimize_synthesis Optimize reaction conditions: - Increase reaction time/temperature - Adjust stoichiometry is_sm_present->optimize_synthesis Yes check_isomer Hypothesize Isomeric Impurity (e.g., 2H-indazole-7-sulfonamide) is_sm_present->check_isomer No end End: Pure Sample optimize_synthesis->end develop_hplc Develop a high-resolution HPLC method to separate isomers check_isomer->develop_hplc is_isomer_confirmed Is the regioisomer confirmed? develop_hplc->is_isomer_confirmed purify_isomer Purify by: - Column Chromatography - Recrystallization is_isomer_confirmed->purify_isomer Yes check_degradation Investigate Degradation - Review storage conditions - Perform stress testing is_isomer_confirmed->check_degradation No purify_isomer->end is_degradation Are degradation products present? check_degradation->is_degradation modify_handling Modify storage and handling: - Protect from light/heat/moisture - Use inert atmosphere is_degradation->modify_handling Yes is_degradation->end No modify_handling->end

Caption: Troubleshooting workflow for identifying and resolving unexpected HPLC peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

Based on common synthetic routes, the impurities in this compound can be categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process.

    • Residual Starting Materials: Such as 7-nitroindazole or 7-aminoindazole.

    • Reagents: Carryover of sulfonating agents or coupling agents.

    • Side Products: Formation of regioisomers is a significant possibility in indazole chemistry.[1][2] The most probable isomeric impurity is 2H-Indazole-7-sulfonamide .

  • Degradation Products: These can form during storage or handling if the compound is exposed to harsh conditions like light, heat, or humidity. While specific degradation pathways for this molecule are not extensively published, sulfonamides can be susceptible to hydrolysis.

Table 1: Summary of Potential Impurities

Impurity TypePotential Compound NameRationale for Presence
Isomer 2H-Indazole-7-sulfonamideN-alkylation and N-sulfonylation of indazoles can occur at either N1 or N2, leading to a mixture of regioisomers.[1][2]
Starting Material 7-NitroindazoleIncomplete reduction during the synthesis step to form 7-aminoindazole.
Intermediate 7-AminoindazoleIncomplete sulfonylation reaction.
Degradation Sulfanilic acid derivatives (hypothetical)Potential photolysis or hydrolysis products, as seen with other sulfonamides.
Q2: How can I detect the presence of the 2H-indazole-7-sulfonamide regioisomer?

The 1H and 2H regioisomers of substituted indazoles can often be separated and identified using high-performance liquid chromatography (HPLC). A well-developed HPLC method with a high-resolution column is crucial.

Experimental Protocol: HPLC Method for Isomer Separation

This is a general starting method that should be optimized for your specific instrument and sample matrix.

  • Instrumentation: HPLC with UV-Vis or Photodiode Array (PDA) detector.

  • Column: A high-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is recommended to ensure the separation of closely eluting isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.[3]

  • Injection Volume: 10 µL.

Table 2: Example HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
251090
301090
31955
40955

Confirmation: The identity of the isomeric peak can be further confirmed by techniques such as LC-MS, which would show the same mass for both isomers but different retention times, and by 2D NMR techniques like HMBC. For N-substituted indazoles, HMBC can distinguish between N1 and N2 isomers by observing correlations between the substituent and the C3 or C7a carbons of the indazole ring.[2]

Q3: What is a reliable method to purify this compound from its 2H-isomer and other impurities?

Purification can typically be achieved through column chromatography or recrystallization. The choice depends on the scale of your sample and the nature of the impurities.

Method 1: Flash Column Chromatography

This method is effective for separating regioisomers and other impurities with different polarities.

G start Start: Impure Sample prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample (dry or in minimal solvent) prepare_column->load_sample elute Elute with a Solvent Gradient (e.g., Ethyl Acetate/Hexane) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC or HPLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: Purified this compound evaporate->end

Caption: Workflow for purification by flash column chromatography.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point for separating moderately polar compounds.

    • Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane).

    • Gradually increase the polarity (e.g., up to 50% Ethyl Acetate).

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) or adsorb it onto a small amount of silica gel. c. Carefully load the sample onto the top of the column. d. Begin elution with the mobile phase, gradually increasing the polarity. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure desired product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization

Recrystallization is an effective technique for removing smaller amounts of impurities, especially if the desired compound is highly crystalline.

Experimental Protocol: Recrystallization

  • Solvent Screening: The key is to find a solvent or solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.

    • Potential solvents to screen include ethanol, isopropanol, acetone, or mixtures such as ethyl acetate/hexane.

  • Procedure: a. Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cooling in an ice bath can further increase the yield. d. Collect the crystals by filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. f. Dry the crystals under vacuum.

Table 3: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Column Chromatography High resolution for separating closely related compounds like isomers.Can be time-consuming and require large volumes of solvent.Separating mixtures with multiple components or isomers.
Recrystallization Simple, cost-effective, and can yield very pure material.Dependent on finding a suitable solvent; may result in lower yield.Removing small amounts of impurities from a mostly pure, crystalline compound.
Q4: How should I store my this compound samples to prevent degradation?
  • Temperature: Store in a cool, dry place. Refrigeration may be appropriate for long-term storage.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Atmosphere: Store in a tightly sealed container. For highly sensitive samples, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

References

Technical Support Center: Enhancing the Bioavailability of Indazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the bioavailability of indazole-based drug candidates.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the development and experimental evaluation of indazole-based compounds.

Physicochemical and Solubility Issues

Question: My indazole-based compound shows excellent in vitro potency but fails in vivo. What is the likely cause? Answer: A common reason for this discrepancy is poor oral bioavailability.[1][2] Indazole scaffolds, while often potent, can be lipophilic and poorly soluble in aqueous media, which limits their absorption in the gastrointestinal (GI) tract.[3][4] Another factor could be extensive first-pass metabolism in the liver, where the drug is broken down before it can reach systemic circulation.[5] For instance, indazole analogs of phenols were developed specifically to be less vulnerable to Phase I and II metabolism, which can significantly reduce bioavailability.[3]

Question: How can I quickly assess if solubility is the primary issue for my compound? Answer: A preliminary assessment can be done by determining your compound's Biopharmaceutics Classification System (BCS) class.[1] BCS categorizes drugs based on their solubility and permeability.[1] If your compound is BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), then solubility is a critical hurdle that needs to be addressed.[1][6]

Formulation Challenges

Question: What are the primary strategies to enhance the solubility and dissolution rate of an indazole derivative? Answer: Several formulation strategies can be employed, broadly categorized as physical and chemical modifications.[6][7]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[1][2][6]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state prevents the formation of a stable crystal lattice, thereby increasing its aqueous solubility.[2][8] Common manufacturing methods include spray drying and hot-melt extrusion.[2][6]

    • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can improve solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[1][8]

  • Chemical Modifications:

    • Salt Formation: For ionizable indazole compounds, forming a salt can significantly improve solubility and dissolution rate.[7][8]

    • Prodrugs: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[9][10] This approach can be used to temporarily mask properties that lead to poor solubility or permeability.[9][10]

Question: My amorphous solid dispersion is physically unstable and recrystallizes over time. How can I prevent this? Answer: Crystal growth (recrystallization) is a common challenge with ASDs. This occurs because the amorphous form is thermodynamically unstable. To mitigate this:

  • Polymer Selection: Ensure the chosen polymer has good miscibility with your drug and a high glass transition temperature (Tg) to reduce molecular mobility.

  • Drug Load: Avoid excessively high drug loading, as this increases the potential for drug molecules to aggregate and crystallize.

  • Excipients: Incorporate specific excipients that act as crystallization inhibitors.

  • Storage Conditions: Store the formulation in a low-humidity, controlled-temperature environment to prevent moisture-induced phase separation and crystallization.[1]

In Vitro Permeability Assay (Caco-2) Troubleshooting

Question: The apparent permeability (Papp) values for my compound are highly variable between experiments. What could be the cause? Answer: High variability in Caco-2 permeability assays can stem from several factors:

  • Monolayer Integrity: Ensure the Caco-2 cell monolayers are fully differentiated and possess consistent integrity. This should be verified by measuring Transepithelial Electrical Resistance (TEER) before and after the experiment. A compromised monolayer can lead to artificially high permeability.

  • Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump your compound out of the cell, affecting net transport.[11] If your compound is a substrate, you will see a high efflux ratio (Papp B-A / Papp A-B > 2).[11]

  • Compound Solubility: If your compound precipitates in the donor compartment during the assay, its effective concentration for transport will be lower than expected, leading to inaccurate Papp values.[12]

  • Assay Conditions: Inconsistent pH, temperature, or agitation of the assay plates can all contribute to variability.[13]

Question: My compound shows low apical-to-basolateral (A-B) permeability and a high efflux ratio. What does this mean and what is the next step? Answer: This result suggests that your indazole derivative is likely a substrate for an active efflux transporter (e.g., P-gp or BCRP) expressed on the apical membrane of the Caco-2 cells.[11] This means that even if the compound can enter the intestinal cells, it is actively pumped back into the GI lumen, which will limit its oral absorption.

Next Step: To confirm this, you can run a bidirectional Caco-2 assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[11] If the efflux ratio decreases significantly and the A-B permeability increases, it confirms that your compound is a substrate for that transporter.

In Vivo Study Troubleshooting

Question: My in vivo pharmacokinetic study in rodents shows very high inter-animal variability. How can I reduce this? Answer: High inter-subject variability is a common challenge in in vivo studies.[14] To minimize it:

  • Study Design: Use a crossover study design where each animal receives both the test and reference formulations. This allows each subject to serve as its own control, reducing inter-animal variance.[15]

  • Animal Handling: Ensure consistent dosing procedures, blood sampling times, and animal handling techniques. Stress can alter physiological parameters and affect drug absorption.

  • Homogenize the Study Population: Use animals from a single supplier that are of the same age, sex, and weight range.

  • Control for Environmental Factors: Maintain consistent light-dark cycles, temperature, and diet, as these can influence drug metabolism.

Question: The absolute bioavailability (F%) of my orally administered indazole compound is near zero, even with a solubility-enhancing formulation. Answer: If solubility is addressed but bioavailability remains negligible, the primary culprit is likely extensive first-pass metabolism.[5] The drug is absorbed from the gut but is then rapidly metabolized by enzymes in the intestinal wall or, more commonly, the liver before it reaches systemic circulation.[5] The use of indazole as a bioisostere for phenol, for example, is a strategy specifically aimed at reducing this metabolic liability.[3]

Section 2: Data Presentation

Quantitative data from bioavailability studies should be presented clearly to allow for direct comparison between different formulations or compounds.

Table 1: Comparison of Pharmacokinetic Parameters for a Hypothetical Indazole Candidate (Compound X) with Different Formulation Strategies.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)1055 ± 122.0210 ± 45100%
Micronized Suspension10120 ± 251.5550 ± 90262%
Solid Dispersion (1:4 drug:polymer)10450 ± 701.01850 ± 210881%
Self-Emulsifying System (SEDDS)10620 ± 950.752400 ± 3501143%

Data are presented as mean ± standard deviation. Relative bioavailability is calculated against the aqueous suspension control.

Section 3: Key Experimental Protocols

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is used to determine the intestinal permeability of a compound and to identify if it is a substrate of active efflux transporters.

I. Cell Culture and Monolayer Formation

  • Seed Caco-2 cells onto permeable Transwell™ filter supports (e.g., 0.4 µm pore size) at an appropriate density.

  • Culture the cells for 18-22 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.[11]

  • Prior to the experiment, confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within the laboratory's established range.

II. Transport Experiment

  • Carefully wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (in transport buffer) to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral compartment.

    • Add fresh transport buffer to the apical compartment.

  • Incubate the plates at 37°C with gentle agitation for a defined period (e.g., 2 hours).[11]

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

III. Sample Analysis and Data Calculation

  • Analyze the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests the compound is a substrate for active efflux.[11]

Protocol: In Vivo Oral Bioavailability Study (Rodent Model)

This protocol outlines a standard single-dose study to determine key pharmacokinetic parameters.

I. Study Design and Animal Preparation

  • Select a suitable rodent model (e.g., male Sprague-Dawley rats). Acclimatize the animals for at least one week.

  • For a crossover design, randomly divide animals into two groups. A washout period of sufficient duration (e.g., at least 5.5 half-lives for immediate-release formulations) must occur between dosing periods.[15]

  • Fast animals overnight (with free access to water) before dosing to reduce variability in GI absorption.

II. Dosing and Sample Collection

  • Administer the test formulation orally (p.o.) via gavage at a predetermined dose.

  • For absolute bioavailability determination, a separate group of animals will receive the drug intravenously (i.v.).

  • Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The sampling schedule is crucial for accurately capturing the Cmax and the overall concentration-time curve.[16]

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

III. Sample Analysis and Pharmacokinetic Calculations

  • Quantify the drug concentration in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Plot the mean plasma concentration versus time for each formulation.

  • Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (0-t): The area under the plasma concentration-time curve from time 0 to the last measurable time point.

    • AUC (0-inf): The AUC extrapolated to infinity.

  • Calculate the absolute bioavailability (F%) using the formula:

    • F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Section 4: Visualizations

Diagram 1: Bioavailability Enhancement Strategy Selection

G cluster_0 cluster_1 cluster_2 start Start: Poorly Bioavailable Indazole Compound bcs Determine BCS Class (Solubility & Permeability) start->bcs decision Primary Issue? bcs->decision sol_strat Solubility Enhancement Strategies decision->sol_strat  Solubility  (BCS II/IV) perm_strat Permeability/Metabolism Enhancement Strategies decision->perm_strat Permeability or Metabolism (BCS III/IV)   p_size Particle Size Reduction (Micronization, Nanonization) sol_strat->p_size asd Amorphous Solid Dispersions (ASDs) sol_strat->asd lipid Lipid-Based Systems (SEDDS) sol_strat->lipid prodrug Prodrug Approach perm_strat->prodrug inhibitor Co-administer with Permeation Enhancer or Inhibitor perm_strat->inhibitor

Caption: Decision workflow for selecting a suitable bioavailability enhancement strategy.

Diagram 2: Caco-2 Experimental Workflow

G cluster_0 Preparation cluster_1 Transport Assay cluster_2 Analysis seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 18-22 days for differentiation seed->culture teer 3. Verify Monolayer Integrity (Measure TEER) culture->teer add_cmpd 4. Add Compound to Donor Compartment (A->B and B->A) teer->add_cmpd incubate 5. Incubate at 37°C (e.g., 2 hours) add_cmpd->incubate sample 6. Collect Samples from Donor & Receiver incubate->sample lcms 7. Analyze Concentration (LC-MS/MS) sample->lcms calc 8. Calculate Papp & Efflux Ratio lcms->calc

Caption: Step-by-step workflow for the Caco-2 bidirectional permeability assay.

Diagram 3: Prodrug Activation Pathway

G prodrug Indazole Prodrug (Soluble, Inactive) enzyme Enzyme (e.g., Esterase in Plasma) prodrug->enzyme Absorption into Body active Active Indazole Drug (Poorly Soluble, Active) enzyme->active Enzymatic Cleavage carrier Promoieity (Carrier Molecule) enzyme->carrier

Caption: General pathway for the bioactivation of an indazole prodrug.

References

Validation & Comparative

The Efficacy of Indazole Sulfonamides as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. When combined with a sulfonamide moiety, these compounds exhibit a wide range of biological activities, making them a compelling area of research for targeted cancer therapies. This guide provides a comparative overview of the efficacy of indazole sulfonamides as kinase inhibitors, with a focus on their activity against key oncogenic kinases. While direct experimental data for the unsubstituted parent compound, 1H-Indazole-7-sulfonamide, is limited in publicly available literature, this document will explore the efficacy of its derivatives to elucidate the potential of this chemical class.

Quantitative Comparison of Indazole Sulfonamide Derivatives

The following tables summarize the inhibitory activity of various N-substituted and C-substituted indazole sulfonamide derivatives against several key kinase targets. This data, gathered from publicly available research, highlights the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Indazole-pyrimidine sulfonamide (13i) VEGFR-234.5Pazopanib30
Diaryl thiourea of 1H-indazole-3-amine (100a) VEGFR-23.45Sorafenib-
Diaryl thiourea of 1H-indazole-3-amine (100a) Tie-22.13--
Diaryl thiourea of 1H-indazole-3-amine (100a) EphB44.71--
Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
N-(1H-indazol-6-yl)benzenesulfonamide (K22) PLK40.1Axitinib6.5
Indazole amide derivative (52c) Aurora A790--
Indazole amide derivative (53a) Aurora A<1000--

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for rational drug design and for predicting the cellular effects of their inhibition.

MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GRB2 GRB2 RTK->GRB2 Growth Factor SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK1/2) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK Signaling Pathway.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus_v Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF_v Raf PKC->RAF_v AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v ERK_v->Proliferation Permeability Vascular Permeability eNOS->Permeability VEGF VEGF-A VEGF->VEGFR2

Caption: The VEGFR-2 Signaling Pathway.

FGFR_Signaling cluster_membrane_f Cell Membrane cluster_cytoplasm_f Cytoplasm cluster_downstream Downstream Pathways FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg_f PLCγ FGFR->PLCg_f STAT STAT FGFR->STAT GRB2_f GRB2 FRS2->GRB2_f PI3K_f PI3K FRS2->PI3K_f SOS_f SOS GRB2_f->SOS_f RAS_f RAS SOS_f->RAS_f MAPK_path MAPK Pathway RAS_f->MAPK_path AKT_path PI3K/AKT Pathway PI3K_f->AKT_path PKC_path PKC Pathway PLCg_f->PKC_path Gene_f Gene_f STAT->Gene_f Gene Transcription Proliferation_f Proliferation_f MAPK_path->Proliferation_f Proliferation, Differentiation Survival_f Survival_f AKT_path->Survival_f Cell Survival Migration_f Migration_f PKC_path->Migration_f Cell Migration FGF FGF FGF->FGFR

Caption: The FGFR Signaling Pathway.

Aurora_Kinase_Workflow cluster_cell_cycle Cell Cycle Regulation cluster_outcome Cellular Outcome AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Aneuploidy Aneuploidy AuroraA->Aneuploidy Dysregulation AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Aneuploidy Dysregulation ProperDivision Proper Cell Division Centrosome->ProperDivision Spindle->ProperDivision Chromosome->ProperDivision Cytokinesis->ProperDivision

Caption: Role of Aurora Kinases in Mitosis.

Experimental Protocols

The following are generalized protocols for common kinase assays used to determine inhibitor efficacy. Specific details may vary based on the kinase, substrate, and detection method.

In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2, FGFR, Aurora Kinase, MAPK1)

This protocol outlines a common method for measuring the ability of a compound to inhibit the activity of a purified kinase in a cell-free system.

Objective: To determine the IC50 value of an indazole sulfonamide inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, FGFR, Aurora A, MAPK1)

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Indazole sulfonamide inhibitor stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or phosphospecific antibody)

  • Microplate reader (luminescence, fluorescence, or absorbance based on detection method)

  • 384-well microplates

Procedure:

  • Compound Preparation:

    • Perform serial dilutions of the indazole sulfonamide inhibitor in DMSO to create a concentration gradient.

    • Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the purified kinase to each well.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

    • Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of phosphorylated substrate or the amount of ADP produced.

    • Incubate for the recommended time to allow the detection signal to stabilize.

  • Data Analysis:

    • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (Western Blot)

This protocol describes how to measure the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Objective: To confirm the on-target activity of an indazole sulfonamide inhibitor in a cellular environment.

Materials:

  • Cancer cell line known to have active signaling through the target kinase pathway.

  • Cell culture medium and supplements.

  • Indazole sulfonamide inhibitor.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total and phosphorylated forms of the kinase or its downstream substrate).

  • Secondary antibody conjugated to HRP (Horseradish Peroxidase).

  • Chemiluminescent substrate.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting apparatus.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment:

    • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indazole sulfonamide inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein at different inhibitor concentrations.

Conclusion

Cross-Reactivity Profile of a 1H-Indazole-3-Carboxamide Derivative: A Case Study in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the cross-reactivity of a representative 1H-indazole-based compound, specifically the 1H-indazole-3-carboxamide derivative known as compound 30l, a potent inhibitor of p21-activated kinase 1 (PAK1).

Comparative Analysis of Kinase Inhibition

Compound 30l was identified as a highly potent inhibitor of PAK1 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. To assess its selectivity, the compound was screened against a panel of 29 other kinases. The following table summarizes the quantitative data from these inhibition assays.

Target KinaseIC50 (nM)
PAK1 9.8
PKA>10000
PKBα>10000
PKCα>10000
CAMK2δ>10000
CDK2/cyclinA>10000
EGFR>10000
ERBB2>10000
INSR>10000
IGF1R>10000
FLT1>10000
FLT3>10000
KDR>10000
PDGFRβ>10000
FGFR1>10000
TIE2>10000
ABL>10000
SRC>10000
LCK>10000
HCK>10000
FYN>10000
YES>10000
MET>10000
RON>10000
AXL>10000
MER>10000
AURKA>10000
PLK1>10000
CHK1>10000
ROCK1>10000

Data sourced from a study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors.

As the data indicates, compound 30l exhibits exceptional selectivity for PAK1, with no significant inhibitory activity observed against the other 29 kinases tested at concentrations up to 10,000 nM.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values was conducted using a standardized in vitro kinase assay protocol.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compound 30l against the panel of 30 kinases was determined using a radiometric protein kinase assay. The general procedure is as follows:

  • Reaction Mixture Preparation: A reaction cocktail was prepared containing ultrapure water, reaction buffer (composition varies depending on the specific kinase), Magnesium Acetate, and ATP. A specific peptide substrate for each kinase was also included.

  • Compound Addition: The test compound (compound 30l) was added to the reaction mixture at various concentrations.

  • Enzyme Addition: The respective kinase enzyme was added to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: The reaction mixtures were incubated at room temperature for a defined period (e.g., 40 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: The enzymatic reaction was terminated by the addition of a stop solution, such as 3% phosphoric acid.

  • Detection: The amount of phosphorylated substrate was quantified. In this case, a radioactive method was employed where the reaction cocktail was spotted onto a filter membrane, which was then washed and dried. The radioactivity on the filter membrane, corresponding to the extent of substrate phosphorylation, was measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity was calculated for each compound concentration relative to a control (without inhibitor). The IC50 value was then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Molecular Pathways and Experimental Processes

To better understand the context of this research, the following diagrams illustrate the PAK1 signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 GPCR GPCRs GPCR->Rac_Cdc42 Integrins Integrins Integrins->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Gene_Expression Gene Expression PAK1->Gene_Expression Cell_Survival Cell Survival PAK1->Cell_Survival Cell_Cycle Cell Cycle Progression PAK1->Cell_Cycle Compound30l Compound 30l (1H-indazole-3-carboxamide) Compound30l->PAK1 Inhibition Kinase_Selectivity_Workflow Start Start: Synthesize/ Obtain Inhibitor Primary_Assay Primary Target Assay (e.g., PAK1) Start->Primary_Assay Determine_Potency Determine IC50/Ki for Primary Target Primary_Assay->Determine_Potency Selectivity_Screen Kinase Panel Screening (e.g., 29 Kinases) Determine_Potency->Selectivity_Screen Determine_Off_Target Determine IC50 for Off-Targets Selectivity_Screen->Determine_Off_Target Analyze_Data Analyze Selectivity Profile Determine_Off_Target->Analyze_Data Conclusion Conclusion on Cross-Reactivity Analyze_Data->Conclusion

A Comparative Analysis of Synthetic Routes to 1H-Indazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The 1H-indazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. Its synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of key synthetic routes to 1H-indazoles, offering insights into their mechanisms, substrate scope, and experimental considerations to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

A variety of methods have been established for the synthesis of the 1H-indazole core, ranging from classical named reactions to modern metal-catalyzed cross-couplings. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. This comparison focuses on some of the most prominent and versatile methods: the Jacobson Indazole Synthesis, the Davis-Beirut Reaction, the Cadogan-Sundberg Synthesis, the Fischer Indole Synthesis (adapted for indazoles), and the Domino Staudinger/Aza-Wittig Reaction.

Comparative Data of Synthetic Routes

Synthetic Route Starting Materials Key Reagents/Conditions General Yields Advantages Disadvantages
Jacobson Indazole Synthesis N-Nitroso-o-alkylanilinesAcetic anhydride, heatGood to excellent (can be quantitative)[1]High yields, well-establishedRequires preparation of N-nitroso compounds, which can be unstable.
Davis-Beirut Reaction o-NitrobenzylaminesBase (e.g., KOH, DBU) or acid catalysis[2][3]Moderate to good (e.g., 41-50% for some 2-amino-2H-indazoles)[2]Utilizes readily available starting materials; can be performed under acidic or basic conditions.[2][3]Primarily yields 2H-indazoles which may require further steps for 1H-indazole synthesis.[2]
Cadogan-Sundberg Synthesis o-Nitrostyrenes or o-nitrobiarylsTrivalent phosphorus reagents (e.g., P(OEt)₃)[2][4]Moderate to goodTolerant of various functional groups.Requires high temperatures; formation of byproducts can occur.[2]
Fischer Indole Synthesis (adapted) Arylhydrazines and ketones/aldehydesAcid catalyst (Brønsted or Lewis)[5][6]Variable, can be highOne-pot potential; wide variety of starting materials available.[7][8]Can produce regioisomers with unsymmetrical ketones; may require harsh acidic conditions.[8]
Domino Staudinger/Aza-Wittig Reaction Azido aldehydes/ketones and phosphinesTriphenylphosphineGood to excellentOne-pot reaction; forms multiple bonds in a single sequence.Substrate scope can be limited.
Silver(I)-Mediated C-H Amination α-Ketoester-derived hydrazonesAgNTf₂, Cu(OAc)₂Good to excellent (up to 97%)[9]Direct functionalization of C-H bonds; good functional group tolerance.[9]Requires a silver-based oxidant.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes discussed.

Jacobson_Indazole_Synthesis start N-Nitroso-o-alkylaniline acyl_shift Acyl Shift start->acyl_shift Ac₂O, Δ intermediate Azo Intermediate acyl_shift->intermediate cyclization Intramolecular Azo Coupling intermediate->cyclization product 1H-Indazole cyclization->product

Figure 1: Jacobson Indazole Synthesis Pathway.

Davis_Beirut_Reaction start o-Nitrobenzylamine intermediate1 Nitroso Imine Intermediate start->intermediate1 Base or Acid cyclization N-N Bond Formation (Heterocyclization) intermediate1->cyclization product 2H-Indazole cyclization->product

Figure 2: Davis-Beirut Reaction Pathway.

Cadogan_Sundberg_Synthesis start o-Nitrostyrene nitroso Nitroso Intermediate start->nitroso P(OR)₃ cyclization Reductive Cyclization nitroso->cyclization product 1H-Indazole cyclization->product

Figure 3: Cadogan-Sundberg Synthesis Pathway.

Fischer_Indole_Synthesis start Arylhydrazine + Aldehyde/Ketone hydrazone Arylhydrazone start->hydrazone Acid enamine Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization product 1H-Indazole cyclization->product -NH₃

Figure 4: Fischer Indole Synthesis Pathway for Indazoles.

Domino_Staudinger_Aza_Wittig start o-Azidoaryl Ketone iminophosphorane Iminophosphorane start->iminophosphorane PPh₃, -N₂ aza_wittig Intramolecular Aza-Wittig iminophosphorane->aza_wittig cyclization Cyclization aza_wittig->cyclization product 1H-Indazole cyclization->product

Figure 5: Domino Staudinger/Aza-Wittig Reaction Pathway.

Detailed Experimental Protocols

General Procedure for Jacobson Indazole Synthesis

A solution of the N-nitroso-o-acetotoluidide in benzene is added to a mixture of ice and water. The separated oil is extracted with benzene, and the combined organic extracts are washed and dried. The solvent is removed, and the residue is heated in acetic acid, leading to the decomposition of the nitroso compound. After cooling, the reaction mixture is worked up by acid-base extraction to afford the crude 1H-indazole, which can be further purified by vacuum distillation. Yields for the crude product are typically in the range of 36-47%.[1]

General Procedure for Davis-Beirut Reaction (Base-Catalyzed)

An equimolar amount of the o-nitrobenzylamine derivative and a suitable amine are dissolved in dry THF in a round-bottom flask. A catalytic amount of an organic base, such as DBU, is added, and the reaction mixture is stirred at room temperature for several hours. The solvent is then removed by rotary evaporation, and the crude product is purified by column chromatography to yield the corresponding 2H-indazole. For example, the reaction of specific o-nitrobenzylamines with 2-amino-6-methoxybenzothiazole in the presence of DBU afforded the 2-amino-2H-indazole products in 41% and 50% yields.[2]

General Procedure for Cadogan-Sundberg Synthesis

This reaction is typically carried out by heating an o-nitrostyrene or an o-arylnitroarene with a trivalent phosphorus reagent, such as triethyl phosphite, at elevated temperatures (often >150 °C).[2] The reaction proceeds via a reductive cyclization mechanism. The specific conditions, including reaction time and temperature, will vary depending on the substrate.

General Procedure for Fischer Indole Synthesis (adapted for Indazoles)

An arylhydrazine and a suitable aldehyde or ketone are dissolved in a solvent such as ethanol or acetic acid.[5][7] An acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂) is added, and the mixture is heated under reflux for several hours.[5][6][7] The reaction can often be performed in a one-pot fashion without isolating the intermediate arylhydrazone.[8] Work-up typically involves neutralization and extraction, followed by purification of the resulting 1H-indazole.

General Procedure for Domino Staudinger/Aza-Wittig Reaction

This one-pot reaction involves the treatment of an azide-containing starting material, such as an o-azidoaryl ketone, with triphenylphosphine. The reaction is typically carried out in an inert solvent like toluene. The initial Staudinger reaction generates an iminophosphorane intermediate, which then undergoes an intramolecular aza-Wittig reaction and subsequent cyclization to form the 1H-indazole ring system.

General Procedure for Silver(I)-Mediated Intramolecular Oxidative C–H Amination

To a screw-capped vial, the arylhydrazone substrate (0.3 mmol), AgNTf₂ (0.6 mmol), and Cu(OAc)₂ (0.15 mmol) are added, followed by 1,2-dichloroethane (1.0 mL). The reaction mixture is stirred in a preheated oil bath at 80 °C for 24 hours. After completion, the reaction is worked up and purified to yield the desired 1H-indazole. This method has been shown to provide a wide range of 3-substituted indazoles in good to excellent yields (up to 97%).[9]

Conclusion

The synthesis of 1H-indazoles can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of a specific synthetic route will be guided by factors such as the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis. This guide provides a foundational understanding of several key methodologies, offering researchers and drug development professionals a starting point for navigating the rich chemistry of 1H-indazole synthesis. Further exploration of the primary literature is encouraged for detailed substrate scopes and optimization of reaction conditions.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold, coupled with a sulfonamide moiety, represents a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a detailed comparison of the structure-activity relationships (SAR) of 1H-indazole sulfonamides, focusing on their roles as C-C chemokine receptor 4 (CCR4) antagonists and potential mitogen-activated protein kinase 1 (MAPK1) inhibitors. The information presented is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Structure-Activity Relationship of 1H-Indazole Sulfonamides as CCR4 Antagonists

A substantial body of research has focused on the development of 1H-indazole sulfonamides as allosteric antagonists of CCR4, a key receptor in inflammatory responses and cancer. The SAR studies reveal that substitutions at various positions on the indazole ring and the sulfonamide group are critical for potent antagonist activity.

A generalized structure of 1H-indazole sulfonamide CCR4 antagonists is depicted below, highlighting key positions for modification.

A diagram summarizing the key structure-activity relationships of 1H-indazole sulfonamide CCR4 antagonists.

Quantitative SAR Data for CCR4 Antagonists

The following table summarizes the in vitro activity of a series of 1H-indazole sulfonamides against human CCR4, as measured by a GTPγS binding assay. The pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration.

Compound IDR1 (N1-substituent)R3 (Sulfonamide)R4 (C4-substituent)R6 (C6-substituent)pIC50 (GTPγS)
1 3-cyanobenzyl5-chloro-2-thiophenesulfonylOMeH7.5[1]
2 3-(acetamidomethyl)benzyl5-chloro-2-thiophenesulfonylOMeH8.2[1]
3 3-(acetamidomethyl)benzyl5-chloro-2-thiophenesulfonylOHH8.1[1]
4 3-(acetamidomethyl)benzyl5-chloro-2-thiophenesulfonylOMeF8.3[1]
5 3-(acetamidomethyl)benzyl2-thiophenesulfonylOMeH7.1[1]
6 3-(acetamidomethyl)benzylbenzenesulfonylOMeH6.8[1]
7 3-methylbenzyl5-chloro-2-thiophenesulfonylOMeH7.0[1]

Key Observations from the Data:

  • N1-Substituent: The presence of an acetamidomethyl group at the meta position of the N1-benzyl ring (Compound 2 vs. 1 and 7) significantly enhances potency.

  • N3-Sulfonamide Group: The 5-chloro-2-thiophenesulfonyl group (Compound 2 vs. 5 and 6) is a key contributor to high affinity.

  • C4-Substituent: Both methoxy and hydroxyl groups at the C4 position result in high potency (Compounds 2 and 3).

  • C6-Substituent: Introduction of a small electron-withdrawing group like fluorine at the C6 position is well-tolerated and can slightly improve activity (Compound 4 vs. 2).

Comparison with Alternative CCR4 Antagonists

1H-indazole sulfonamides represent a prominent class of small-molecule CCR4 antagonists. However, other scaffolds have also been explored. The following table provides a comparison with some alternative CCR4 antagonists.

Compound ClassExample CompoundTargetAssayIC50 / Ki
1H-Indazole Sulfonamide GSK2239633AHuman CCR4GTPγSpIC50 = 8.2
Thiazolopiperidinyl urea AZD-2098Human CCR4ChemotaxisIC50 = 10 nM
Pyrazine Sulfonamide Compound 12 (AstraZeneca)Human CCR4Radioligand BindingKi = 2.5 nM
Humanized Monoclonal Antibody MogamulizumabHuman CCR4ADCCEC50 = 0.1-1 µg/mL

Structure-Activity Relationship of 1H-Indazole Sulfonamides as MAPK1 Inhibitors

The exploration of 1H-indazole sulfonamides as MAPK1 (also known as ERK2) inhibitors is an emerging area of research. While extensive SAR data is not as readily available as for CCR4 antagonists, initial studies suggest potential for this class of compounds in cancer therapy by targeting the MAPK signaling pathway.

MAPK1_Pathway cluster_0 MAPK/ERK Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 Transcription_Factors Transcription Factors MAPK1->Transcription_Factors Indazole_Sulfonamide 1H-Indazole Sulfonamide Indazole_Sulfonamide->MAPK1 Inhibition Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

A simplified diagram of the MAPK/ERK signaling pathway, a target for 1H-indazole sulfonamides.

Quantitative Data for MAPK1 Inhibitors

A recent study synthesized and evaluated a 1H-indazole sulfonamide and its amino derivative for their potential to inhibit MAPK1. The binding affinities were predicted using molecular docking studies.

Compound IDStructurePredicted Binding Energy (kcal/mol)
8 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole-7.55[2]
9 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine-8.34[2]

Key Observation:

  • The reduction of the nitro group at the C5-position to an amino group significantly enhanced the predicted binding affinity to MAPK1, suggesting that an electron-donating group at this position is favorable for interaction with the enzyme's active site.[2]

Comparison with Alternative MAPK1 Inhibitors

Numerous small-molecule inhibitors targeting the MAPK pathway, including direct MAPK1/2 inhibitors, have been developed. The table below compares the 1H-indazole sulfonamides with other known MAPK1/2 inhibitors.

Compound ClassExample CompoundTargetAssayIC50 / Ki
1H-Indazole Sulfonamide Compound 9MAPK1DockingBinding Energy = -8.34 kcal/mol[2]
Pyridinyl-imidazol SB203580p38 MAPK (also inhibits ERK2 at higher concentrations)Kinase AssayIC50 ≈ 50 µM for ERK2
Benzofuran Ulixertinib (BVD-523)ERK1/2Kinase AssayIC50 < 1 nM
Pyrrolopyridinone GDC-0994ERK1/2Kinase AssayIC50 = 1.1 nM (ERK1), 0.3 nM (ERK2)

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to ensure reproducibility and aid in the design of future experiments.

CCR4 Radioligand Competition Binding Assay

This assay is used to determine the affinity of test compounds for the CCR4 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cell membranes expressing human CCR4

  • [¹²⁵I]-CCL22 (Radioligand)

  • Binding Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4

  • Test compounds (1H-indazole sulfonamides and alternatives)

  • Non-specific binding control (e.g., a high concentration of an unlabeled CCR4 antagonist)

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound dilution, and 50 µL of [¹²⁵I]-CCL22 (at a final concentration close to its Kd).

  • Initiate the binding reaction by adding 50 µL of the CCR4-expressing cell membrane preparation (typically 5-10 µg of protein per well).

  • For total binding wells, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (binding buffer without BSA).

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro MAPK1 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the MAPK1 enzyme.

Materials:

  • Recombinant active human MAPK1 (ERK2) enzyme

  • Myelin basic protein (MBP) or a specific peptide substrate

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Test compounds (1H-indazole sulfonamides and alternatives)

  • 10% Trichloroacetic acid (TCA) or phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 96-well plate, add 10 µL of the test compound dilution, 10 µL of the substrate solution (e.g., MBP at 0.5 mg/mL), and 10 µL of the MAPK1 enzyme (e.g., 10 ng/well).

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP solution (final concentration typically 10-50 µM).

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Terminate the reaction by adding 50 µL of 10% TCA to precipitate the proteins, or by spotting the reaction mixture onto phosphocellulose paper.

  • If using TCA precipitation, filter the contents of each well through a filter plate and wash with 5% TCA.

  • If using phosphocellulose paper, wash the paper extensively with 0.75% phosphoric acid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Conclusion

The 1H-indazole sulfonamide scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of important drug targets. As CCR4 antagonists, clear structure-activity relationships have been established, guiding the design of compounds with high affinity. The exploration of this scaffold for MAPK1 inhibition is a promising and more recent endeavor, with initial findings suggesting that modifications to the indazole ring can significantly influence binding to the kinase. This guide provides a comparative overview to aid researchers in the rational design and development of novel 1H-indazole sulfonamide-based therapeutics. The detailed experimental protocols offer a foundation for the in vitro evaluation of these and other small-molecule inhibitors.

References

Benchmarking 1H-Indazole-7-sulfonamide and its Congeners Against Commercially Available Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Inflammatory Cascade: A Target for Drug Intervention

Inflammation is a complex biological response involving a cascade of signaling pathways. Key mediators of this process include cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). Many anti-inflammatory drugs exert their effects by targeting these specific components of the inflammatory pathway.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators cluster_effects Physiological Effects cluster_drugs Drug Intervention Stimulus Pathogen, Injury Macrophage Macrophage / Immune Cell Stimulus->Macrophage NFkB NF-κB Pathway Macrophage->NFkB MAPK MAPK Pathway Macrophage->MAPK COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL1b IL-1β NFkB->IL1b MAPK->COX2 MAPK->TNFa MAPK->IL1b Inflammation Inflammation (Pain, Swelling, Redness) COX2->Inflammation TNFa->Inflammation IL1b->Inflammation Indazole Indazole Derivatives Indazole->COX2 Indazole->TNFa Indazole->IL1b NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX2 Corticosteroids Corticosteroids (e.g., Dexamethasone) Corticosteroids->NFkB In_Vitro_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Culture Immune Cells (e.g., Macrophages) Stimulation 2. Stimulate with Inflammatory Agent (e.g., LPS) Cell_Culture->Stimulation Compound_Addition 3. Add Test Compound (Indazole Derivative or Standard Drug) Stimulation->Compound_Addition Incubate 4. Incubate for a Defined Period Compound_Addition->Incubate Supernatant_Collection 5. Collect Cell Supernatant Incubate->Supernatant_Collection Quantification 6. Quantify Inflammatory Mediators (e.g., ELISA for Cytokines, COX activity assay) Supernatant_Collection->Quantification Data_Analysis 7. Calculate IC50 Values Quantification->Data_Analysis

A Comparative Guide to Confirming the On-Target Effects of 1H-Indazole-7-sulfonamide in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The compound 1H-Indazole-7-sulfonamide belongs to the indazole sulfonamide class of molecules, which has garnered significant interest in oncological research. While specific published data on the on-target effects of this compound is limited, related compounds in this class have shown potential as inhibitors of key signaling pathways implicated in cancer progression. Notably, molecular docking studies and experimental evidence on similar structures suggest that Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway are plausible targets.[1][2]

This guide provides a comprehensive framework for validating the on-target effects of a novel compound, exemplified by this compound (herein referred to as Compound X), in cellular models. We present objective comparisons with established alternative inhibitors and include detailed experimental protocols and data interpretation guides for researchers seeking to characterize similar molecules.

Part 1: Assessment of MAPK1 Inhibition

The RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its upregulation is a common feature in many cancers, making its components, such as MAPK1, attractive therapeutic targets.[3] In silico docking studies have suggested a strong binding affinity between indazole-sulfonamide derivatives and the MAPK1 kinase, making this a primary hypothesis for the mechanism of action of Compound X.[1]

To confirm direct inhibition of the MAPK1 enzyme, an in vitro kinase assay is essential. This assay measures the ability of a compound to block the enzymatic activity of purified MAPK1. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

CompoundTargetAssay TypeIC50 (nM)
Compound X (Hypothetical) MAPK1 Transcreener® ADP² Assay 85
U0126 (Alternative)MEK1/2 (Upstream of MAPK1)Kinase Assay72 (MEK1), 58 (MEK2)
SB203580 (Alternative)p38 MAPKKinase Assay50
Inactive Analog (Control)MAPK1Transcreener® ADP² Assay> 10,000

This table presents hypothetical data for Compound X to illustrate expected results and comparisons.

The diagram below illustrates the canonical MAPK signaling pathway and highlights the position of MAPK1 (ERK2) as the target of inhibition for Compound X.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 Substrates Cytosolic & Nuclear Substrates MAPK1->Substrates Phosphorylates Response Cellular Response (Proliferation, Survival) Substrates->Response Inhibitor Compound X Inhibitor->MAPK1 Inhibits

MAPK (RAF-MEK-ERK) Signaling Pathway

This protocol is adapted from commercially available ADP-based kinase assays.[3]

Objective: To quantify the inhibitory effect of Compound X on purified human MAPK1 enzyme activity.

Materials:

  • Recombinant human MAPK1 protein (e.g., ThermoFisher #PV3595).[3]

  • MBP Peptide Substrate (e.g., Anaspec #AS-27168).[3]

  • ATP solution.

  • Kinase Assay Buffer: 20 mM Tris (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.[3]

  • Transcreener® ADP² FP Assay Kit (or similar ADP detection system).

  • 384-well microplates.

  • Plate reader configured for fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound X in DMSO, followed by a further dilution in Kinase Assay Buffer.

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase Assay Buffer containing 4 nM MAPK1 enzyme to each well.

    • Add 2.5 µL of the diluted Compound X, control inhibitor (e.g., U0126), or vehicle (DMSO) to the appropriate wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate mix containing ATP and MBP peptide substrate.

  • Incubation: Incubate the plate for 60 minutes at room temperature. The reaction should be linear within this time frame.[3]

  • Detection:

    • Stop the reaction by adding 10 µL of the Transcreener® ADP² Detection Mix (containing ADP² Antibody and Tracer).

    • Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Analysis: Convert the raw fluorescence polarization data to ADP concentration using a standard curve. Plot the percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Part 2: Assessment of STAT3 Pathway Inhibition

The STAT3 signaling pathway is another crucial mediator of cell proliferation, survival, and immune evasion. Constitutive activation of STAT3 is a hallmark of many cancers, and various sulfonamide-containing compounds have been reported to inhibit its activity, often by preventing its phosphorylation.[2][4][5]

To determine if Compound X affects the STAT3 pathway in a cellular context, a Western blot or a quantitative immunoassay can be used to measure the level of phosphorylated STAT3 (p-STAT3) at the critical Tyrosine 705 residue relative to the total STAT3 protein.

Cell LineTreatment (1 µM)p-STAT3 (Tyr705) Level (% of Control)Total STAT3 Level (% of Control)
HCT116 Vehicle (DMSO) 100 100
HCT116 Compound X (Hypothetical) 22 98
HCT116 Stattic (Alternative)1595
HCT116 Inactive Analog (Control)95102

This table presents hypothetical data for Compound X, demonstrating a specific reduction in STAT3 phosphorylation without affecting total STAT3 protein levels.

The following diagram outlines the key steps involved in performing a Western blot to assess protein phosphorylation.

WB_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Separation) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-STAT3) E->F G 7. Secondary Antibody Incubation (HRP-linked) F->G H 8. Chemiluminescent Detection & Imaging G->H I 9. Stripping & Re-probing (Total STAT3) H->I

Western Blot Experimental Workflow

This protocol is a standard method for detecting changes in protein phosphorylation in response to a compound treatment.[6][7]

Objective: To measure the levels of phosphorylated STAT3 (Tyr705) and total STAT3 in cancer cells treated with Compound X.

Materials:

  • HCT116 human colon carcinoma cells (or other relevant cell line).

  • Cell culture medium (e.g., McCoy's 5A), FBS, and antibiotics.

  • Compound X, Stattic (positive control), and DMSO (vehicle).

  • Protein Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies:

    • Phospho-Stat3 (Tyr705) Rabbit mAb (e.g., Cell Signaling Technology, #9145).[6]

    • Stat3 Mouse mAb (e.g., Cell Signaling Technology, #9139).[6]

    • β-Actin Antibody (loading control).

  • Secondary Antibodies:

    • HRP-linked Anti-Rabbit IgG (e.g., Cell Signaling Technology, #7074).

    • HRP-linked Anti-Mouse IgG (e.g., Cell Signaling Technology, #7076).[6]

  • ECL Western Blotting Detection Reagent.

Procedure:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Compound X, Stattic, or DMSO for a specified time (e.g., 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-linked anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: To normalize the data, strip the membrane of the first set of antibodies and re-probe it with primary antibodies for total STAT3 and then β-actin (as a loading control), following the same incubation and detection steps.

  • Analysis: Quantify the band intensity for p-STAT3, total STAT3, and β-actin using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

Summary Comparison with Alternatives

This section provides a high-level comparison of the hypothetical on-target effects of Compound X against established inhibitors for the MAPK and STAT3 pathways.

CompoundPrimary Target(s)Mechanism of ActionPotency (IC50/EC50)
Compound X (Hypothetical) MAPK1, STAT3 Pathway Direct kinase inhibition (MAPK1), Inhibition of phosphorylation (STAT3) ~85 nM (Biochemical), ~300 nM (Cellular)
U0126MEK1/2Non-competitive inhibitor of the upstream kinases of MAPK1/2.[9]~70 nM
StatticSTAT3Prevents STAT3 dimerization and activation by targeting the SH2 domain.[4]~5 µM
NiclosamideSTAT3Inhibits STAT3 by interacting with its DNA-binding domain.[4][10]~0.5-1 µM

Logical Framework for On-Target Validation

Confirming the on-target effects of a novel compound requires a multi-faceted approach, starting from a direct biochemical assay and moving to a more complex cellular context to confirm pathway modulation.

Validation_Logic A Hypothesis: Compound X targets MAPK and/or STAT3 pathways B Biochemical Assay (e.g., MAPK1 Kinase Assay) A->B Test C Cell-Based Assay (e.g., p-STAT3 Western Blot) A->C Test D Result: Direct Inhibition of Target Enzyme B->D E Result: Modulation of Target Pathway in Cells C->E F Conclusion: Compound X demonstrates On-Target Effects D->F E->F

Logical Flow for On-Target Effect Confirmation

References

Assessing the Selectivity of 1H-Indazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative assessment of the selectivity of a representative 1H-indazole-based compound, focusing on its primary target and off-target effects. We will delve into the experimental methodologies used to determine selectivity and present the data in a clear, comparative format.

Introduction to 1H-Indazole-Sulfonamide and Kinase Selectivity

The 1H-indazole-7-sulfonamide moiety is a chemical scaffold of significant interest in medicinal chemistry. While the specific primary target for this exact sulfonamide is not widely documented, the broader class of indazole derivatives has been shown to inhibit various protein kinases.[1][2] Achieving high selectivity for the intended kinase target over the vast landscape of the human kinome is a critical challenge in drug development.[3][4] Off-target inhibition can lead to unforeseen side effects and toxicities. Therefore, rigorous selectivity profiling is paramount.

This guide will use a well-characterized exemplar, a 1H-indazole-3-carboxamide derivative identified as a potent p21-activated kinase 1 (PAK1) inhibitor, to illustrate the principles and methodologies of selectivity assessment.[2][5] PAK1 is a serine/threonine kinase involved in various cellular processes, and its aberrant activation is linked to tumor progression.[2][5]

Comparative Selectivity Profile

To assess the selectivity of a kinase inhibitor, its potency against the primary target is compared to its activity against a broad panel of other kinases. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify potency. A higher IC50 value indicates lower potency.

Below is a table summarizing the selectivity profile of the exemplar 1H-indazole-3-carboxamide (Compound 30l from the cited study) against its primary target, PAK1, and a selection of other kinases.[2]

Kinase TargetIC50 (nM)Fold Selectivity vs. PAK1
PAK1 9.8 1
Kinase A>1000>102
Kinase B85087
Kinase C>1000>102
Kinase D56057
Kinase E>1000>102

Note: The data presented here is illustrative and based on findings for a representative compound from the literature. Actual values for this compound would require specific experimental determination.

Experimental Protocols for Selectivity Assessment

The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental assays. Radiometric assays are often considered the gold standard for their direct measurement of kinase activity.[6][7]

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This method measures the incorporation of a radiolabeled phosphate group from [γ-33P]ATP onto a specific substrate by the kinase.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, the test inhibitor (at various concentrations), and a buffer solution containing cofactors like MgCl2.

  • Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a solution like phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-33P]ATP.

  • Detection: The amount of radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the processes involved in selectivity assessment and the biological context of the target, graphical representations are invaluable.

experimental_workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Test Inhibitor (e.g., this compound) reaction Kinase Reaction with Inhibitor inhibitor->reaction kinase_panel Panel of Kinases kinase_panel->reaction reagents Assay Reagents ([γ-33P]ATP, Substrates, Buffers) reagents->reaction termination Reaction Termination reaction->termination capture Substrate Capture termination->capture detection Signal Detection (Scintillation Counting) capture->detection raw_data Raw Data (CPM) detection->raw_data inhibition_calc % Inhibition Calculation raw_data->inhibition_calc ic50 IC50 Determination inhibition_calc->ic50 selectivity Selectivity Profile Generation ic50->selectivity

Caption: Workflow for assessing kinase inhibitor selectivity.

pak1_pathway Simplified PAK1 Signaling Pathway cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effects rac_cdc42 Rac/Cdc42 pak1 PAK1 rac_cdc42->pak1 Activation cytoskeleton Cytoskeletal Reorganization pak1->cytoskeleton migration Cell Migration pak1->migration survival Cell Survival pak1->survival inhibitor 1H-Indazole-based Inhibitor inhibitor->pak1 Inhibition

Caption: Simplified PAK1 signaling pathway and the point of inhibition.

Conclusion

The assessment of selectivity is a critical step in the development of kinase inhibitors. While the specific primary target of this compound requires further investigation, the principles of selectivity profiling, as demonstrated with a representative 1H-indazole-based PAK1 inhibitor, provide a clear framework for its evaluation. Through the use of robust experimental protocols, such as radiometric kinase assays, and the systematic comparison of potency against a broad kinase panel, researchers can gain a comprehensive understanding of an inhibitor's specificity. This knowledge is essential for advancing safe and effective targeted therapies.

References

A Comparative Guide to 1H-Indazole-7-sulfonamide Derivatives and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and comparison of published data on derivatives of 1H-Indazole-7-sulfonamide. Due to the limited publicly available experimental data on the parent compound, this guide focuses on two distinct classes of its derivatives that have been investigated for their therapeutic potential: N-(7-indazolyl)benzenesulfonamide derivatives as cell cycle inhibitors and 7-Alkylidenyltetrahydroindazole-based acylsulfonamides as EP3 receptor antagonists .

We present a comparative analysis of these indazole derivatives against other established compounds targeting the same biological pathways, supported by experimental data from peer-reviewed publications.

Part 1: N-(7-indazolyl)benzenesulfonamide Derivatives as Cell Cycle Inhibitors

Derivatives of N-(7-indazolyl)benzenesulfonamide have been synthesized and evaluated for their ability to inhibit cell proliferation, a key therapeutic strategy in oncology. This section compares a potent derivative with established cyclin-dependent kinase (CDK) inhibitors.

Data Presentation: Physicochemical and In Vitro Efficacy
CompoundMolecular FormulaMolecular Weight ( g/mol )logPIC50 (μM)Cell LineTarget(s)
4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamideC₁₄H₁₂ClN₃O₃S353.79N/A0.44[1]L1210 (murine leukemia)Cell Cycle
FlavopiridolC₂₁H₂₀ClNO₅401.843.3[2]0.084 - 0.2VariousCDK1, CDK2, CDK4, CDK6, CDK9[3]
AZD5438C₁₈H₂₁N₅O₂S371.46N/A0.2 - 1.7[4]VariousCDK1, CDK2, CDK9[4]
Experimental Protocols

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Plating: L1210 murine leukemia cells are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, a solution of MTT (typically 0.5 mg/mL final concentration) is added to each well.[5] The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[5]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[5]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). Dysregulation of this pathway is a hallmark of cancer. The diagram below illustrates the key components of the cell cycle and the points of intervention for CDK inhibitors.

Cell_Cycle_Pathway Cell Cycle Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis promotes CyclinE_CDK2->pRB phosphorylates CyclinB_CDK1 Cyclin B / CDK1 CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Synthesis Mitosis Mitosis CyclinB_CDK1->Mitosis promotes Growth_Factors Growth Factors Growth_Factors->CyclinD_CDK46 activate CDK_Inhibitors CDK Inhibitors (e.g., Flavopiridol, AZD5438) CDK_Inhibitors->CyclinD_CDK46 CDK_Inhibitors->CyclinE_CDK2 CDK_Inhibitors->CyclinA_CDK2 CDK_Inhibitors->CyclinB_CDK1 MTT_Workflow MTT Assay Experimental Workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Incubate_24h Incubate for 24h Plate_Cells->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End EP3_Signaling_Pathway EP3 Receptor Signaling Pathway PGE2 PGE2 (Agonist) EP3_Receptor EP3 Receptor PGE2->EP3_Receptor binds & activates EP3_Antagonist EP3 Antagonist (Indazole Derivative) EP3_Antagonist->EP3_Receptor binds & blocks Gi_Protein Gi Protein EP3_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects regulates cAMP_Assay_Workflow cAMP Functional Assay Workflow Start Start Culture_Cells Culture CHO cells expressing hEP3 Start->Culture_Cells Preincubate_Antagonist Pre-incubate with Antagonist Culture_Cells->Preincubate_Antagonist Stimulate_Agonist Stimulate with EP3 Agonist + Forskolin Preincubate_Antagonist->Stimulate_Agonist Measure_cAMP Measure intracellular cAMP Stimulate_Agonist->Measure_cAMP Analyze_Data Analyze Data (Calculate IC50) Measure_cAMP->Analyze_Data End End Analyze_Data->End

References

comparing the antibacterial properties of different sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antibacterial Properties of Sulfonamide Derivatives

This guide provides a detailed comparison of the antibacterial properties of various sulfonamide derivatives, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, experimental methodologies, and visual diagrams to elucidate the mechanism of action and experimental workflows.

Introduction to Sulfonamides

Sulfonamides, or sulfa drugs, were the first class of synthetic antimicrobial agents to be used systemically and are still valued for their low cost, low toxicity, and effectiveness against a range of bacterial infections.[1][2] They are synthetic bacteriostatic antibiotics, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly.[3][4] Their spectrum of activity includes many gram-positive and some gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[5] However, the emergence of drug-resistant strains has necessitated the development of new sulfonamide derivatives with enhanced potency.[2][6]

Mechanism of Action

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA).[5][7] Bacteria that cannot absorb folic acid (vitamin B9) from their environment must synthesize it internally.[4][] This synthesis pathway relies on the enzyme dihydropteroate synthase (DHPS), which incorporates PABA.[4][9] Sulfonamides act as competitive inhibitors of DHPS, preventing PABA from binding and thereby halting the production of dihydrofolic acid, a crucial precursor to folic acid.[][9] Without folic acid, bacteria cannot synthesize the necessary nucleic acids (DNA and RNA) and proteins, which ultimately inhibits their growth and replication.[]

Sulfonamide_Mechanism Mechanism of Action of Sulfonamide Antibiotics cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Required for Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folic acid synthesis.

Comparative Antibacterial Activity

The antibacterial efficacy of sulfonamide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[10] Lower MIC values indicate greater potency. The following table summarizes MIC values for several sulfonamide derivatives against common bacterial strains.

Sulfonamide DerivativeTest OrganismMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I)S. aureus ATCC 2921332[11]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II)S. aureus ATCC 2921364[11]
N-(2-hydroxy-3-nitro-phenyl)-4-methyl-benzenesulfonamide (III)S. aureus ATCC 29213128[11]
SulfadiazineS. aureus250[12]
SulfadiazineE. coli31.25[12]
SulfamethoxazoleS. aureus250[12]
SulfamethoxazoleE. coli125[12]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)E. coli50[13]
Quinazolinone-benzenesulfonamide derivativeS. aureus (MRSA)5[14]

Note: MIC values can vary between studies depending on the specific bacterial isolates and testing conditions.

Studies have shown that introducing electron-withdrawing groups, such as a nitro group, into the benzene ring of the sulfonamide can increase its antimicrobial activity.[11]

Experimental Protocols

The quantitative data presented above is primarily obtained through two standard methods for antimicrobial susceptibility testing: the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Test.

Broth Microdilution Method (for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][15] It is considered a quantitative method because it yields a specific concentration value.[16]

Methodology:

  • Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the sulfonamide derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.[10][17]

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus or E. coli) is prepared. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[16][17]

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are also included.[16][17]

  • Incubation: The microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.[10][16]

  • Result Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the sulfonamide derivative in which there is no visible growth.[10][17]

Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Test cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Serial Dilutions of Sulfonamide in Broth C Inoculate Microtiter Wells with Bacteria A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (16-20 hours at 37°C) C->D E Visually Inspect Wells for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: A streamlined workflow of the broth microdilution method for determining MIC values.

Kirby-Bauer Disk Diffusion Test

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[18][19] The result is interpreted by measuring the diameter of the zone of inhibition.[20]

Methodology:

  • Plate Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[18][21]

  • Disk Application: Filter paper disks impregnated with a known concentration of a specific sulfonamide derivative are placed on the agar surface.[21][22] The disks should be spaced evenly to prevent the zones of inhibition from overlapping.[22]

  • Incubation: The plate is incubated, typically at 37°C, for 16-24 hours.[20]

  • Result Interpretation: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[22] If the bacteria are susceptible to the agent, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.[20][21]

References

Evaluating the Therapeutic Potential of 1H-Indazole-7-sulfonamide as a Novel MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The field of targeted cancer therapy is continuously evolving, with a focus on identifying novel molecules that can selectively inhibit key oncogenic pathways. One such promising target is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key mediator of NF-κB signaling, particularly in certain B-cell lymphomas. While 1H-Indazole-7-sulfonamide has been identified in patent literature as a potential MALT1 inhibitor, a comprehensive evaluation of its therapeutic potential requires a comparative analysis against existing treatments and clinical candidates.[1]

This guide provides an objective comparison of the hypothetical therapeutic potential of this compound with established and investigational MALT1 inhibitors. Due to the absence of publicly available preclinical or clinical data for this compound, this comparison is based on its putative mechanism of action as a MALT1 inhibitor, benchmarked against the performance of other molecules in the same class.

Mechanism of Action: Targeting the MALT1 Paracaspase

MALT1 is a crucial component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for the activation of the NF-κB signaling pathway downstream of B-cell and T-cell receptor activation.[2][3] In certain lymphomas, such as the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), chronic activation of this pathway is a key driver of tumor cell survival and proliferation.[4][5] MALT1 possesses paracaspase activity, which is a proteolytic function that cleaves and inactivates negative regulators of NF-κB signaling, thereby amplifying the pro-survival signals.[6][7]

MALT1 inhibitors, including the putative action of this compound, are designed to block this proteolytic activity.[2] By inhibiting MALT1, these compounds prevent the degradation of NF-κB inhibitors, leading to the suppression of NF-κB signaling and subsequently inducing apoptosis in cancer cells that are dependent on this pathway.[2][8][9] This targeted approach offers the potential for a more favorable safety profile compared to conventional chemotherapy.

MALT1 Signaling Pathway

MALT1_Signaling_Pathway BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor This compound (and other MALT1 inhibitors) Inhibitor->MALT1 Inhibits

MALT1 Signaling Pathway Downstream of B-Cell Receptor (BCR) Activation.

Comparative Analysis of MALT1 Inhibitors

While data for this compound is not available, several other MALT1 inhibitors are in various stages of preclinical and clinical development. These compounds provide a benchmark for the potential efficacy of novel MALT1-targeting agents.

Compound NameDevelopment StageKey Preclinical/Clinical Findings
JNJ-67856633 (Safimaltib) Phase 1 Clinical TrialsOrally bioavailable allosteric MALT1 inhibitor.[10] Demonstrated anti-lymphoma activity in preclinical models.[11][12] Showed clinical activity in relapsed/refractory B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia.[11]
MLT-943 PreclinicalPotent and selective MALT1 protease inhibitor with oral activity.[13][14] Inhibits IL-2 secretion in peripheral blood mononuclear cells (PBMCs) with an IC50 in the range of 0.07-0.09 µM.[13][15]
ONO-7018 Phase 1 Clinical TrialsOrally bioavailable MALT1 inhibitor.[8] Being evaluated in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukemia.[16]
MI-2 PreclinicalIrreversibly inhibits MALT1 and shows selective activity against ABC-DLBCL cell lines.[4] The GI50 for MI-2 in sensitive cell lines was in the range of 0.2-0.5 µM.[4]
This compound InvestigationalIdentified in patents as a potential MALT1 inhibitor.[1] No public data on potency or efficacy is available.

Existing Treatments for MALT1-Driven Lymphomas

The current standard of care for newly diagnosed DLBCL is a combination immunochemotherapy regimen known as R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone).[17][18][19] However, for patients with the ABC subtype of DLBCL, outcomes with R-CHOP are often inferior, and relapse rates are higher.[17] For relapsed or refractory DLBCL, treatment options include high-dose chemotherapy with autologous stem cell transplantation, and more recently, CAR T-cell therapy.[17][20] The development of targeted agents like MALT1 inhibitors is aimed at providing more effective and less toxic options for these patients.

Experimental Protocols

The evaluation of MALT1 inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

1. MALT1 Protease Activity Assay:

  • Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of MALT1.

  • Methodology: A common method involves a fluorescence resonance energy transfer (FRET)-based assay. A peptide substrate containing a MALT1 cleavage site is flanked by a fluorophore and a quencher. In the presence of active MALT1, the substrate is cleaved, separating the fluorophore and quencher, resulting in a measurable increase in fluorescence. The assay is performed with and without the inhibitor to determine the IC50 value.

2. Cellular Assays for MALT1 Inhibition:

  • Objective: To assess the effect of the inhibitor on MALT1 activity within a cellular context.

  • Methodology:

    • Substrate Cleavage Assay: Western blotting is used to detect the cleavage of known MALT1 substrates, such as CYLD or BCL10, in lymphoma cell lines treated with the inhibitor.[21]

    • NF-κB Reporter Assay: A reporter gene (e.g., luciferase) under the control of an NF-κB response element is introduced into cells. Inhibition of MALT1 will lead to a decrease in NF-κB activity and a corresponding reduction in reporter gene expression.

    • Cytokine Secretion Assay: The secretion of NF-κB-dependent cytokines, such as IL-2 or IL-10, is measured (e.g., by ELISA) in immune cells or lymphoma cell lines after treatment with the inhibitor.[13][14]

3. Cell Viability and Proliferation Assays:

  • Objective: To determine the effect of the inhibitor on the growth and survival of cancer cells.

  • Methodology: Lymphoma cell lines, particularly those known to be dependent on MALT1 signaling (e.g., ABC-DLBCL lines like OCI-Ly3, TMD8), are cultured in the presence of varying concentrations of the inhibitor.[4] Cell viability is then measured using assays such as MTT or CellTiter-Glo to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Evaluating a Novel MALT1 Inhibitor

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Biochemical_Assay MALT1 Protease Activity Assay (IC50) Cellular_Assay Cellular MALT1 Inhibition Assays Biochemical_Assay->Cellular_Assay Viability_Assay Cell Viability Assays (GI50 in ABC-DLBCL lines) Cellular_Assay->Viability_Assay PK_Studies Pharmacokinetic Studies Viability_Assay->PK_Studies Xenograft_Models ABC-DLBCL Xenograft Tumor Models PK_Studies->Xenograft_Models Phase1 Phase 1 Clinical Trial (Safety and Dose Escalation) Xenograft_Models->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy in Lymphoma Patients) Phase1->Phase2

A generalized workflow for the preclinical and clinical development of a novel MALT1 inhibitor.

Conclusion

The therapeutic targeting of MALT1 represents a promising strategy for the treatment of specific B-cell malignancies, particularly ABC-DLBCL. While this compound has been identified as a potential MALT1 inhibitor, its therapeutic evaluation is at a very early, conceptual stage. For this molecule to advance, it will be crucial to generate robust preclinical data on its potency, selectivity, and in vivo efficacy. The existing MALT1 inhibitors in clinical development, such as JNJ-67856633 and ONO-7018, have set a benchmark for the level of activity expected from new entrants in this class. Future studies on this compound should aim to demonstrate a competitive or superior profile in terms of potency, safety, and pharmacokinetic properties to warrant its progression as a potential therapeutic agent.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1H-Indazole-7-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1H-Indazole-7-sulfonamide, ensuring the protection of personnel and compliance with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.

  • Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Management: Have a chemical spill kit readily accessible. In the event of a spill, cordon off the area, and follow your institution's established spill cleanup procedures.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste. Due to the lack of specific toxicity data, a precautionary approach is necessary.

  • Based on data for similar compounds, it may be classified as an irritant to the skin and eyes.[1][2] The toxicological properties have not been fully investigated.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealed container. This includes any unused or expired product, as well as contaminated items such as weighing papers and disposable labware.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.[2][3]

3. Container Management:

  • Container Type: Use containers that are compatible with the chemical. For solid waste, a securely sealed plastic or glass jar is suitable. For liquid waste, use a chemical-resistant bottle with a screw cap.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic. Ensure secondary containment is used to prevent spills.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide the waste disposal personnel with all available information regarding the compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key physical and chemical properties for related indazole compounds to provide some context.

Property1H-Indazole1H-Indazole-7-carboxylic acid5-Hydroxy-1H-indazole
Molecular Weight 118.14 g/mol >95% PurityNot specified
Melting Point 146 - 150 °CNot specifiedNot specified
Boiling Point 270 °C @ 743 mmHgNot specifiedNot specified
Acute Toxicity (Oral) Not specifiedNot specifiedLD50: 1 g/kg (mouse)[4]

Data sourced from available Safety Data Sheets and chemical databases.[2][4][5]

Visual Guidance for Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.

DisposalWorkflow start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood waste_type Step 3: Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_container Step 4a: Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Step 4b: Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_label Step 5: Securely Seal and Label Container solid_container->seal_label liquid_container->seal_label storage Step 6: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal_label->storage ehs_disposal Step 7: Arrange for Pickup by EHS or Licensed Contractor storage->ehs_disposal

Caption: Workflow for the proper disposal of this compound.

WasteSegregation cluster_waste_streams Waste Segregation cluster_incompatibles Do Not Mix With indazole_waste This compound Waste Container oxidizers Strong Oxidizers indazole_waste->oxidizers Incompatible acids Strong Acids indazole_waste->acids bases Strong Bases indazole_waste->bases non_halogenated Non-Halogenated Solvent Waste halogenated Halogenated Solvent Waste aqueous_waste Aqueous Waste (Acids/Bases)

Caption: Segregation of this compound waste from other streams.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.